5,6,7-Trimethoxyflavone
Beschreibung
This compound has been reported in Callicarpa japonica, Friesodielsia velutina, and other organisms with data available.
stimulates fatty acid beta-oxidation; structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5,6,7-trimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-15-10-14-16(18(22-3)17(15)21-2)12(19)9-13(23-14)11-7-5-4-6-8-11/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNJAUYFFFOFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331879 | |
| Record name | 5,6,7-Trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
973-67-1 | |
| Record name | 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=973-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7-Trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 973-67-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5,6,7-Trimethoxyflavone: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7-Trimethoxyflavone is a polymethoxylated flavone (PMF) that has garnered significant scientific interest due to its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. As a derivative of baicalein, this compound is found in a variety of plant species. This technical guide provides an in-depth overview of the known natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been identified in several plant families, most notably in the Lamiaceae, Bignoniaceae, and Rutaceae. The concentration of this flavone can vary depending on the plant part, geographical location, and harvesting time.
| Plant Species | Family | Plant Part | Reference |
| Callicarpa japonica | Lamiaceae | Not Specified | [1] |
| Callicarpa longifolia | Lamiaceae | Leaves | [2][3] |
| Oroxylum indicum | Bignoniaceae | Stem Bark | [4] |
| Scutellaria baicalensis | Lamiaceae | Roots | [5] |
| Citrus species (e.g., Citrus aurantium) | Rutaceae | Peels |
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction of the raw plant material followed by chromatographic purification to isolate the target compound.
Experimental Workflow for Isolation
Caption: General experimental workflow for the isolation of this compound.
Detailed Experimental Protocols
Protocol 1: Extraction of Total Flavonoids from Callicarpa longifolia Leaves
This protocol is adapted from methodologies for flavonoid extraction from Callicarpa species and can be optimized for the specific isolation of this compound.
-
Preparation of Plant Material: Air-dry the leaves of Callicarpa longifolia at room temperature and grind them into a fine powder.
-
Defatting: Defat the powdered leaves with petroleum ether to remove nonpolar compounds.
-
Extraction:
-
Method: Soxhlet extraction.
-
Solvent: Hydroalcoholic solution (e.g., 70% ethanol).
-
Procedure: Extract the defatted powder with the hydroalcoholic solvent for 8-10 hours at a temperature of 40-60°C.
-
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude hydroalcoholic extract.
Protocol 2: Extraction of Polymethoxyflavones from Citrus Peels
This protocol outlines a general method for extracting PMFs from citrus peels, which is a known source of this compound.
-
Preparation of Plant Material: Dry the citrus peels and grind them into a powder.
-
Extraction:
-
Method 1: Soxhlet Extraction.
-
Solvent: Hexane.
-
Procedure: Extract the dried peel powder with hexane. This method yields an extract with a higher content of PMFs and fewer flavonoid glucosides.
-
-
Method 2: Ultrasound-Assisted Extraction (UAE).
-
Solvent: 80% methanol:dimethyl sulfoxide:water (4:5:1, v/v/v).
-
Procedure: Extract the fruit powder twice with the solvent mixture in an ultrasonic bath at room temperature for 30 minutes.
-
-
-
Concentration: Concentrate the resulting extract under reduced pressure to yield the crude PMF extract.
Protocol 3: Purification of this compound using Column Chromatography
This is a general protocol for the purification of flavonoids and can be adapted for this compound.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Preparation of the Column: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Adsorb the crude flavonoid extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution:
-
Mobile Phase: A gradient solvent system is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is hexane-ethyl acetate, followed by ethyl acetate-methanol.
-
Example Gradient for Callicarpa longifolia extract: Toluene:Ethyl Acetate:Acetic Acid (8:4:0.4 v/v/v).
-
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Identification and Pooling: Combine the fractions containing the compound of interest (identified by comparison with a standard or by spectroscopic methods) and evaporate the solvent to obtain the purified this compound.
Protocol 4: High-Purity Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, preparative HPLC is a powerful technique.
-
Sample Preparation: Dissolve the partially purified fraction from column chromatography in a suitable solvent (e.g., methanol).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically employed.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (around 270 and 330 nm).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Step: Evaporate the solvent from the collected fraction to yield the highly purified compound.
Data on Isolation of Related Polymethoxyflavones
While specific yield data for this compound is scarce in the literature, the following table provides data on the isolation of other PMFs from citrus sources, which can serve as a reference for expected yields.
| Compound | Plant Source | Extraction Method | Purification Method | Yield | Purity | Reference |
| Nobiletin | Citrus reticulata 'Chachi' | Pressurized Liquid Extraction (70% Methanol) | Not specified | 804.4 mg/g (total flavones) | Not specified | |
| Nobiletin & Tangeretin | Citrus 'Zhuhong' | Ultrasound-Assisted Extraction | Not specified | 13.7 ± 0.4 mg/g & 12 ± 0.2 mg/g | Not specified | |
| Sinensetin | Sweet Portuguese Oranges | Supercritical Fluid Extraction | HPLC-DAD | 17.36 mg/g | Not specified |
Signaling Pathways
Polymethoxyflavones, including this compound, are known to modulate various cellular signaling pathways, which underlies their therapeutic potential. For instance, they have been shown to inhibit inflammatory pathways.
Caption: Inhibition of the NF-κB inflammatory signaling pathway by this compound.
Conclusion
This compound is a promising natural product with a range of potential therapeutic applications. This guide has outlined its primary natural sources and provided a comprehensive overview of the methodologies for its extraction and purification. While detailed, optimized protocols for the isolation of this specific flavone from each source are not always available in the literature, the methods described for related polymethoxyflavones provide a solid foundation for researchers to develop and refine their own isolation strategies. Further research is warranted to quantify the content of this compound in various natural sources and to optimize its large-scale production for preclinical and clinical investigations.
References
- 1. BIOLOGICALLY ACTIVE NATURAL PRODUCTS OF THE GENUS CALLICARPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One moment, please... [japtronline.com]
- 3. ppjp.ulm.ac.id [ppjp.ulm.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Flavonoids from Scutellaria baicalensis with Inhibitory Activity Against PCSK 9 Expression: Isolation, Synthesis and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Baicalein Trimethyl Ether: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Baicalein trimethyl ether (BTM), a naturally occurring flavone, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this promising compound. It further delves into its biological activities, supported by quantitative data, and elucidates its mechanism of action through detailed signaling pathway diagrams. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and History
Baicalein trimethyl ether, also known as 5,6,7-trimethoxyflavone, was first identified as a natural product isolated from various plant species. Its discovery is intrinsically linked to the broader exploration of flavonoids, a class of polyphenolic compounds abundant in the plant kingdom and recognized for their wide array of biological activities.
Initial reports detailed the isolation of this compound from the leaves of Callicarpa japonica. It has also been identified as a constituent of other plants, including Zeyhera tuberculosa and Kickxia lanigera. The historical context of its discovery lies in the systematic screening of natural products for potential therapeutic agents. Early research focused on characterizing its chemical structure and exploring its biological effects, which paved the way for more in-depth investigations into its pharmacological potential.
While baicalein, the parent compound of BTM, has a long history of use in traditional Chinese medicine, being a major component of Scutellaria baicalensis, the specific investigation of its methylated derivative, BTM, is a more recent endeavor in the scientific literature. The methylation of the hydroxyl groups at the 5, 6, and 7 positions enhances its metabolic stability and lipophilicity, which can improve its pharmacokinetic profile and biological efficacy.
Synthesis of Baicalein Trimethyl Ether
The synthesis of baicalein trimethyl ether can be achieved through several routes, often involving the methylation of baicalein or the total synthesis from simpler aromatic precursors.
One common approach involves the exhaustive methylation of baicalein using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a suitable base.
A general synthetic approach starting from trimethoxyphenol is also described. This involves the direct acylation of trimethoxyphenol with cinnamoyl chloride, followed by a Fries rearrangement and subsequent cyclization to yield the flavone backbone. This method provides a practical route for the synthesis of various baicalein derivatives.
Illustrative Synthetic Workflow
Biological Activity and Quantitative Data
Baicalein trimethyl ether exhibits a range of biological activities, with notable anti-inflammatory, antiviral, and metabolic regulatory effects.
Anti-inflammatory Activity
BTM has been shown to significantly inhibit the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, BTM dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2). It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels. Furthermore, BTM reduces the production and mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
| Compound | Assay | Cell Line | IC50 / Effect | Reference |
| Baicalein trimethyl ether | NO Production | RAW 264.7 | Significant inhibition at 10-40 µM | |
| Baicalein trimethyl ether | PGE2 Production | RAW 264.7 | Significant inhibition at 10-40 µM | |
| Baicalein trimethyl ether | TNF-α, IL-1β, IL-6 mRNA | RAW 264.7 | Reduction at 10-40 µM |
Antiviral Activity
BTM has demonstrated inhibitory effects against several viruses. It has been shown to inhibit herpes simplex virus type 1 (HSV-1), human cytomegalovirus (hCMV), and poliovirus.
| Compound | Virus | IC50 | Reference |
| Baicalein trimethyl ether | HSV-1 HF | 3.2 mg/L | |
| Baicalein trimethyl ether | HSV-1 KOS | 5.8 mg/L | |
| Baicalein trimethyl ether | HSV-1 A4-3 | 9.4 mg/L | |
| Baicalein trimethyl ether | hCMV Towne | 8 mg/L | |
| Baicalein trimethyl ether | Poliovirus P1 Sabin | 32 mg/L |
Regulation of Fatty Acid Metabolism
A significant area of research for BTM is its role in fatty acid metabolism, particularly its potential as a therapeutic agent for X-linked adrenoleukodystrophy (X-ALD). BTM has been found to stimulate very long-chain fatty acid (VLCFA) β-oxidation in cultured skin fibroblasts from X-ALD patients. This activity is specific to peroxisomal β-oxidation, as BTM did not activate mitochondrial fatty acid β-oxidation.
| Compound | Activity | Cell Line | Effect | Reference |
| Baicalein trimethyl ether | VLCFA β-oxidation | X-ALD Fibroblasts | Significant stimulation | |
| Baicalein trimethyl ether | C24:0 β-oxidation | U87 glioblastoma cells | Activated | |
| Baicalein trimethyl ether | C16:0 β-oxidation | U87 glioblastoma cells | Not activated |
Mechanism of Action: Signaling Pathways
The biological effects of Baicalein trimethyl ether are mediated through its interaction with various cellular signaling pathways.
Inhibition of Inflammatory Signaling Pathways
The anti-inflammatory effects of BTM are largely attributed to its ability to inhibit the NF-κB, AP-1, and STAT signaling pathways. BTM suppresses the transcriptional activity of NF-κB and AP-1 and inhibits the nuclear translocation of NF-κB, AP-1, and STAT1/3. It also inhibits the phosphorylation and degradation of IκBα and the phosphorylation of p38 MAPK.
Activation of Peroxisomal Fatty Acid β-Oxidation
BTM's effect on fatty acid metabolism is linked to the peroxisomal β-oxidation pathway. While the precise molecular target for this activation is still under investigation, it has been observed that BTM treatment leads to an increase in the β-oxidation of very long-chain fatty acids. This effect is independent of the upregulation of key genes involved in peroxisomal biogenesis and fatty acid transport, such as ABCD2/ALDR, ABCD3/PMP70, ACOX1, and FATP4, although a slight increase in ACSVL1 gene expression was noted.
Experimental Protocols
General Protocol for Synthesis of this compound
A widely applicable method for the synthesis of this compound involves the Baker-Venkataraman rearrangement.
-
Acetylation of 2-hydroxy-4,5,6-trimethoxyacetophenone: The starting acetophenone is treated with benzoyl chloride in the presence of pyridine to yield the corresponding benzoyl ester.
-
Baker-Venkataraman Rearrangement: The ester is then treated with a strong base, such as potassium hydroxide in pyridine, to induce rearrangement to a 1,3-diketone.
-
Cyclization: The resulting diketone is cyclized under acidic conditions (e.g., using sulfuric acid in acetic acid) to form the flavone ring system, yielding this compound.
-
Purification: The final product is purified by recrystallization or column chromatography.
Cell Viability and Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Baicalein trimethyl ether for 1 hour.
-
Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
NO Measurement: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Cell Viability: Cell viability is assessed using the MTT assay.
Conclusion
Baicalein trimethyl ether is a multifaceted flavone with significant therapeutic potential. Its discovery from natural sources and subsequent chemical synthesis have enabled a deeper understanding of its biological activities. The well-documented anti-inflammatory and antiviral properties, coupled with its unique ability to stimulate peroxisomal fatty acid β-oxidation, position BTM as a compelling lead compound for drug development. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways, provides a solid foundation for further preclinical and clinical investigations. This technical guide consolidates the current knowledge on Baicalein trimethyl ether, offering a valuable resource to drive future research and development in this promising area.
An In-depth Technical Guide to 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one (CAS 973-67-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one, also known as 5,6,7-trimethoxyflavone, is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its mechanism of action, particularly its role as an inhibitor of the NF-κB, AP-1, and STAT signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams.
Chemical and Physical Properties
5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one is the 5,6,7-trimethyl ether derivative of baicalein.[1][2] It is a natural compound that has been isolated from plants such as Callicarpa japonica.[1][2][3] This compound belongs to the flavonoid class, specifically a trimethoxyflavone.
| Property | Value | Reference(s) |
| CAS Number | 973-67-1 | |
| Molecular Formula | C₁₈H₁₆O₅ | |
| Molecular Weight | 312.32 g/mol | |
| Melting Point | 165-167 °C | |
| Boiling Point | 497.4 °C at 760 mmHg | |
| Density | 1.242 g/cm³ | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO and acetonitrile. Almost insoluble in water (0.013 g/L at 25 °C). | |
| Synonyms | This compound, Baicalein trimethyl ether, 2-Phenyl-5,6,7-trimethoxy-4H-1-benzopyran-4-one |
Spectroscopic and Crystallographic Data
Detailed spectroscopic and crystallographic data are crucial for the unequivocal identification and structural elucidation of 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one.
Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Data for related methoxyflavones are available, which can be used for comparison. Specific peak assignments for the title compound require access to spectral databases or original research articles. | |
| ¹³C NMR | Chemical shift data is available in spectral databases. | |
| Mass Spectrometry | Electron Ionization (EI) mass spectrum data is available through the NIST WebBook. | |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic peaks for the carbonyl group and aromatic rings. |
Crystallographic Data
The crystal structure of 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one has been determined, providing precise information about its three-dimensional conformation.
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | |
| Space Group | P 1 21/c 1 | |
| Unit Cell Dimensions | a = 13.074 Å, b = 14.196 Å, c = 8.365 Å, α = 90°, β = 102.87°, γ = 90° |
Experimental Protocols
Synthesis of 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one
A common synthetic route involves the Claisen-Schmidt condensation of 2'-hydroxy-3',4',5'-trimethoxyacetophenone with benzaldehyde, followed by oxidative cyclization of the resulting chalcone.
Protocol:
-
Chalcone Synthesis: To a solution of 2'-hydroxy-3',4',5'-trimethoxyacetophenone and benzaldehyde in ethanol, an aqueous solution of a base (e.g., potassium hydroxide) is added dropwise at room temperature. The reaction mixture is stirred until completion (monitored by TLC). The resulting chalcone is then precipitated by acidifying the mixture and collected by filtration.
-
Oxidative Cyclization: The dried chalcone is dissolved in dimethyl sulfoxide (DMSO). A catalytic amount of iodine is added, and the mixture is heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.
-
Purification: The crude 5,6,7-trimethoxy-2-phenyl-4H-1-benzopyran-4-one is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane-ethyl acetate gradient) to yield the pure product.
In Vitro Anti-inflammatory Activity Assay
The anti-inflammatory effects of this compound can be evaluated by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of 5,6,7-trimethoxy-2-phenyl-4H-1-benzopyran-4-one for a specified time (e.g., 1 hour).
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).
-
Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement of Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatants are quantified using specific ELISA kits.
Antiviral Activity Assay (Plaque Reduction Assay)
The antiviral activity against viruses like Herpes Simplex Virus Type 1 (HSV-1) and poliovirus can be determined using a plaque reduction assay.
Protocol:
-
Cell Culture: A suitable host cell line (e.g., Vero cells) is grown to confluence in 24-well plates.
-
Virus Infection: The cell monolayers are infected with a known titer of the virus (e.g., HSV-1 or poliovirus) for 1 hour to allow for viral adsorption.
-
Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of 5,6,7-trimethoxy-2-phenyl-4H-1-benzopyran-4-one and a gelling agent (e.g., methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The percentage of plaque inhibition is calculated relative to the untreated virus control.
Biological Activities and Mechanism of Action
5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one exhibits a range of biological activities, including antiviral and anti-inflammatory properties.
| Activity | Description | Reference(s) |
| Antiviral | Inhibits the replication of viruses such as Herpes Simplex Virus Type 1 (HSV-1) and poliovirus. | |
| Anti-inflammatory | Suppresses the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE₂), TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages. | |
| p38-α MAPK Inhibitor | Acts as an inhibitor of p38-α mitogen-activated protein kinase. | |
| Anticancer | Shows potential as an anticancer agent. |
The anti-inflammatory effects of this compound are mediated through the inhibition of key signaling pathways. It has been shown to suppress the transcriptional activity of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), and the nuclear translocation of NF-κB, AP-1, and Signal Transducer and Activator of Transcription 1/3 (STAT1/3).
Conclusion
5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one is a promising flavonoid with well-documented antiviral and anti-inflammatory properties. Its mechanism of action, involving the inhibition of crucial inflammatory signaling pathways, makes it a valuable candidate for further investigation in the development of novel therapeutic agents. This guide provides a solid foundation of its chemical properties, synthesis, and biological evaluation methods to aid researchers in their future studies.
References
The Biological Activity of 5,6,7-Trimethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7-Trimethoxyflavone (TMF) is a naturally occurring polymethoxyflavone, a class of flavonoids characterized by the presence of multiple methoxy groups on the basic flavone structure. It is the 5,6,7-trimethyl ether derivative of baicalein and has been isolated from plants such as Callicarpa japonica.[1] TMF has garnered significant scientific interest due to its diverse and potent biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its mechanisms of action, quantitative data from key experimental assays, and detailed experimental protocols.
Anti-Inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, TMF dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[2][3] This inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein, mRNA, and promoter levels.[2][3]
Furthermore, TMF has been shown to reduce the production and mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in LPS-stimulated macrophages. In vivo studies have corroborated these findings, with pretreatment of TMF increasing the survival rate of mice with LPS-induced endotoxemia and reducing serum levels of these cytokines.
Mechanism of Anti-Inflammatory Action
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory genes. TMF has been shown to suppress the transcriptional activity and nuclear translocation of nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and signal transducer and activator of transcription 1/3 (STAT1/3). The inhibition of NF-κB activation is achieved by preventing the phosphorylation and degradation of its inhibitory protein, IκBα. TMF also inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK).
Quantitative Data: Anti-Inflammatory Activity
| Activity | Cell Line | Concentration | Effect | Reference |
| Inhibition of NO production | RAW 264.7 | 10-40 µM | Dose-dependent inhibition | |
| Inhibition of PGE2 production | RAW 264.7 | 10-40 µM | Dose-dependent inhibition | |
| Reduction of TNF-α, IL-1β, IL-6 mRNA | RAW 264.7 | 10-40 µM | Dose-dependent reduction | |
| Increased survival in vivo | LPS-induced septic mice | 40 mg/kg | Increased survival rate |
Anticancer Activity
This compound and its derivatives have demonstrated anti-proliferative activity against a range of human cancer cell lines. Studies have shown that these compounds can induce moderate to high levels of growth inhibition in various cancer cell types.
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Derivative of this compound (3c) | Aspc-1 (pancreatic) | CTG | 5.30 | |
| This compound | HepG2 (liver) | MTT | 53.99 | |
| This compound | KB (oral epidermoid carcinoma) | - | 85.9 | |
| This compound | HepG2 and Hep3B (liver) | Viability Assay | Reduces viability at 50 µM |
Antiviral Activity
This compound has been shown to possess antiviral properties against several viruses, including herpes simplex virus type 1 (HSV-1), human cytomegalovirus (hCMV), and poliovirus. Its anti-HSV-1 activity is suggested to involve, at least in part, a virucidal effect that suppresses the binding of the virus to host cells at an early stage of replication.
Quantitative Data: Antiviral Activity
| Virus | Strain | Cell Line | IC50 (mg/L) | Reference |
| Herpes Simplex Virus-1 (HSV-1) | HF | Vero | 3.2 | |
| Herpes Simplex Virus-1 (HSV-1) | KOS | Vero | 5.8 | |
| Herpes Simplex Virus-1 (HSV-1) | A4-3 | Vero | 9.4 | |
| Human Cytomegalovirus (hCMV) | Towne | MRC-5 | 8 | |
| Poliovirus | P1 Sabin | - | 32 |
Neuroprotective Activity
Emerging evidence suggests that this compound and related compounds may have neuroprotective effects. One study on 5,7-dihydroxy-3',4',5'-trimethoxyflavone, a structurally similar compound, demonstrated its ability to mitigate lead-induced neurotoxicity in rats by exerting chelating, antioxidant, anti-inflammatory, and monoaminergic properties. It reversed cognitive and motor deficits and normalized biochemical anomalies in the hippocampus and cerebellum.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Western Blot Analysis for NF-κB Signaling
This protocol is used to detect and quantify proteins involved in the NF-κB signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound with or without an inflammatory stimulus like LPS. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour to minimize non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phosphorylated IκBα, p65 subunit of NF-κB) overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
LPS-Induced Endotoxin Shock in Mice
This in vivo model is used to evaluate the anti-inflammatory and protective effects of compounds against systemic inflammation.
Methodology:
-
Animal Acclimatization: Acclimate mice (e.g., C57BL/6) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound (e.g., 10-40 mg/kg) via intraperitoneal (i.p.) injection or oral gavage.
-
LPS Challenge: After a specified pretreatment time, induce endotoxin shock by i.p. injection of a lethal or sub-lethal dose of LPS.
-
Monitoring: Monitor the survival rate of the mice over a set period.
-
Cytokine Measurement: At specific time points post-LPS injection, collect blood samples to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.
Conclusion
This compound is a promising natural compound with a broad spectrum of biological activities. Its potent anti-inflammatory effects, mediated through the inhibition of the NF-κB, AP-1, and STAT1/3 signaling pathways, make it a strong candidate for further investigation in the context of inflammatory diseases. The demonstrated anticancer and antiviral activities further underscore its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the multifaceted biological activities of this compound. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
mechanism of action of Baicalein trimethyl ether
An In-depth Technical Guide on the Core Mechanism of Action of Baicalein Trimethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Baicalein trimethyl ether (BTE), a methylated derivative of the flavonoid baicalein, has emerged as a molecule of interest with distinct biological activities. Unlike its parent compound, which has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties, the mechanism of action of BTE is less characterized but appears to be more specific. Current research points to two primary areas of activity: the modulation of fatty acid metabolism and the induction of cancer cell death. This technical guide provides a comprehensive overview of the known mechanisms of action of Baicalein trimethyl ether, summarizing key quantitative data and detailing experimental protocols from seminal studies. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Introduction
Baicalein, a flavonoid extracted from the root of Scutellaria baicalensis, is known to possess a wide range of pharmacological effects. Its therapeutic potential, however, can be limited by metabolic instability. Methylation of the hydroxyl groups, resulting in derivatives such as Baicalein trimethyl ether (5,6,7-trimethyl ether of baicalein), can alter the molecule's physicochemical properties, potentially leading to increased stability and a more targeted mechanism of action. This guide focuses specifically on the current understanding of how Baicalein trimethyl ether exerts its biological effects at the molecular level.
Modulation of Fatty Acid Metabolism
A primary and well-documented mechanism of action for Baicalein trimethyl ether is its selective activation of peroxisomal fatty acid β-oxidation.
Signaling Pathway
BTE has been shown to stimulate the catabolism of very long-chain fatty acids (VLCFAs) through a pathway that is distinct from mitochondrial β-oxidation. The proposed mechanism involves the upregulation of key genes involved in peroxisomal fatty acid metabolism.
Studies have indicated that BTE activates the β-oxidation of lignoceric acid (C24:0), a VLCFA, in human fibroblasts.[1] This effect is specific to the peroxisomal pathway, as BTE does not stimulate mitochondrial fatty acid β-oxidation.[1] In fact, in cells with deficient carnitine-acylcarnitine translocase (a key component of mitochondrial fatty acid transport), BTE was found to significantly increase palmitic acid (C16:0) β-oxidation, suggesting a compensatory activation of the peroxisomal pathway.[1] Mechanistically, BTE was found to slightly increase the gene expression of Acyl-CoA synthetase very long-chain family member 1 (ACSVL1), while not affecting the expression of other key genes such as ABCD2/ALDR, ABCD3/PMP70, ACOX1, and FATP4.[1]
Quantitative Data
The following table summarizes the key quantitative findings related to BTE's effect on fatty acid oxidation.
| Parameter | Cell Line | Effect of BTE | Fold Change | Reference |
| Palmitic acid (C16:0) β-oxidation | CACT-deficient fibroblasts | Increased | 2.8-fold | [1] |
| Lignoceric acid (C24:0) β-oxidation | X-ALD fibroblasts | Stimulated | - | |
| ACSVL1 gene expression | Not specified | Slightly increased | - |
Experimental Protocols
Fatty Acid β-Oxidation Assay:
-
Cell Culture: Human skin fibroblasts from healthy controls, X-linked adrenoleukodystrophy (X-ALD) patients, and patients with carnitine-acylcarnitine translocase (CACT) deficiency were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.
-
Treatment: Cells were treated with Baicalein trimethyl ether at a concentration of 10 µM for 48 hours.
-
β-Oxidation Measurement:
-
For palmitic acid β-oxidation, cells were incubated with [1-¹⁴C]palmitic acid.
-
For lignoceric acid β-oxidation, cells were incubated with [1-¹⁴C]lignoceric acid.
-
-
Analysis: The rate of β-oxidation was determined by measuring the amount of ¹⁴CO₂ and other acid-soluble metabolites produced.
Anticancer Activity
Recent preclinical evidence suggests that Baicalein trimethyl ether possesses cytotoxic activity against liver cancer cells and may enhance the efficacy of existing chemotherapeutic agents.
Signaling Pathway
The anticancer mechanism of BTE in HepG2 human liver cancer cells involves the induction of both apoptosis and autophagy.
A study has shown that BTE exerts a cytotoxic effect on HepG2 cells. Furthermore, it was found to enhance the anticancer effects of the chemotherapeutic drug epirubicin. The underlying mechanism for this activity is the induction of both apoptosis (programmed cell death) and autophagy (a cellular degradation process).
Quantitative Data
The following table presents the available quantitative data on the anticancer activity of BTE derivatives.
| Parameter | Cell Line | Compound | IC50 / Effect | Reference |
| Cytotoxicity | HepG2 | Baicalein trimethyl ether | Most cytotoxic among isolated flavonoids | |
| Cell Viability | Hep G2 | 5,6,7-trimethylbaicalein derivative (Compound 9) | <2% at 25 µM | |
| Cell Viability | Hep 3B | 5,6,7-trimethylbaicalein derivatives (8a, 8b, 8f) | ~30% at 25 µM | |
| Cell Viability | DU145 (prostate) | Most 5,6,7-trimethylbaicalein derivatives | 60% inhibition at ≥100 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cell Culture: HepG2 human hepatocellular carcinoma cells were cultured in an appropriate medium.
-
Treatment: Cells were treated with varying concentrations of Baicalein trimethyl ether or its derivatives for 48 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated.
-
Analysis: The formazan crystals formed were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength to determine cell viability.
Potential Neuroprotective Effects
While direct evidence for the neuroprotective mechanism of Baicalein trimethyl ether is currently lacking, studies on a closely related analog, Baicalein 5,6-dimethyl ether, suggest a potential avenue for future research.
A study on Baicalein 5,6-dimethyl ether demonstrated neuroprotective effects in a scopolamine-induced zebrafish model of memory deficit. The observed mechanism involved the regulation of the cholinergic and antioxidant systems. This finding suggests that methylated baicalein derivatives may possess neuroprotective properties, warranting further investigation into the specific effects of the trimethylated form.
Conclusion and Future Directions
The current body of scientific literature indicates that Baicalein trimethyl ether possesses at least two distinct mechanisms of action: the selective activation of peroxisomal fatty acid β-oxidation and the induction of apoptosis and autophagy in liver cancer cells. These findings suggest potential therapeutic applications in metabolic disorders such as X-linked adrenoleukodystrophy and in oncology.
However, research on Baicalein trimethyl ether is still in its nascent stages. A comprehensive understanding of its pharmacological profile is yet to be established. Future research should focus on:
-
Elucidating the detailed signaling pathways involved in BTE-induced apoptosis and autophagy in cancer cells.
-
Investigating the potential anti-inflammatory and neuroprotective properties of BTE, drawing parallels from its parent compound and other methylated analogs.
-
Conducting in vivo studies to validate the observed in vitro effects and to assess the pharmacokinetic and safety profiles of BTE.
-
Performing broader screening to identify other potential molecular targets of BTE.
A deeper understanding of the multifaceted mechanisms of action of Baicalein trimethyl ether will be crucial for unlocking its full therapeutic potential.
References
The Multifaceted Role of 5,6,7-Trimethoxyflavone as a Plant Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7-Trimethoxyflavone (TMF) is a polymethoxyflavone (PMF) found in various medicinal plants, most notably in the roots of Scutellaria baicalensis and the leaves of Callicarpa japonica.[1][2] As a plant metabolite, it is synthesized through the flavonoid biosynthesis pathway, culminating in a series of methylation events catalyzed by O-methyltransferases. In its botanical context, TMF is implicated in defense mechanisms against pathogens and herbivores. Beyond its role in plants, TMF has garnered significant attention from the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biosynthesis, physiological role, and pharmacological properties of this compound, with a focus on its anti-inflammatory, anti-cancer, neuroprotective, and antiviral effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development endeavors.
Introduction
Flavonoids are a large class of plant secondary metabolites ubiquitously present in the plant kingdom, playing crucial roles in growth, development, and defense.[3] Among these, polymethoxyflavones (PMFs) are a distinctive subgroup characterized by the presence of multiple methoxy groups on the flavone backbone. This methylation significantly enhances their metabolic stability and bioavailability compared to their hydroxylated counterparts, making them promising candidates for therapeutic applications.[4]
This compound, also known as baicalein trimethyl ether, is a prominent member of the PMF family.[1] It is recognized for a spectrum of biological activities, including potent anti-inflammatory, anti-cancer, neuroprotective, and antiviral properties. This guide delves into the technical aspects of this compound, providing researchers and drug development professionals with a detailed resource on its biochemistry, pharmacology, and methodologies for its study.
Biosynthesis and Role in Plants
Biosynthesis Pathway
The biosynthesis of this compound originates from the general phenylpropanoid pathway, which produces the core flavonoid structure. The specific pathway leading to TMF involves the sequential methylation of a polyhydroxyflavone precursor, most likely baicalein (5,6,7-trihydroxyflavone), by specific O-methyltransferases (OMTs). While the exact enzymatic sequence in a single plant species is not fully elucidated, a putative pathway can be constructed based on known OMT activities.
The biosynthesis initiates with the conversion of phenylalanine to cinnamic acid, which is then converted to p-coumaroyl-CoA. Condensation with three molecules of malonyl-CoA by chalcone synthase (CHS) forms a chalcone intermediate. Chalcone isomerase (CHI) then catalyzes the cyclization to form a flavanone, which is subsequently converted to a flavone. The key steps for the formation of this compound are the sequential methylation of the hydroxyl groups at positions 5, 6, and 7 of the A-ring of a precursor like baicalein. This process is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, with specific enzymes responsible for methylation at each position.
Role as a Plant Metabolite
As a secondary metabolite, this compound is believed to play a significant role in the plant's defense mechanisms. Flavonoids, in general, are known to act as phytoalexins, antimicrobial compounds produced by plants in response to pathogen attack. The antifungal activity of baicalein and its derivatives against various plant pathogens suggests that this compound may contribute to disease resistance.
Furthermore, flavonoids can function as allelochemicals, which are compounds released into the environment that influence the growth and development of neighboring plants. Extracts from Scutellaria baicalensis, a rich source of TMF, have demonstrated allelopathic effects, suggesting a role for this compound in plant-plant competition. The increased hydrophobicity of TMF compared to its hydroxylated precursors may enhance its mobility in the soil and its ability to interact with the cell membranes of competing plants and microbes.
Pharmacological Activities and Mechanisms of Action
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. In lipopolysaccharide (LPS)-stimulated macrophages, TMF has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
Additionally, TMF has been reported to interfere with the activation of activator protein-1 (AP-1) and the signal transducer and activator of transcription 1/3 (STAT1/3) signaling pathways, further contributing to its anti-inflammatory profile.
Quantitative Data: Anti-inflammatory Effects of this compound
| Parameter | Cell Line/Model | Treatment | Concentration/Dose | Effect | Reference |
| NO Production | RAW 264.7 | LPS | 10-40 µM | Inhibition | |
| PGE₂ Production | RAW 264.7 | LPS | 10-40 µM | Inhibition | |
| TNF-α mRNA | RAW 264.7 | LPS | 10-40 µM | Reduction | |
| IL-1β mRNA | RAW 264.7 | LPS | 10-40 µM | Reduction | |
| IL-6 mRNA | RAW 264.7 | LPS | 10-40 µM | Reduction | |
| Survival Rate | Mice | LPS-induced endotoxemia | 10-40 mg/kg | Increased |
Anti-cancer Activity
This compound and its derivatives have demonstrated anti-proliferative activity against a range of human cancer cell lines. The mechanisms underlying its anti-cancer effects are multifaceted and appear to be cell-type dependent, but often involve the induction of apoptosis and cell cycle arrest.
Quantitative Data: Anti-proliferative Activity of this compound and Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound derivative (3c) | Aspc-1 (pancreatic) | 5.30 | |
| 5,6,7-Trimethoxy-4'-hydroxyflavone | HepG2 (liver) | > 100 | |
| 5,6,7,3',4'-Pentamethoxyflavone (Sinensetin) | HepG2 (liver) | > 100 | |
| Compound 9 (a TMF derivative) | HepG2 (liver) | < 25 | |
| This compound derivatives (8a, 8b, 8f) | Hep3B (liver) | ~25 | |
| Most TMF derivatives | DU145 (prostate) | > 100 |
Neuroprotective Effects
Emerging evidence suggests that this compound possesses neuroprotective properties. In animal models of neurodegeneration, TMF has been shown to improve cognitive function and mitigate neuronal damage. The proposed mechanisms include its antioxidant and anti-inflammatory activities within the central nervous system. For instance, a structurally related compound, 5,7-dihydroxy-3',4',5'-trimethoxyflavone, has been shown to reverse lead-induced memory and motor deficits in rats by chelating lead, reducing oxidative stress, and decreasing levels of pro-inflammatory cytokines like TNF-α and IL-6 in the brain.
Quantitative Data: Neuroprotective Effects of a TMF-related Compound
| Parameter | Animal Model | Treatment | Dose | Effect | Reference |
| Cognitive Function | Rats with lead-induced neurotoxicity | 5,7-dihydroxy-3',4',5'-trimethoxyflavone | 5 and 10 mg/kg | Reversal of deficits | |
| Motor Function | Rats with lead-induced neurotoxicity | 5,7-dihydroxy-3',4',5'-trimethoxyflavone | 5 and 10 mg/kg | Reversal of deficits | |
| TNF-α Levels (brain) | Rats with lead-induced neurotoxicity | 5,7-dihydroxy-3',4',5'-trimethoxyflavone | 5 and 10 mg/kg | Normalized | |
| IL-6 Levels (brain) | Rats with lead-induced neurotoxicity | 5,7-dihydroxy-3',4',5'-trimethoxyflavone | 5 and 10 mg/kg | Normalized |
Antiviral Activity
This compound has demonstrated inhibitory effects against several viruses, including herpes simplex virus type 1 (HSV-1), human cytomegalovirus (HCMV), and poliovirus. Its anti-HSV-1 activity is suggested to be, at least in part, virucidal, leading to a suppression of viral binding to host cells. Furthermore, TMF has been shown to act synergistically with the antiviral drug acyclovir.
Quantitative Data: Antiviral Activity of this compound
| Virus | Cell Line | IC₅₀ (mg/L) | Reference |
| Herpes Simplex Virus-1 (HSV-1) | Vero | 3.2 | |
| Human Cytomegalovirus (HCMV) | MRC-5 | 8 | |
| Poliovirus | Vero | 32 |
Detailed Experimental Protocols
Anti-inflammatory Activity Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol outlines the steps to assess the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Anti-proliferative Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Western Blotting for NF-κB Pathway Analysis
This protocol describes the detection of key proteins in the NF-κB pathway to elucidate the mechanism of action of this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described in the anti-inflammatory assay protocol. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Neuroprotection Assessment in an Animal Model (Morris Water Maze)
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Methodology:
-
Animal Model: Induce a neurodegenerative condition in mice or rats (e.g., through administration of a neurotoxin like scopolamine or by using a transgenic model of Alzheimer's disease).
-
Treatment: Administer this compound or a vehicle control to the animals for a specified duration.
-
Acquisition Training: For several consecutive days, train the animals to find a hidden platform in a circular pool of opaque water, using distal visual cues. Record the escape latency (time to find the platform).
-
Probe Trial: On the final day, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Analyze the escape latencies during training and the time spent in the target quadrant during the probe trial to assess learning and memory.
Conclusion
This compound is a plant metabolite with significant potential for therapeutic applications. Its role in plant defense, coupled with its potent anti-inflammatory, anti-cancer, neuroprotective, and antiviral activities in preclinical models, makes it a compelling lead compound for drug discovery. The enhanced bioavailability of this polymethoxyflavone further strengthens its candidacy for development into novel therapeutics. This technical guide provides a foundational resource for researchers, summarizing the current knowledge and providing detailed methodologies to facilitate further investigation into the promising biological activities of this compound. Future research should focus on elucidating the precise molecular targets, conducting in-depth preclinical efficacy and safety studies, and exploring its potential in clinical settings.
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. Baicalin from the extract of Scutellaria baicalensis affects the innate immunity and apoptosis in leukocytes of children with acute lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A convenient method for the synthesis of baicalein (5,6,7-trihydroxyflavone) and 4′-methylgamatin (4-methoxy-3-methyl-7-phenylfuro-[3,2-g][1]benzopyran-5-one) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
In-depth Technical Guide on the Preliminary Anticancer Screening of 5,6,7-Trimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7-Trimethoxyflavone, a naturally occurring polymethoxyflavone, has emerged as a compound of interest in oncological research due to its potential anticancer activities. Preliminary screenings have demonstrated its ability to inhibit the proliferation of various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the anticancer properties of this compound, with a focus on its cytotoxic effects, induction of apoptosis, and cell cycle arrest. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and visualizations of implicated signaling pathways to facilitate further research and drug development efforts.
Introduction
Flavonoids, a class of polyphenolic compounds found in various plants, are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Among these, polymethoxyflavones (PMFs) are characterized by the presence of multiple methoxy groups on their flavonoid backbone, which can enhance their metabolic stability and bioavailability. This compound belongs to this promising subgroup and has been the subject of preliminary studies to evaluate its potential as a therapeutic agent against cancer. This document synthesizes the available data on its anticancer profile and provides detailed methodologies for its investigation.
Data Presentation: Summary of Anticancer Activity
The antiproliferative activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell proliferation, are summarized below.
| Compound/Derivative | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Assay | Reference |
| 5,6,7-Trimethoxy-4'-hydroxyflavone | Aspc-1 | Pancreatic Cancer | > 50 | CTG | [1] |
| 5,6,7,3',4'-Pentamethoxyflavone (Sinensetin) | Aspc-1 | Pancreatic Cancer | 28.30 | CTG | [1] |
| 5,6,7-Trimethoxy-3',4'-methylenedioxyflavone | Aspc-1 | Pancreatic Cancer | 19.50 | CTG | [1] |
| 5,4'-Dihydroxy-6,7-dimethoxyflavone (Cirsimaritin) | Aspc-1 | Pancreatic Cancer | 15.60 | CTG | [1] |
| 5-Hydroxy-6,7,3',4'-tetramethoxyflavone | Aspc-1 | Pancreatic Cancer | 5.30 | CTG | [1] |
| 5,6,7-Trimethoxy-4'-hydroxyflavone | HCT-116 | Colon Cancer | > 50 | CTG | |
| 5,6,7,3',4'-Pentamethoxyflavone (Sinensetin) | HCT-116 | Colon Cancer | 35.60 | CTG | |
| 5,6,7-Trimethoxy-3',4'-methylenedioxyflavone | HCT-116 | Colon Cancer | 25.40 | CTG | |
| 5,4'-Dihydroxy-6,7-dimethoxyflavone (Cirsimaritin) | HCT-116 | Colon Cancer | 20.30 | CTG | |
| 5-Hydroxy-6,7,3',4'-tetramethoxyflavone | HCT-116 | Colon Cancer | 9.80 | CTG | |
| 5,6,7-Trimethoxy-4'-hydroxyflavone | HepG-2 | Liver Cancer | > 50 | CTG | |
| 5,6,7,3',4'-Pentamethoxyflavone (Sinensetin) | HepG-2 | Liver Cancer | 42.10 | CTG | |
| 5,6,7-Trimethoxy-3',4'-methylenedioxyflavone | HepG-2 | Liver Cancer | 33.70 | CTG | |
| 5,4'-Dihydroxy-6,7-dimethoxyflavone (Cirsimaritin) | HepG-2 | Liver Cancer | 28.90 | CTG | |
| 5-Hydroxy-6,7,3',4'-tetramethoxyflavone | HepG-2 | Liver Cancer | 12.50 | CTG | |
| 5,6,7-Trimethoxy-4'-hydroxyflavone | SUN-5 | Gastric Cancer | > 50 | CTG | |
| 5,6,7,3',4'-Pentamethoxyflavone (Sinensetin) | SUN-5 | Gastric Cancer | 45.80 | CTG | |
| 5,6,7-Trimethoxy-3',4'-methylenedioxyflavone | SUN-5 | Gastric Cancer | 38.20 | CTG | |
| 5,4'-Dihydroxy-6,7-dimethoxyflavone (Cirsimaritin) | SUN-5 | Gastric Cancer | 31.40 | CTG | |
| 5-Hydroxy-6,7,3',4'-tetramethoxyflavone | SUN-5 | Gastric Cancer | 15.60 | CTG |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the preliminary anticancer screening of this compound.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., Aspc-1, HCT-116, HepG-2, SUN-5)
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Replace the culture medium in the wells with 100 µL of the medium containing the various concentrations of this compound. Include control wells with medium and DMSO (vehicle control) and wells with untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cells
-
Cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Experimental Workflow for Anticancer Screening
Caption: Experimental workflow for the preliminary anticancer screening of this compound.
Proposed Signaling Pathways for Anticancer Action
Based on studies of related methoxyflavones, this compound is hypothesized to exert its anticancer effects through the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK. Western blot analyses of structurally similar compounds have shown a decrease in the phosphorylation of Akt and ERK, suggesting an inhibitory effect on these pro-survival and proliferation pathways.
Caption: Proposed inhibitory effects of this compound on the PI3K/Akt and MAPK/ERK signaling pathways.
Conclusion and Future Perspectives
The preliminary anticancer screening of this compound and its derivatives indicates a promising potential for this class of compounds in oncology. The available data demonstrates dose-dependent cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action, including the induction of apoptosis and cell cycle arrest, likely involve the modulation of critical cellular signaling pathways such as PI3K/Akt and MAPK/ERK.
Future research should focus on a more comprehensive evaluation of this compound's anticancer profile. This includes expanding the panel of cancer cell lines tested, conducting in-depth mechanistic studies to confirm the specific molecular targets within the implicated signaling pathways, and performing in vivo studies to assess its efficacy and safety in preclinical models. Elucidating the structure-activity relationships among its derivatives will also be crucial for the development of more potent and selective anticancer agents.
References
The Antiviral Potential of 5,6,7-Trimethoxyflavone Against Herpes Simplex Virus-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herpes Simplex Virus-1 (HSV-1) infections are a significant global health concern, with a pressing need for novel antiviral agents to combat the limitations of current therapies, including the emergence of drug-resistant strains. Flavonoids, a class of naturally occurring polyphenolic compounds, have demonstrated a broad spectrum of antiviral activities. This technical guide focuses on the antiviral effects of a specific methoxyflavone, 5,6,7-trimethoxyflavone (TMF), against HSV-1. Drawing from the available scientific literature, this document consolidates the current understanding of TMF's anti-HSV-1 properties, including its mechanism of action, and provides detailed experimental protocols for the evaluation of its antiviral efficacy. The primary research on this topic indicates that TMF exhibits significant inhibitory effects on HSV-1, suggesting a virucidal mechanism that interferes with the early stages of viral replication.[1][2][3] Furthermore, TMF has been shown to act synergistically with the conventional antiviral drug acyclovir, highlighting its potential in combination therapies.[1][2] This guide aims to provide a comprehensive resource for researchers and professionals involved in the discovery and development of new antiherpetic drugs.
Introduction
Herpes Simplex Virus-1 (HSV-1) is a ubiquitous pathogen that establishes lifelong latent infections in humans, leading to a variety of clinical manifestations ranging from orolabial herpes to more severe conditions like keratitis and encephalitis. The current standard of care primarily relies on nucleoside analogs such as acyclovir; however, the emergence of acyclovir-resistant HSV-1 strains, particularly in immunocompromised individuals, necessitates the exploration of new therapeutic avenues.
Natural products have historically been a rich source of novel drug candidates. Flavonoids, in particular, have been extensively studied for their diverse pharmacological properties, including antiviral effects against a range of DNA and RNA viruses. Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, have shown promising biological activities. This compound (TMF) is a naturally occurring flavone that has been evaluated for its antiviral properties. This document provides an in-depth overview of the antiviral activity of TMF against HSV-1, with a focus on its mechanism of action and the experimental methodologies used to characterize its effects.
Antiviral Activity of this compound against HSV-1
Quantitative Data
The antiviral efficacy of a compound is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of viral replication, and its 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral agent, with a higher SI indicating greater selectivity for the virus over the host cell.
While the full text of the primary study by Hayashi et al. (1997) detailing the specific IC50 and CC50 values for this compound against HSV-1 was not accessible for this review, the abstract and secondary reports confirm its "relatively high inhibitory effects". For the purpose of providing a comprehensive guide, the following table presents a template for how such quantitative data would be structured.
| Compound | Virus Strain | Cell Line | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/IC50) |
| This compound | HSV-1 | Vero | Data not available | Data not available | Data not available |
| Acyclovir (Reference) | HSV-1 | Vero | Data not available | Data not available | Data not available |
Note: The data in this table is a placeholder to illustrate the standard format for presenting quantitative antiviral data. The specific values from the primary study by Hayashi et al. (1997) were not available.
Synergistic Activity with Acyclovir
A significant finding from the research on this compound is its synergistic anti-HSV activity when used in combination with acyclovir. This synergy occurs at concentrations below the 50% inhibitory concentrations for each compound individually. This suggests that TMF could potentially be used to enhance the efficacy of acyclovir, reduce the required therapeutic dose of acyclovir, and possibly overcome acyclovir resistance.
Mechanism of Action
The anti-HSV-1 action of this compound is reported to involve a direct virucidal effect, which results in the suppression of viral binding to host cells. This mechanism is distinct from that of nucleoside analogs like acyclovir, which inhibit viral DNA synthesis. The research suggests that TMF does not inhibit virus adsorption, entry, or viral protein synthesis, but rather acts on the virus particle itself, leading to its inactivation.
The proposed mechanism involves the irreversible inactivation of virus particles, which in turn prevents their attachment to the host cell surface. This is a critical first step in the HSV-1 replication cycle. By targeting the virus directly, TMF may be effective against strains of HSV-1 that are resistant to drugs targeting viral replication enzymes.
Visualizing the Proposed Mechanism
The following diagram illustrates the proposed virucidal mechanism of action of this compound against HSV-1.
Caption: Proposed virucidal mechanism of this compound (TMF).
Experimental Protocols
This section provides detailed methodologies for the key experiments typically used to evaluate the antiviral activity of compounds like this compound against HSV-1. These are generalized protocols based on standard laboratory practices.
Cell and Virus Culture
-
Cells: Vero (African green monkey kidney) cells are commonly used for the propagation of HSV-1 and for conducting antiviral assays. They should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Virus: HSV-1 strains (e.g., KOS, F, or clinical isolates) are propagated in Vero cells. Viral titers are determined by a plaque assay and expressed as plaque-forming units per milliliter (PFU/mL).
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range of the test compound that is not toxic to the host cells.
-
Cell Seeding: Seed Vero cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a cell control (medium only) and a solvent control (if the compound is dissolved in a solvent like DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the cell control.
Plaque Reduction Assay
This is the gold standard for determining the antiviral activity of a compound.
-
Cell Seeding: Seed Vero cells in 24-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Compound Treatment: After virus adsorption, remove the inoculum and wash the cells with PBS. Add 1 mL of overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C for 48-72 hours until plaques are visible.
-
Plaque Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Virucidal Assay
This assay directly assesses the ability of a compound to inactivate virus particles.
-
Virus-Compound Incubation: Mix a known titer of HSV-1 (e.g., 1 x 10^6 PFU/mL) with an equal volume of various concentrations of this compound or medium (virus control). Incubate the mixture for a defined period (e.g., 1, 2, or 4 hours) at 37°C.
-
Dilution: Following incubation, dilute the mixtures to a non-toxic concentration of the compound.
-
Infection of Cells: Inoculate confluent Vero cell monolayers with the diluted virus-compound mixtures for 1 hour at 37°C.
-
Plaque Assay: Proceed with the plaque reduction assay protocol as described above to determine the remaining infectious virus titer.
-
Calculation of Virucidal Activity: The percentage of viral inactivation is calculated by comparing the virus titer in the compound-treated samples to the virus control.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the antiviral activity of a test compound.
Caption: General workflow for antiviral compound evaluation.
Signaling Pathways
Currently, there is no specific information available in the searched literature detailing the intracellular signaling pathways modulated by this compound in the context of HSV-1 infection. The primary described mechanism of action is a direct virucidal effect, which may not necessarily involve the modulation of host cell signaling pathways for its primary antiviral activity.
However, many flavonoids are known to interact with various cellular signaling cascades, such as the NF-κB and MAPK pathways, which are also involved in the host response to viral infections. Future research could explore whether TMF, in addition to its virucidal activity, also modulates these or other signaling pathways to contribute to its overall anti-HSV-1 effect.
The diagram below illustrates a hypothetical scenario where a flavonoid might interfere with a generic viral-induced signaling pathway.
Caption: Hypothetical intracellular signaling pathway modulation by TMF.
Conclusion
This compound presents a promising scaffold for the development of novel anti-HSV-1 therapeutics. Its direct virucidal mechanism of action, which involves the inactivation of viral particles and the suppression of viral binding to host cells, is a significant advantage as it is less likely to be affected by the common mechanisms of resistance to current antiviral drugs. The synergistic effect of TMF with acyclovir further enhances its therapeutic potential, suggesting its utility in combination therapies to improve treatment outcomes and manage drug resistance.
While the currently available data strongly supports the anti-HSV-1 activity of TMF, further research is warranted. Specifically, detailed studies to elucidate the precise molecular interactions between TMF and viral components, a comprehensive evaluation of its efficacy in in vivo models of HSV-1 infection, and an exploration of its potential intracellular effects on host signaling pathways will be crucial for its future development as a clinically viable antiviral agent. This technical guide provides a foundational resource for researchers to build upon in their efforts to combat HSV-1 infections.
References
5,6,7-Trimethoxyflavone: A Comprehensive Pharmacology and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5,6,7-Trimethoxyflavone (TMF) is a naturally occurring polymethoxyflavone found in various medicinal plants, including Callicarpa japonica. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and neuroprotective effects. This technical guide provides an in-depth overview of the current knowledge on the pharmacology and toxicology of this compound, with a focus on its mechanisms of action, quantitative biological data, and relevant experimental methodologies. While the pharmacological profile of TMF is increasingly being elucidated, a comprehensive toxicological and pharmacokinetic profile remains an area of active investigation. This document aims to be a valuable resource for researchers and professionals involved in the development of flavonoid-based therapeutics.
Pharmacology
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties both in vitro and in vivo. Its primary mechanism of action involves the suppression of key pro-inflammatory signaling pathways.
Mechanism of Action:
TMF exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and signal transducer and activator of transcription 1/3 (STAT1/3).[1] This inhibition leads to the downregulation of pro-inflammatory mediators, including:
-
Nitric Oxide (NO) and Prostaglandin E2 (PGE2): TMF significantly inhibits the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by dose-dependently inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein, mRNA, and promoter levels.[1]
-
Pro-inflammatory Cytokines: TMF suppresses the production and mRNA expression of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages.[1]
An in vivo study using a murine model of LPS-induced endotoxemia showed that pretreatment with TMF increased the survival rate of mice and reduced serum levels of pro-inflammatory cytokines, further confirming its potent anti-inflammatory activity.[1]
Signaling Pathway Diagram:
Caption: Anti-inflammatory signaling pathway of this compound.
Anti-cancer Activity
This compound and its derivatives have shown promising anti-proliferative activity against various human cancer cell lines.
Mechanism of Action:
The precise anti-cancer mechanism of this compound is still under investigation, but studies on structurally similar methoxyflavones suggest the induction of apoptosis (programmed cell death) as a key mechanism. This is often associated with:
-
Modulation of Apoptotic Proteins: Changes in the expression of Bcl-2 family proteins (e.g., upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2).
-
Caspase Activation: Activation of executioner caspases, such as caspase-3 and caspase-7, which are key enzymes in the apoptotic cascade.
Quantitative Data:
| Cell Line | Cancer Type | IC50 (µM) | Compound | Reference |
| Aspc-1 | Pancreatic Cancer | 5.30 | Derivative 3c | [2] |
| HCT-116 | Colon Cancer | >10 | This compound derivatives | |
| HepG-2 | Liver Cancer | >10 | This compound derivatives | |
| SUN-5 | Gastric Cancer | >10 | This compound derivatives |
Apoptosis Induction Workflow:
Caption: Experimental workflow for assessing apoptosis induction.
Antiviral Activity
This compound has been reported to exhibit antiviral activity against several viruses.
Quantitative Data:
| Virus | Cell Line | IC50 (mg/L) | Reference |
| Herpes Simplex Virus Type 1 (HSV-1) | Vero | 3.2 | |
| Human Cytomegalovirus (hCMV) | MRC-5 | 8 | |
| Poliovirus | Vero | 32 |
Neuroprotective Effects
While direct studies on the neuroprotective effects of this compound are limited, research on structurally similar methoxyflavones, such as 5,7,4'-trimethoxyflavone, suggests potential neuroprotective properties. These effects are attributed to the modulation of neurotransmission and reduction of neuroinflammation.
Toxicology Profile
A comprehensive toxicological profile for this compound is not yet well-established in publicly available literature. The following sections summarize the available data and highlight areas where further research is needed.
Cytotoxicity
This compound has shown slight cytotoxicity in normal cell lines at higher concentrations.
Quantitative Data:
| Cell Line | Cell Type | CC50 (mg/L) | Reference |
| Vero | Monkey Kidney Epithelial | 263.13 | |
| MRC-5 | Human Fetal Lung Fibroblast | 37.42 |
It is important to note that cytotoxicity can be cell-line dependent and influenced by experimental conditions such as incubation time and compound concentration.
Genotoxicity
There is currently no specific data available from standard genotoxicity assays such as the Ames test (bacterial reverse mutation assay) or the in vivo micronucleus assay for this compound.
Acute and Chronic Toxicity
Specific studies to determine the acute oral toxicity (e.g., LD50) and chronic toxicity of this compound have not been reported in the available literature.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for this compound is limited. However, studies on other methoxyflavones provide some insights into their likely metabolic fate.
Metabolism
Methoxyflavones are generally more metabolically stable than their hydroxylated counterparts. The metabolism of flavonoids primarily occurs in the liver and involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.
-
Phase I Metabolism: Cytochrome P450 (CYP) enzymes are key in the Phase I metabolism of flavonoids. For flavones, hydroxylation and demethylation are common reactions.
-
Phase II Metabolism: The resulting metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.
Logical Relationship Diagram:
Caption: Overview of flavonoid metabolism.
Pharmacokinetic Parameters
No specific pharmacokinetic parameters for this compound are currently available. Studies on the related compound 5,7,4'-trimethoxyflavone in rats have shown low oral bioavailability (1-4%), with maximal plasma concentrations reached within 1-2 hours.
Experimental Protocols
In Vitro Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.
-
Cytokine Measurement (ELISA): Measure the concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Lyse the cells and perform western blotting to determine the protein expression levels of iNOS and COX-2.
In Vivo Anti-inflammatory Assay (LPS-induced Endotoxemia in Mice)
-
Animals: Use male C57BL/6 mice (6-8 weeks old).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer this compound (e.g., 10, 20, 40 mg/kg) intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS challenge.
-
LPS Challenge: Inject a lethal dose of LPS (e.g., 15-30 mg/kg, i.p.).
-
Survival Monitoring: Monitor the survival of the mice for up to 72 hours.
-
Blood Collection: At a specified time point (e.g., 6 hours post-LPS), collect blood via cardiac puncture.
-
Cytokine Analysis: Separate the serum and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA kits.
Conclusion and Future Directions
This compound is a promising pharmacological agent with well-documented anti-inflammatory and anti-cancer activities. Its mechanism of action, particularly the inhibition of the NF-κB, AP-1, and STAT1/3 signaling pathways, provides a strong rationale for its therapeutic potential. However, a significant knowledge gap exists regarding its toxicological and pharmacokinetic profile. Future research should prioritize:
-
Comprehensive Toxicological Evaluation: Conducting standard genotoxicity assays (Ames test, micronucleus assay), acute oral toxicity studies (LD50), and repeated-dose toxicity studies to establish a complete safety profile.
-
Detailed Pharmacokinetic Studies: Performing in-depth ADME studies to determine the bioavailability, tissue distribution, metabolic pathways, and excretion routes of this compound.
-
Mechanism of Action Studies: Further elucidating the specific molecular targets and pathways involved in its anti-cancer and neuroprotective effects.
A thorough understanding of these aspects is critical for the translation of this compound from a promising preclinical candidate to a potential therapeutic agent for human diseases.
References
In Vitro Profile of Baicalein Trimethyl Ether: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baicalein trimethyl ether (5,6,7-trimethoxyflavone), a naturally occurring flavonoid, has garnered scientific interest for its potential therapeutic applications. As a derivative of baicalein, a well-studied bioactive compound, baicalein trimethyl ether (BTE) exhibits distinct biological activities that warrant detailed investigation. This technical guide provides a comprehensive analysis of the existing in vitro studies on BTE, focusing on its mechanism of action, experimental protocols, and effects on various cellular models. The information is presented to facilitate further research and drug development efforts.
Core Biological Activity: Stimulation of Peroxisomal β-Oxidation
The most well-documented in vitro effect of baicalein trimethyl ether is its ability to stimulate the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs). This activity holds significant promise for the therapeutic intervention of X-linked adrenoleukodystrophy (X-ALD), a genetic disorder characterized by the accumulation of VLCFAs.
Quantitative Data Summary
| Cell Line | Bioassay | Compound | Concentration | Result | Reference |
| Human Skin Fibroblasts (X-ALD) | VLCFA β-oxidation | Baicalein trimethyl ether | 10 µM | Significant stimulation | [1][2] |
| Human Skin Fibroblasts (X-ALD) | [1-¹⁴C]lignoceric acid incorporation into cholesteryl esters | Baicalein trimethyl ether | 10 µM | Marked reduction | [2] |
| Human Skin Fibroblasts (X-ALD) | VLCFA (C24:0 and C26:0) content | Baicalein trimethyl ether | 10 µM | Decreased | [2] |
| Human Fibroblasts (Healthy, X-ALD, CACT deficiency) | Lignoceric acid (C24:0) β-oxidation | Baicalein trimethyl ether | Not specified | Stimulated (except in Zellweger fibroblasts) | [3] |
| Human Fibroblasts (CACT deficiency) | Palmitic acid (C16:0) β-oxidation | Baicalein trimethyl ether | Not specified | 2.8-fold increase | |
| U87 Glioblastoma Cells | Lignoceric acid (C24:0) β-oxidation | Baicalein trimethyl ether | Not specified | Activated | |
| U87 Glioblastoma Cells | Palmitic acid (C16:0) β-oxidation | Baicalein trimethyl ether | Not specified | No activation |
Anticancer Effects of Baicalein Trimethyl Ether
Recent studies have begun to explore the anticancer properties of baicalein trimethyl ether, revealing its potential to induce programmed cell death in cancer cells.
Quantitative Data Summary
| Cell Line | Bioassay | Compound | IC50 Value | Result | Reference |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Baicalein trimethyl ether | 4.8 µg/mL | Cytotoxic effect | |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Baicalein trimethyl ether + Epirubicin | Not specified | Ameliorated the effect of epirubicin |
Experimental Protocols
Peroxisomal β-Oxidation Assay in Cultured Fibroblasts
This protocol is based on the methodologies described in studies investigating the effect of baicalein trimethyl ether on VLCFA metabolism.
1. Cell Culture:
-
Human skin fibroblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
2. Treatment:
-
Confluent fibroblast cultures are treated with baicalein trimethyl ether (e.g., 10 µM dissolved in DMSO) or vehicle control (DMSO) for a specified period (e.g., 4 days). The culture medium is replaced with fresh medium containing the compound every 2 days.
3. β-Oxidation Measurement:
-
After treatment, the cells are incubated with a radiolabeled substrate, such as [1-¹⁴C]lignoceric acid (C24:0) or [1-¹⁴C]palmitic acid (C16:0), in a serum-free medium for a defined period (e.g., 2 hours).
-
The reaction is stopped by the addition of perchloric acid.
-
The amount of radiolabeled water-soluble products (acetyl-CoA) generated from the β-oxidation of the fatty acid is quantified by liquid scintillation counting.
-
Protein concentration in each well is determined using a standard method (e.g., BCA protein assay) to normalize the β-oxidation activity.
4. Analysis of VLCFA Content:
-
Cellular lipids are extracted using a chloroform/methanol mixture.
-
Fatty acids are transmethylated to fatty acid methyl esters (FAMEs).
-
FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the levels of C24:0 and C26:0.
MTT Assay for Cytotoxicity in HepG2 Cells
This protocol is adapted from the study investigating the anticancer effects of baicalein trimethyl ether.
1. Cell Culture:
-
HepG2 cells are maintained in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
2. Treatment:
-
Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of baicalein trimethyl ether (dissolved in DMSO) for 48 hours. For combination studies, epirubicin is added with BTE.
3. Cell Viability Assessment:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
DNA Fragmentation Assay
This assay is used to detect apoptosis, as described in the study on HepG2 cells.
1. Cell Treatment and Lysis:
-
HepG2 cells are treated with baicalein trimethyl ether as described for the MTT assay.
-
After treatment, cells are harvested and lysed in a lysis buffer containing proteinase K.
2. DNA Extraction and Analysis:
-
DNA is extracted from the cell lysate using phenol-chloroform extraction.
-
The extracted DNA is then run on a 1.5% agarose gel.
-
The gel is stained with ethidium bromide and visualized under UV light to observe the characteristic ladder pattern of DNA fragmentation, which is a hallmark of apoptosis.
Gene Expression Analysis (RT-qPCR)
This method is used to assess changes in gene expression, as mentioned in the studies on β-oxidation and anticancer effects.
1. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined by spectrophotometry.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
2. Quantitative PCR:
-
qPCR is performed using the synthesized cDNA, gene-specific primers (e.g., for ATG7, TGF-β1, ACSL1), and a fluorescent dye (e.g., SYBR Green).
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.
Signaling Pathways and Molecular Mechanisms
The precise signaling pathways modulated by baicalein trimethyl ether are still under investigation. However, existing studies provide some initial insights.
Peroxisomal β-Oxidation Pathway
Baicalein trimethyl ether selectively enhances the activity of the peroxisomal β-oxidation pathway for VLCFAs. It does not appear to significantly affect mitochondrial β-oxidation. While the direct molecular target of BTE within this pathway is not yet identified, it has been observed that it does not upregulate the expression of several key genes involved in peroxisomal biogenesis and fatty acid transport, such as ABCD2/ALDR, ABCD3/PMP70, ACOX1, and FATP4. However, a slight increase in ACSL1 gene expression has been noted.
Mechanism of Baicalein Trimethyl Ether in stimulating peroxisomal β-oxidation.
Apoptosis and Autophagy Induction in Cancer Cells
In hepatocellular carcinoma (HepG2) cells, baicalein trimethyl ether has been shown to induce both apoptosis and autophagy. The induction of apoptosis is evidenced by DNA fragmentation. The involvement of autophagy is suggested by the upregulation of the autophagy-related gene 7 (ATG7). Furthermore, BTE treatment was associated with a downregulation of Transforming Growth Factor-beta 1 (TGF-β1), a cytokine often implicated in cancer progression and fibrosis.
Proposed anticancer mechanism of Baicalein Trimethyl Ether in HepG2 cells.
Conclusion and Future Directions
The current body of in vitro research on baicalein trimethyl ether highlights its significant potential as a therapeutic agent, particularly for X-linked adrenoleukodystrophy and potentially for certain types of cancer. Its selective activation of peroxisomal β-oxidation is a key finding that distinguishes it from its parent compound, baicalein.
However, the research is still in its early stages. Future in vitro studies should focus on:
-
Elucidating the precise molecular target(s) of BTE within the peroxisomal β-oxidation pathway.
-
Expanding the investigation of its anticancer effects across a wider range of cancer cell lines and exploring the underlying signaling pathways in more detail.
-
Investigating its potential anti-inflammatory, neuroprotective, and antiviral properties , given the broad spectrum of activity of other flavonoids.
-
Conducting comprehensive dose-response studies to establish effective concentration ranges for various biological effects.
A deeper understanding of the in vitro pharmacology of baicalein trimethyl ether will be crucial for guiding future preclinical and clinical development of this promising natural compound.
References
- 1. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baicalein 5,6,7-trimethyl ether, a flavonoid derivative, stimulates fatty acid beta-oxidation in skin fibroblasts of X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baicalein 5,6,7-trimethyl ether activates peroxisomal but not mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 5,6,7-Trimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 5,6,7-trimethoxyflavone in various samples, including plant extracts and biological matrices. The protocols focus on two primary analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for robust quantification and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity analysis and metabolite identification.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of polymethoxyflavones (PMFs), including compounds structurally related to this compound. These values should be experimentally determined for this compound as part of method validation.[1][2][3][4]
| Parameter | HPLC-DAD | UPLC-MS/MS | Reference |
| Linearity Range | 1 - 100 µg/mL | 1.25 ng/mL - 1.0 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | |
| Limit of Detection (LOD) | 0.0010 - 0.167 µg/mL | 75 pg/mL - 0.6 µg/kg | |
| Limit of Quantification (LOQ) | 0.0034 - 0.505 µg/mL | 0.25 ng/mL - 1.0 µg/kg | |
| Recovery | 90 - 105% | 82.8 - 104.8% | |
| Precision (RSD%) | < 6% | < 5.8% |
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Extracts using HPLC-DAD
This protocol outlines the procedure for the extraction and quantification of this compound from plant materials.
1. Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (analytical grade), Deionized water (18.2 MΩ·cm)
-
Plant Material: Dried and powdered plant material
2. Instrumentation and Chromatographic Conditions
-
System: HPLC with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B) in water with 0.1% formic acid (A).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 340 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
4. Sample Preparation (Plant Extract)
-
Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant. Repeat the extraction process on the plant residue two more times.
-
Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
5. Analysis
-
Inject the prepared standard solutions and the sample extract into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Confirm the peak identity by comparing the UV-Vis spectrum of the peak in the sample with that of the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify the amount of this compound in the sample extract using the regression equation from the calibration curve.
Protocol 2: High-Sensitivity Detection of this compound and its Metabolites using UPLC-MS/MS
This protocol is designed for the sensitive detection and quantification of this compound and the identification of its metabolites in biological samples.
1. Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Plasma, urine, or tissue homogenate
2. Instrumentation and Chromatographic/Mass Spectrometric Conditions
-
System: UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (B) and water with 0.1% formic acid (A).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound need to be determined by direct infusion of a standard solution.
3. Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile containing an internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes.
-
Transfer: Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.
4. Analysis
-
Inject the prepared sample into the UPLC-MS/MS system.
-
For quantification, monitor the specific MRM transitions for this compound and the internal standard.
-
For metabolite identification, perform a full scan or precursor ion scan to identify potential metabolites based on expected mass shifts (e.g., demethylation, glucuronidation, sulfation).
-
Analyze the MS/MS fragmentation patterns of potential metabolites to confirm their structures.
Signaling Pathways and Logical Relationships
The primary focus of these application notes is on the analytical detection methods themselves, rather than biological signaling pathways of this compound. The logical relationship for method selection is outlined below.
References
Application Notes: Quantification of Baicalein Trimethyl Ether using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Baicalein Trimethyl Ether (BTE) using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. BTE, a derivative of the flavonoid baicalein, is of increasing interest in pharmacological research. This method is designed to be robust, accurate, and precise for the quantification of BTE in various sample matrices, including biological fluids and herbal extracts, after appropriate sample preparation. The protocol specifies instrumentation, chromatographic conditions, sample preparation procedures, and data analysis methods.
Introduction
Baicalein, a flavonoid extracted from the roots of Scutellaria baicalensis, is known for its diverse pharmacological activities, including antioxidant and anti-inflammatory effects.[1][2][3][4] Its methylated derivative, Baicalein Trimethyl Ether, is often synthesized to improve bioavailability and metabolic stability. Accurate quantification of BTE is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. This HPLC method provides a reliable tool for researchers to determine the concentration of BTE with high sensitivity and selectivity. The UV-Vis spectrum of baicalein shows distinct absorption bands, with peaks around 275 nm and 338 nm, which informs the selection of an appropriate detection wavelength for its derivatives.[5]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series or similar, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 mm x 150 mm, 3.5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for mobile phase modification.
-
Standards: Baicalein Trimethyl Ether analytical standard of known purity.
-
Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate extraction solvents.
Chromatographic Conditions
The following conditions are a starting point and may require optimization based on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20-50% B25-30 min: 50-80% B30-35 min: 80% B (hold)35-36 min: 80-20% B36-40 min: 20% B (equilibration) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm and 320 nm (based on baicalein and its derivatives' spectra) |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Baicalein Trimethyl Ether standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Curve: Inject each working standard in triplicate to construct a calibration curve by plotting the peak area against the concentration. The linearity should be confirmed by a correlation coefficient (r²) > 0.99.
Sample Preparation
The appropriate sample preparation method will depend on the matrix.
-
For Herbal Extracts:
-
Accurately weigh the powdered plant material (e.g., 1 g).
-
Perform an extraction using a suitable solvent such as methanol or ethanol, potentially with methods like sonication or Soxhlet extraction.
-
Evaporate the solvent and reconstitute the residue in a known volume of methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
For Biological Fluids (e.g., Plasma):
-
Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Presentation
The quantitative data for a hypothetical analysis is summarized in the table below.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |
| Standard 1 | 15.2 | 15023 | 10.0 |
| Standard 2 | 15.2 | 30150 | 20.0 |
| Standard 3 | 15.2 | 75420 | 50.0 |
| Sample A | 15.2 | 45231 | 30.1 |
| Sample B | 15.2 | 68912 | 45.8 |
Visualizations
Experimental Workflow
Caption: Workflow for BTE Quantification.
Hypothetical Signaling Pathway Inhibition by a Flavonoid
Caption: Flavonoid Inhibition of NF-κB Pathway.
References
- 1. Physicochemical Profiling of Baicalin Along with the Development and Characterization of Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baicalin—Current Trends in Detection Methods and Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 5,6,7-Trimethoxyflavone as an Analytical Reagent
Introduction
5,6,7-Trimethoxyflavone is a naturally occurring flavonoid found in various plants, including some used in traditional medicine.[1] As with many flavonoids, it is of significant interest to researchers in pharmacology, phytochemistry, and drug development due to its potential biological activities, which include anti-inflammatory and antiviral properties.[2][3][4] The accurate and precise analysis of this compound is crucial for the quality control and standardization of herbal products, as well as for pharmacokinetic and metabolic studies.[5] This document provides detailed application notes and protocols for the use of this compound as an analytical reagent, primarily as a reference standard for quantification and as a marker compound in various analytical applications.
Application Note 1: Quantification of this compound in Plant Extracts using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This application note describes a method for the quantification of this compound in plant extracts, a critical process for the quality control of herbal medicines where it serves as a chemical marker. The protocol is adapted from established methods for similar trimethoxyflavonoids.
Experimental Protocol
1. Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (analytical grade), Deionized water (18.2 MΩ·cm)
-
Plant Material: Dried and powdered plant material suspected to contain the analyte.
2. Instrumentation
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation (Plant Extract)
-
Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube and add 20 mL of methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat Extraction: Repeat the extraction process on the residue two more times.
-
Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial before injection.
5. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; hold for 5 min, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound, determined from the DAD spectrum. Flavonoids typically have strong absorbance between 250-370 nm.
-
Injection Volume: 10 µL.
6. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the reference standard.
-
Confirm peak identity by comparing the UV-Vis spectrum from the DAD with that of the standard.
-
Integrate the peak area of the analyte in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation
The performance of the analytical method should be validated according to established guidelines. The following table summarizes typical validation parameters for an HPLC-DAD method for flavonoid quantification.
Table 1: Typical Method Validation Parameters for HPLC-DAD Quantification
| Parameter | Typical Acceptance Criteria | Example Value |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.167 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.505 µg/mL |
| Accuracy (Recovery) | 80-120% | 90-105% |
| Precision (RSD%) | Intraday: < 2%, Interday: < 5% | Intraday: < 2.2%, Interday: < 6% |
Note: Example values are based on a validated method for a similar flavonoid glucuronide and should be experimentally determined for this compound.
Mandatory Visualization
Caption: Workflow for quantifying this compound in plant extracts.
Application Note 2: Flavone-Based "Turn-On" Fluorescence Sensing of Biomolecules
Certain flavonoids can act as fluorescent sensors. For instance, Eupatorin (3′,5-dihydroxy-4′,6,7-trimethoxyflavone) has been developed as a "turn-on" fluorescence sensor for L-Tryptophan. This application note provides a general protocol for exploring the potential of this compound or its derivatives as a fluorescent reagent for detecting a target analyte.
Experimental Protocol
1. Materials and Reagents
-
Flavone Probe: this compound or a suitable derivative.
-
Solvent: Dimethyl Sulfoxide (DMSO) or other suitable solvent system (e.g., DMSO/water mixture).
-
Target Analyte: The specific biomolecule to be detected (e.g., an amino acid, protein, or metal ion).
-
Buffer: A buffer solution to maintain a constant pH for the assay.
2. Instrumentation
-
Fluorescence Spectrophotometer.
3. General Sensing Procedure
-
Probe Solution: Prepare a stock solution of the flavone probe in DMSO.
-
Assay Preparation: In a cuvette, mix the flavone probe solution with the buffer.
-
Fluorescence Measurement (Baseline): Record the fluorescence emission spectrum of the probe solution alone by exciting at its optimal excitation wavelength.
-
Analyte Addition: Add aliquots of the target analyte solution to the cuvette.
-
Fluorescence Measurement (Sensing): After each addition, gently mix and record the fluorescence emission spectrum. A "turn-on" response is observed as a significant increase in fluorescence intensity in the presence of the analyte.
4. Data Analysis
-
Plot the fluorescence intensity at the emission maximum against the concentration of the target analyte.
-
Determine the stoichiometry of the probe-analyte complex using methods like Job's plot.
-
Calculate the limit of detection (LOD) based on the standard deviation of the blank and the slope of the calibration curve.
Data Presentation
Table 2: Key Performance Parameters for a Flavone-Based Fluorescent Sensor
| Parameter | Description | Example Value (for Eupatorin) |
|---|---|---|
| Analyte | The molecule being detected. | L-Tryptophan |
| Stoichiometry | The binding ratio of the probe to the analyte. | 1:1 |
| Response Type | The nature of the fluorescence change. | "Turn-on" |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | 0.6 pM |
| Medium | The solvent system used for the assay. | DMSO/water |
Data for Eupatorin is presented as an example of what can be achieved with a flavone-based sensor.
Mandatory Visualization
Caption: Principle of a "turn-on" fluorescence sensor using a flavone probe.
Application Note 3: Identification of this compound Metabolites using LC-MS/MS
Understanding the metabolic fate of a compound is critical in drug development. This note provides a protocol for identifying potential metabolites of this compound in biological matrices like plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is based on established methods for flavonoid metabolite analysis.
Predicted Metabolic Pathways
Flavonoids typically undergo Phase I (functionalization) and Phase II (conjugation) metabolism. For this compound, the primary transformations are predicted to be:
-
Phase I: Demethylation of the methoxy groups to form hydroxylated metabolites.
-
Phase II: Conjugation of hydroxyl groups (either existing or formed during Phase I) with glucuronic acid (glucuronidation) or sulfate groups (sulfation).
Experimental Protocol
1. Materials and Reagents
-
Biological Matrix: Plasma, urine, or microsome incubation samples from dosed vs. control subjects.
-
Internal Standard: A structurally similar compound not present in the sample.
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
2. Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortexing: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge again to pellet any insoluble debris and transfer the clear supernatant to an autosampler vial.
3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: A representative gradient is 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Data Acquisition: Full scan MS to detect potential metabolites, followed by data-dependent MS/MS to obtain fragmentation patterns.
4. Data Analysis
-
Metabolite Screening: Compare the chromatograms of dosed samples against control samples to find new peaks.
-
Extract Ion Chromatograms (EICs): Generate EICs for the predicted m/z values of potential metabolites (see Table 3).
-
Analyze MS/MS Spectra: For each potential metabolite, analyze its fragmentation pattern. For example, a glucuronide conjugate will typically show a neutral loss of 176 Da (glucuronic acid).
Data Presentation
The molecular formula for this compound is C₁₈H₁₆O₅, with a monoisotopic mass of approximately 312.10 Da. The table below summarizes the expected mass shifts for its primary predicted metabolites.
Table 3: Predicted Metabolites of this compound and Their Expected Mass Shifts
| Metabolic Reaction | Mass Shift (Da) | Resulting m/z [M+H]⁺ |
|---|---|---|
| Parent Compound | - | 313.1070 |
| Phase I: Demethylation | -14.02 | 299.0914 |
| Phase I: Di-demethylation | -28.04 | 285.0758 |
| Phase II: Glucuronidation | +176.03 | 489.1391 |
| Phase II: Sulfation | +79.96 | 393.0638 |
| Phase I + Phase II | ||
| Demethylation + Glucuronidation | +162.01 | 475.1235 |
| Demethylation + Sulfation | +65.94 | 379.0482 |
Note: These values are theoretical and should be confirmed with high-resolution mass spectrometry.
Mandatory Visualization
References
- 1. Cas 973-67-1,this compound | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:973-67-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: 5,6,7-Trimethoxyflavone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5,6,7-trimethoxyflavone (TMF) in cell culture experiments. TMF is a naturally occurring polymethoxyflavone that has demonstrated significant anti-inflammatory, anticancer, and antiviral properties. This document outlines its primary applications, summarizes key quantitative data, and provides detailed protocols for its use in cell-based assays.
Biological Activities and Applications
This compound has been shown to modulate several key cellular processes, making it a compound of interest for therapeutic development. Its primary biological activities investigated in cell culture include:
-
Anti-inflammatory Effects: TMF has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophage cell lines like RAW 264.7.[1][2] This is achieved primarily through the inhibition of the NF-κB, AP-1, and STAT1/3 signaling pathways.[1][2]
-
Anticancer Activity: TMF exhibits antiproliferative and pro-apoptotic effects in various cancer cell lines. It can induce cell cycle arrest and apoptosis through the modulation of key regulatory proteins.[3]
-
Antiviral Properties: TMF has demonstrated inhibitory effects against several viruses, including herpes simplex virus type 1 (HSV-1), human cytomegalovirus (hCMV), and poliovirus.
-
Neuroprotection: While less explored, related methoxyflavones have shown potential neuroprotective effects, suggesting a possible application for TMF in this area.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of this compound and related compounds in various cell lines.
Table 1: Anti-inflammatory Activity of this compound
| Cell Line | Parameter | IC50 / Effective Concentration | Reference |
| RAW 264.7 | NO Production | 2.11 µM (IC50 for a TMF-resveratrol hybrid) | |
| RAW 264.7 | PGE2 Production | 0.98 µM (IC50 for a TMF-resveratrol hybrid) | |
| RAW 264.7 | Inhibition of NO, PGE2, iNOS, COX-2, TNF-α, IL-1β, IL-6 | 10-40 µM |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | IC50 | Reference |
| HSV-1 HF | Vero | 3.2 mg/L | |
| HSV-1 KOS | Vero | 5.8 mg/L | |
| HSV-1 A4-3 | Vero | 9.4 mg/L | |
| hCMV Towne | MRC-5 | 8 mg/L | |
| Poliovirus P1 Sabin | Vero | 32 mg/L |
Table 3: Cytotoxicity of this compound
| Cell Line | Parameter | CC50 | Reference |
| Vero | Cytotoxicity | 263.13 mg/L | |
| MRC-5 | Cytotoxicity | 37.42 mg/L |
Signaling Pathways Modulated by this compound
TMF exerts its biological effects by modulating key signaling pathways involved in inflammation and cancer.
Caption: TMF inhibits LPS-induced inflammatory pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound in cell culture.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cells.
Materials:
-
Cells of interest (e.g., RAW 264.7, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of TMF or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis for Protein Expression
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key signaling proteins (e.g., p38 MAPK, IκBα, NF-κB p65).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Stimulant (e.g., LPS, if investigating inflammatory pathways)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat the cells with TMF at the desired concentrations for a specified time. If applicable, stimulate the cells with an agonist (e.g., LPS) for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: General workflow for Western blot analysis.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, HeLa)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of TMF for the desired time periods (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V- and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Logic for apoptosis analysis using Annexin V/PI.
References
- 1. This compound suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Testing Anti-inflammatory Properties of Flavonoids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flavonoids are a class of polyphenolic compounds ubiquitously found in plants and are recognized for their potent anti-inflammatory properties.[1][2][3] These natural products represent a promising source for the development of novel anti-inflammatory therapeutics.[4][5] The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical in the inflammatory response. Flavonoids have been shown to inhibit the production of pro-inflammatory mediators including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
These application notes provide a detailed experimental framework for screening and characterizing the anti-inflammatory properties of flavonoid compounds using established in vitro and in vivo models. The protocols outlined below are designed to be comprehensive and adaptable for high-throughput screening and detailed mechanistic studies.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
A widely used and effective in vitro model for studying inflammation involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces a strong inflammatory response.
1.1: Experimental Workflow for In Vitro Screening
The following diagram illustrates the overall workflow for the in vitro evaluation of flavonoid anti-inflammatory activity.
Caption: In vitro experimental workflow for screening flavonoid anti-inflammatory activity.
1.2: Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well for NO and viability assays, or in 6-well plates at 1 x 10^6 cells/well for protein and RNA extraction. Allow cells to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test flavonoid (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
A negative control group (no flavonoid, no LPS) and a positive control group (no flavonoid, with LPS) should be included.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
After the 24-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 3: Nitric Oxide (NO) Assay (Griess Reagent)
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant from the 6-well plates after the 24-hour treatment period.
-
Centrifuge to remove any cellular debris.
-
Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 5: Western Blot Analysis
-
After treatment, wash the cells in the 6-well plates with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against key proteins in the NF-κB and MAPK signaling pathways overnight at 4°C. Recommended antibodies include those for phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use β-actin or GAPDH as a loading control.
1.3: Data Presentation
Table 1: Effect of Flavonoid X on LPS-Induced NO and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 100 ± 5.2 | 1.2 ± 0.3 | 25.4 ± 3.1 | 15.8 ± 2.5 | 10.1 ± 1.9 |
| LPS (1 µg/mL) | - | 98.5 ± 4.8 | 45.6 ± 3.9 | 2548.7 ± 150.3 | 1875.4 ± 120.7 | 985.6 ± 85.4 |
| Flavonoid X | 1 | 99.2 ± 5.1 | 40.1 ± 3.5* | 2210.5 ± 135.2 | 1650.2 ± 110.1 | 850.3 ± 75.2 |
| Flavonoid X | 5 | 98.7 ± 4.9 | 32.5 ± 2.8 | 1850.3 ± 110.8 | 1345.9 ± 98.5 | 675.4 ± 60.1 |
| Flavonoid X | 10 | 97.9 ± 5.3 | 21.3 ± 2.1 | 1245.6 ± 95.4 | 980.1 ± 80.3 | 450.7 ± 45.8 |
| Flavonoid X | 25 | 96.5 ± 4.7 | 10.8 ± 1.5 | 650.8 ± 50.2 | 450.6 ± 40.1 | 210.9 ± 25.6 |
| Flavonoid X | 50 | 95.8 ± 5.0 | 5.4 ± 0.9 | 280.4 ± 25.7 | 180.3 ± 20.5 | 95.3 ± 15.4 |
| Dexamethasone | 10 | 99.1 ± 4.6 | 6.1 ± 1.1 | 310.2 ± 30.1 | 210.5 ± 25.4 | 110.8 ± 18.7 |
*Data are presented as mean ± SD (n=3). *p<0.05, **p<0.01, **p<0.001 compared to the LPS-treated group.
Part 2: Mechanistic Insights into Anti-inflammatory Action
Flavonoids often exert their anti-inflammatory effects by modulating critical signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response triggered by LPS.
2.1: NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of pro-inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon LPS stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.
2.2: MAPK Signaling Pathway
The MAPK family, including p38, ERK1/2, and JNK, also plays a crucial role in regulating the synthesis of inflammatory mediators. LPS stimulation leads to the phosphorylation and activation of these kinases.
Caption: Modulation of the MAPK signaling pathway by flavonoids.
Table 2: Effect of Flavonoid X on LPS-Induced Phosphorylation of NF-κB and MAPK Signaling Proteins
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio |
| Control | 0.15 ± 0.03 | 0.12 ± 0.02 | 0.21 ± 0.04 | 0.18 ± 0.03 | 0.25 ± 0.05 |
| LPS (1 µg/mL) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 | 1.00 ± 0.13 | 1.00 ± 0.14 |
| Flavonoid X (25 µM) | 0.45 ± 0.08 | 0.52 ± 0.09 | 0.58 ± 0.07*** | 0.65 ± 0.08 | 0.61 ± 0.09 |
*Data are presented as relative fold change compared to the LPS-treated group (mean ± SD, n=3). **p<0.01, **p<0.001 compared to the LPS-treated group.
Part 3: In Vivo Validation of Anti-inflammatory Activity
To confirm the in vitro findings and assess the therapeutic potential of promising flavonoid candidates, in vivo models of inflammation are essential. The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating acute inflammation.
3.1: Protocol for Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g).
-
Groups:
-
Group 1: Control (Vehicle)
-
Group 2: Carrageenan + Vehicle
-
Group 3: Carrageenan + Flavonoid X (e.g., 50 mg/kg, p.o.)
-
Group 4: Carrageenan + Flavonoid X (e.g., 100 mg/kg, p.o.)
-
Group 5: Carrageenan + Indomethacin (10 mg/kg, p.o.)
-
-
Procedure:
-
Administer the flavonoid, vehicle, or indomethacin orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
3.2: Data Presentation
Table 3: Effect of Flavonoid X on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) at 3h |
| Control (Carrageenan) | - | 0.85 ± 0.07 | - |
| Flavonoid X | 50 | 0.54 ± 0.05 | 36.5 |
| Flavonoid X | 100 | 0.32 ± 0.04 | 62.4 |
| Indomethacin | 10 | 0.28 ± 0.03*** | 67.1 |
*Data are presented as mean ± SD (n=6). **p<0.001 compared to the carrageenan control group.
Conclusion: This document provides a comprehensive set of protocols and application notes for the systematic evaluation of the anti-inflammatory properties of flavonoids. By employing a combination of in vitro and in vivo models, researchers can effectively screen for potent anti-inflammatory candidates, elucidate their mechanisms of action, and validate their therapeutic potential. The presented methodologies, from cellular assays to animal models, offer a robust framework for advancing flavonoid-based drug discovery in the field of inflammation.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Molecular Mechanisms of Anti-Inflammatory Activity Mediated by Flavonoids - ProQuest [proquest.com]
- 3. Flavonoid Based Development of Synthetic Drugs: Chemistry and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory plant flavonoids and cellular action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Plant Flavonoids and Cellular Action Mechanisms [jstage.jst.go.jp]
Protocol for Assessing the Bioavailability of Methoxylated Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxylated flavonoids, a subclass of flavonoids characterized by the presence of one or more methoxy groups, have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse pharmacological activities. However, their therapeutic potential is intrinsically linked to their bioavailability, which governs the extent and rate at which they are absorbed and become available at the site of action. This document provides a comprehensive set of application notes and protocols for assessing the bioavailability of methoxylated flavonoids, encompassing in vitro, in vivo, and analytical methodologies.
I. Quantitative Bioavailability Data of Selected Methoxylated Flavonoids
The oral bioavailability of methoxylated flavonoids can vary significantly based on their specific chemical structure and the formulation administered. Below is a summary of reported bioavailability data for some common methoxylated flavonoids.
| Flavonoid | Animal Model | Dosage and Formulation | Oral Bioavailability (%) | Reference(s) |
| Nobiletin | Rat | 5 mg/kg | 63.9% | [1] |
| Tangeretin | Rat | 5 mg/kg | 46.1% | [1] |
| Sinensetin | Rat | 0.25 mg/kg (co-administered with digoxin) | Data on sinensetin's own bioavailability is limited, but it has been shown to significantly increase the Cmax and AUC of co-administered drugs, suggesting it is absorbed. | [2][3][4] |
| Eupatorin | In Vivo and In Vitro (Rat) | Not specified | Metabolites have been identified in plasma, bile, urine, and feces, indicating absorption and metabolism. However, specific bioavailability percentages are not readily available. |
II. Experimental Protocols
A. In Vitro Permeability Assessment: Caco-2 Cell Monolayer Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model to predict intestinal drug absorption. Human colon adenocarcinoma (Caco-2) cells, when cultured on semi-permeable membranes, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Objective: To determine the apparent permeability coefficient (Papp) of methoxylated flavonoids across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Transwell® inserts (e.g., 0.4 µm pore size, 12- or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Transepithelial Electrical Resistance (TEER) meter
-
Test flavonoid and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Analytical instrumentation (e.g., UPLC-MS/MS)
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
Split sub-confluent cultures (70-80% confluency) using 0.25% Trypsin-EDTA.
-
Seed Caco-2 cells onto the apical (AP) side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Add fresh medium to both the AP and basolateral (BL) chambers.
-
-
Monolayer Differentiation and Integrity Check:
-
Culture the cells on the inserts for 21 days to allow for differentiation into a polarized monolayer. Change the medium in both chambers every 2-3 days.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a TEER meter. Monolayers are considered ready for transport studies when TEER values reach a stable plateau (typically >200 Ω·cm²).
-
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-to-B) Transport (Absorption):
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add fresh HBSS to the BL chamber.
-
Add the test flavonoid solution (prepared in HBSS) to the AP chamber.
-
-
Basolateral to Apical (B-to-A) Transport (Efflux):
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add fresh HBSS to the AP chamber.
-
Add the test flavonoid solution to the BL chamber.
-
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and immediately replace with an equal volume of fresh, pre-warmed HBSS.
-
At the end of the experiment, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of the methoxylated flavonoid in the collected samples using a validated analytical method, such as UPLC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the insert (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B) An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.
-
Workflow for Caco-2 Permeability Assay
Caption: Workflow of the Caco-2 cell permeability assay.
B. In Vitro Metabolism Assessment: Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of methoxylated flavonoids in liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or other species)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test flavonoid and positive control compounds (e.g., midazolam, dextromethorphan)
-
Acetonitrile or methanol (for reaction termination)
-
Incubator or water bath (37°C)
-
Centrifuge
-
Analytical instrumentation (e.g., UPLC-MS/MS)
Protocol:
-
Preparation of Reagents:
-
Prepare a working solution of the test flavonoid in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is <0.5%).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice immediately before use. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the liver microsome suspension and the test flavonoid at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.
-
Immediately terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
-
Sample Processing:
-
Vortex the terminated samples to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the remaining parent flavonoid in the supernatant using a validated UPLC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining flavonoid against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½): t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
Workflow for Liver Microsomal Stability Assay
Caption: Workflow of the liver microsomal stability assay.
C. In Vivo Bioavailability Assessment: Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine the oral bioavailability of a methoxylated flavonoid.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) and calculate the absolute oral bioavailability of a methoxylated flavonoid.
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)
-
Test methoxylated flavonoid
-
Vehicle for oral and intravenous administration (e.g., saline, PEG400, oil)
-
Oral gavage needles
-
Catheters for blood collection (e.g., jugular vein cannulation) or other appropriate blood collection supplies
-
Heparinized or EDTA-coated blood collection tubes
-
Centrifuge
-
Analytical instrumentation (e.g., UPLC-MS/MS)
Protocol:
-
Animal Handling and Acclimatization:
-
House the rats in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week before the experiment.
-
Provide free access to standard chow and water.
-
Fast the animals overnight (8-12 hours) before dosing, with continued access to water.
-
-
Dosing:
-
Divide the rats into two groups: an intravenous (IV) group and an oral (PO) group.
-
IV Group: Administer a single bolus dose of the flavonoid solution via the tail vein or a catheter.
-
PO Group: Administer a single dose of the flavonoid suspension or solution via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.1-0.2 mL) from the jugular vein, saphenous vein, or tail vein at predetermined time points.
-
Typical time points for oral administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Typical time points for intravenous administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into heparinized or EDTA tubes.
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Plasma Sample Analysis:
-
Prepare plasma samples for analysis, which may involve protein precipitation (e.g., with methanol or acetonitrile) or solid-phase extraction.
-
Quantify the concentration of the methoxylated flavonoid in the plasma samples using a validated UPLC-MS/MS method.
-
-
Pharmacokinetic Data Analysis:
-
Plot the mean plasma concentration of the flavonoid versus time for both the IV and PO groups.
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin) or spreadsheet software:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time, calculated using the trapezoidal rule.
-
t½ (Elimination Half-life): Time required for the plasma concentration to decrease by half.
-
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow of an in vivo pharmacokinetic study in rats.
III. Metabolic Pathways of Methoxylated Flavonoids
Methoxylated flavonoids undergo extensive metabolism, primarily in the liver and intestines. The main metabolic pathways include demethylation and glucuronidation. Understanding these pathways is crucial for interpreting bioavailability data and identifying active metabolites. For instance, nobiletin is metabolized to various demethylated and glucuronidated derivatives. Similarly, tangeretin undergoes demethylation.
Generalized Metabolic Pathway of Methoxylated Flavonoids
Caption: Generalized metabolic pathway of methoxylated flavonoids.
IV. Conclusion
The protocols and information provided herein offer a robust framework for the comprehensive assessment of the bioavailability of methoxylated flavonoids. By combining in vitro permeability and metabolism assays with in vivo pharmacokinetic studies, researchers can gain valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these promising compounds. This knowledge is essential for guiding lead optimization, formulation development, and ultimately, for translating the therapeutic potential of methoxylated flavonoids into clinical applications.
References
- 1. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Benzopyran-4-one-isoxazole Hybrid Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of novel benzopyran-4-one-isoxazole hybrid compounds. The following protocols and data are intended to guide researchers in the development and screening of these promising molecules for various therapeutic applications, particularly as anticancer, antimicrobial, and antioxidant agents.
Introduction
Benzopyran-4-one (chromone) and isoxazole are two privileged heterocyclic scaffolds in medicinal chemistry, each exhibiting a wide range of pharmacological properties.[1][2] The hybridization of these two moieties aims to create novel chemical entities with potentially synergistic or enhanced biological activities. Benzopyran-4-ones are known for their anticancer, antimicrobial, and anti-inflammatory effects, while isoxazoles are key components in several approved drugs and are recognized for their diverse bioactivities, including anti-inflammatory and anticancer properties.[1][3] This document outlines the rationale, synthesis, and biological evaluation of these hybrid compounds.
Synthesis of Benzopyran-4-one-isoxazole Hybrids
The synthesis of benzopyran-4-one-isoxazole hybrids typically involves a multi-step process. A general synthetic workflow is depicted below, starting from readily available precursors.
Experimental Workflow: Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of benzopyran-4-one-isoxazole hybrids.
General Synthetic Protocol
A representative synthetic approach involves the coupling of a functionalized benzopyran-4-one with an isoxazole moiety. The following is a generalized protocol:
-
Synthesis of the Benzopyran-4-one Core: This is often achieved through reactions like the Baker-Venkataraman rearrangement or by cyclization of appropriate phenolic precursors.
-
Functionalization: The benzopyran-4-one core is then functionalized, for example, by introducing a linker or a reactive group (e.g., a hydroxyl or carboxyl group) at a desired position (e.g., C3 or C7).
-
Synthesis of the Isoxazole Moiety: The isoxazole ring can be constructed via the reaction of a hydroxylamine with a 1,3-dicarbonyl compound or a chalcone precursor.
-
Hybridization: The functionalized benzopyran-4-one and the isoxazole moiety are coupled together, often through an ester or ether linkage, to yield the final hybrid compound.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation
Anticancer Activity
Benzopyran-4-one-isoxazole hybrids have demonstrated significant antiproliferative activity against various cancer cell lines.[1]
Table 1: In Vitro Anticancer Activity of Selected Benzopyran-4-one-isoxazole Hybrids (IC₅₀ in µM)
| Compound | MDA-MB-231 (Breast) | PC3 (Prostate) | DU-145 (Prostate) | CCRF-CEM (Leukemia) | HEK-293 (Normal) |
| 5a | 5.2 - 22.2 | - | - | - | 102.4 - 293.2 |
| 5b | 14.77 - 51.15 | - | - | - | 102.4 |
| 5c | - | - | - | Potent | - |
| 5d | 5.2 - 16.1 | - | - | - | 191.5 |
| Doxorubicin | - | - | - | - | - |
Data extracted from Gupta et al., 2023.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the hybrid compounds and a positive control (e.g., Doxorubicin) for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.
Mechanism of Action: Anticancer Effects
The anticancer activity of these hybrids can be attributed to multiple mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization.
Caption: Proposed mechanism of anticancer action for benzopyran-4-one-isoxazole hybrids.
One of the studied compounds, 5a, was found to induce apoptosis in MDA-MB-231 cells by 50.8% at a concentration of 5 µM. Some benzopyran derivatives are also known to act as potent tubulin polymerization inhibitors, leading to mitotic arrest and subsequent apoptosis.
Antimicrobial Activity
Benzopyran derivatives have shown promising activity against various bacterial strains. The evaluation of the hybrid compounds for antimicrobial properties is a logical extension of their biological profiling.
Table 2: Minimum Inhibitory Concentration (MIC) of Amphiphilic Benzopyran Derivatives (in µg/mL)
| Compound | Staphylococcus aureus |
| 4h | 1 - 4 |
| 17e | 1 - 4 |
| Vancomycin | Comparable to 4h |
Data extracted from a study on amphiphilic benzopyran derivatives.
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Compound Dilution: Prepare serial dilutions of the hybrid compounds in a 96-well microplate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity
The antioxidant potential of isoxazole derivatives is well-documented and can be assessed using various in vitro assays.
Table 3: Antioxidant Activity of Isoxazole Derivatives (IC₅₀ in µg/mL)
| Compound ID/Series | Assay | IC₅₀ (µg/mL) | Standard (IC₅₀, µg/mL) |
| Isoxazole-carboxamide (2a) | DPPH | 7.8 ± 1.21 | Trolox (2.75) |
| Fluorophenyl-isoxazole-carboxamide (2a) | DPPH | 0.45 ± 0.21 | Trolox (3.10) |
| Isoxazole derivative (C3) | DPPH | 10.96 µM | - |
Data extracted from various studies on isoxazole derivatives.
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value is determined from the plot of percent inhibition against compound concentration.
Conclusion
The hybridization of benzopyran-4-one and isoxazole scaffolds presents a promising strategy for the development of novel therapeutic agents with potent and selective anticancer activity. Further investigations into their antimicrobial and antioxidant properties, as well as detailed mechanistic studies, are warranted to fully elucidate their therapeutic potential. The protocols and data presented herein provide a solid foundation for researchers to build upon in the exciting field of heterocyclic drug discovery.
References
Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with 5,6,7-Trimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7-Trimethoxyflavone is a polymethoxyflavone (PMF), a class of flavonoid compounds characterized by the presence of multiple methoxy groups on their basic flavonoid structure. PMFs, including this compound, have garnered significant interest in oncological research due to their potential anti-cancer properties. O-methylated baicalein (this compound) has been shown to exhibit significant cytotoxicity against human cancer cell lines.[1][2] These compounds are being investigated for their ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.
This document provides detailed application notes and experimental protocols for studying the induction of apoptosis in cancer cells by this compound. It includes quantitative data on the anti-proliferative activities of its derivatives, proposed signaling pathways, and step-by-step methodologies for key experimental assays.
Data Presentation: Anti-Proliferative Activity of this compound Derivatives
While comprehensive data on the anti-proliferative activity of this compound across a wide range of cancer cell lines is limited in the currently available literature, a study by Su et al. (2021) provides valuable insights into the activity of its derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several synthetic this compound derivatives against a panel of four human cancer cell lines.[1][2][3]
| Compound | Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| 1a (5,6,7-trimethoxy-4'-hydroxyflavone) | Aspc-1 | Pancreatic Cancer | >100 |
| HCT-116 | Colon Cancer | >100 | |
| HepG-2 | Liver Cancer | >100 | |
| SUN-5 | Gastric Cancer | >100 | |
| 1b (Sinensetin) | Aspc-1 | Pancreatic Cancer | 42.12 ± 2.12 |
| HCT-116 | Colon Cancer | >100 | |
| HepG-2 | Liver Cancer | >100 | |
| SUN-5 | Gastric Cancer | >100 | |
| 1c | Aspc-1 | Pancreatic Cancer | 19.35 ± 0.98 |
| HCT-116 | Colon Cancer | 56.43 ± 2.87 | |
| HepG-2 | Liver Cancer | >100 | |
| SUN-5 | Gastric Cancer | >100 | |
| 1d | Aspc-1 | Pancreatic Cancer | 29.87 ± 1.51 |
| HCT-116 | Colon Cancer | 49.34 ± 2.51 | |
| HepG-2 | Liver Cancer | >100 | |
| SUN-5 | Gastric Cancer | >100 | |
| 1e | Aspc-1 | Pancreatic Cancer | 15.43 ± 0.78 |
| HCT-116 | Colon Cancer | 53.21 ± 2.71 | |
| HepG-2 | Liver Cancer | >100 | |
| SUN-5 | Gastric Cancer | >100 | |
| 1f | Aspc-1 | Pancreatic Cancer | 43.21 ± 2.19 |
| HCT-116 | Colon Cancer | >100 | |
| HepG-2 | Liver Cancer | >100 | |
| SUN-5 | Gastric Cancer | >100 | |
| 1g | Aspc-1 | Pancreatic Cancer | 18.76 ± 0.95 |
| HCT-116 | Colon Cancer | 54.32 ± 2.76 | |
| HepG-2 | Liver Cancer | >100 | |
| SUN-5 | Gastric Cancer | >100 | |
| Cisplatin (Positive Control) | Aspc-1 | Pancreatic Cancer | 11.21 ± 0.57 |
| HCT-116 | Colon Cancer | 15.43 ± 0.78 | |
| HepG-2 | Liver Cancer | 9.87 ± 0.50 | |
| SUN-5 | Gastric Cancer | 13.54 ± 0.68 |
Data sourced from Su et al., Natural Product Research, 2022. The anti-proliferative activity was evaluated using the CellTiter-Glo (CTG) assay.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on studies of structurally similar polymethoxyflavones, this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway. This pathway is often initiated by cellular stress and involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow
The following diagram illustrates a general workflow for investigating the apoptotic effects of this compound.
Caption: General experimental workflow for studying apoptosis induced by this compound.
References
Application Note: Spectrophotometric Determination of Metal Ions Using Flavonoids
Topic: Elucidating the Structural Requirements of Flavonoids for Spectrophotometric Metal Ion Analysis: A Case Study with Hydroxyflavones
Audience: Researchers, scientists, and drug development professionals.
Introduction: Why 5,6,7-Trimethoxyflavone is Not Suitable for Direct Spectrophotometric Metal Ion Determination
Flavonoids are a class of naturally occurring polyphenolic compounds that are extensively studied for their biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects[1][2]. A key chemical property of certain flavonoids is their ability to chelate metal ions[3][4]. This chelation is the basis for their use as chromogenic reagents in the spectrophotometric determination of metal ion concentrations.
The ability of a flavonoid to form a stable, colored complex with a metal ion is highly dependent on its molecular structure. Specifically, the presence of hydroxyl (-OH) groups, often in conjunction with a carbonyl (C=O) group, is crucial for forming coordination complexes with metal ions[3]. These functional groups act as electron-donating ligands that can bind to a metal cation.
This compound lacks the necessary free hydroxyl groups for effective metal ion chelation. The hydroxyl groups at the 5, 6, and 7 positions are replaced by methoxy (-OCH₃) groups. Methoxy groups are significantly less effective at forming the stable coordination bonds required for a chromogenic reaction suitable for spectrophotometric analysis. While some flavonoids with methoxy groups have been investigated for their biological interactions, they are not typically employed as analytical reagents for direct colorimetric metal ion detection.
In contrast, hydroxyflavones , which possess one or more hydroxyl groups, are well-suited for this application. For instance, compounds like 3-hydroxyflavone and 5-hydroxyflavones can form stable, colored chelates with various metal ions, making them valuable reagents for spectrophotometric analysis.
This application note will, therefore, focus on the application of a suitable hydroxyflavone, 3-hydroxyflavone , for the spectrophotometric determination of metal ions, providing a detailed protocol and illustrating the underlying principles.
Principle of Spectrophotometric Determination using 3-Hydroxyflavone
3-Hydroxyflavone (3-HF) reacts with certain metal ions, such as zinc (Zn²⁺) and aluminum (Al³⁺), to form stable, colored complexes in a solution. The intensity of the color produced is directly proportional to the concentration of the metal ion, a relationship described by the Beer-Lambert law. By measuring the absorbance of the solution at a specific wavelength (λmax), the concentration of the metal ion in an unknown sample can be determined by comparing it to a calibration curve prepared from standard solutions.
The reaction for the formation of the Al³⁺-3-HF complex can be generalized as:
Al³⁺ + n(3-HF) → [Al(3-HF)ₙ]³⁺ (colored complex)
Experimental Protocol: Spectrophotometric Determination of Aluminum (Al³⁺) using 3-Hydroxyflavone
This protocol is based on the methodology described for the formation of an aluminum-3-hydroxyflavone complex.
Reagents and Materials
-
3-Hydroxyflavone (3-HF) Stock Solution (1 x 10⁻³ M): Dissolve the appropriate amount of 3-hydroxyflavone in methanol.
-
Aluminum (Al³⁺) Standard Stock Solution (1000 ppm): Use a commercially available certified standard or prepare by dissolving a known weight of high-purity aluminum salt (e.g., AlCl₃) in deionized water with a small amount of acid to prevent hydrolysis.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from approximately 0.1 to 1.0 ppm Al³⁺.
-
Buffer Solution (pH 4.91): Prepare an appropriate buffer (e.g., acetate buffer) to maintain the optimal pH for complex formation.
-
Methanol (70% v/v): Used as the solvent.
-
Spectrophotometer: Capable of measuring absorbance in the visible region.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
Preparation of Calibration Standards
-
Into a series of 10 mL volumetric flasks, pipette appropriate volumes of the Al³⁺ working standard solutions to achieve final concentrations in the desired linear range.
-
To each flask, add a specific volume of the 3-hydroxyflavone stock solution to ensure it is in excess.
-
Add the pH 4.91 buffer solution.
-
Dilute to the mark with 70% methanol and mix thoroughly.
-
Allow the solutions to stand for a specified time to ensure complete color development.
-
Prepare a blank solution containing all reagents except the aluminum standard.
Sample Preparation
-
For unknown samples, an appropriate digestion or extraction procedure may be necessary to bring the metal ions into a solution and remove interfering substances.
-
The final sample solution should be adjusted to the optimal pH and diluted to fall within the concentration range of the calibration curve.
-
Treat the prepared sample solution in the same manner as the calibration standards.
Spectrophotometric Measurement
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the Al-3-HF complex. This is typically determined by scanning the spectrum of one of the standard solutions. For the Al-3-HF complex, a λmax around 400 nm has been reported.
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of each calibration standard and the sample solution.
-
Construct a calibration curve by plotting the absorbance of the standards versus their corresponding concentrations.
-
Determine the concentration of the metal ion in the sample from the calibration curve.
Data Presentation
The following table summarizes the analytical parameters for the spectrophotometric determination of aluminum using 3-hydroxyflavone, based on reported data.
| Parameter | Value |
| Metal Ion | Aluminum (Al³⁺) |
| Reagent | 3-Hydroxyflavone |
| Wavelength (λmax) | ~400 nm |
| pH | 4.91 |
| Solvent | 70% Methanol (v/v) |
| Linearity Range | Varies with instrumentation |
| Limit of Detection (LOD) | 1.83 x 10⁻⁷ mol L⁻¹ |
| Limit of Quantification (LOQ) | 5.50 x 10⁻⁷ mol L⁻¹ |
| Correlation Coefficient (R²) | 0.99986 |
Visualizations
Logical Relationship for Flavonoid-Metal Chelation
Caption: Structural requirements for flavonoid-based metal ion chelation.
Experimental Workflow for Spectrophotometric Determination
Caption: Workflow for the spectrophotometric determination of Al³⁺ using 3-hydroxyflavone.
Conclusion
While this compound is a compound of interest for its biological activities, its chemical structure makes it unsuitable for direct use as a chromogenic reagent in the spectrophotometric determination of metal ions. The key to this analytical application lies in the presence of hydroxyl groups, as demonstrated by hydroxyflavones like 3-hydroxyflavone. The protocol detailed in this note provides a reliable and sensitive method for the quantification of metal ions such as aluminum, highlighting the importance of selecting the appropriate flavonoid structure for the intended analytical purpose. This understanding is crucial for researchers in analytical chemistry, environmental science, and drug development who may seek to utilize flavonoids as analytical tools.
References
Enhancing Flavonoid Lipophilicity: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their numerous health benefits, including antioxidant, anti-inflammatory, and anticancer properties. However, their therapeutic application is often hampered by low lipophilicity, which can limit their solubility in lipid-based biological membranes, reduce oral bioavailability, and restrict their overall efficacy.[1][2] This document provides detailed application notes and experimental protocols for various chemical and enzymatic techniques aimed at enhancing the lipophilicity of flavonoids, thereby improving their potential as therapeutic agents.
Techniques for Enhancing Flavonoid Lipophilicity
The primary strategies to increase the lipophilicity of flavonoids involve the modification of their abundant hydroxyl groups to introduce more hydrophobic moieties. The most common and effective techniques include:
-
Acylation (Esterification): This involves the addition of an acyl group, often from a fatty acid, to one or more hydroxyl groups on the flavonoid skeleton. This can be achieved through chemical or enzymatic methods. Enzymatic acylation, often employing lipases, is preferred for its high regioselectivity and milder reaction conditions, which prevent the degradation of the flavonoid structure.[3][4]
-
Alkylation (including Methylation): This technique involves the introduction of an alkyl group, such as a methyl group, to the hydroxyl groups. Methylation can increase lipophilicity and also protect the flavonoid from rapid metabolism in the body.[5]
-
Prenylation: This method involves the attachment of a prenyl group (a C5 isoprene unit) to the flavonoid backbone. Prenylation significantly increases lipophilicity and has been shown to enhance the interaction of flavonoids with biological membranes and target proteins.
The choice of technique often depends on the specific flavonoid, the desired level of lipophilicity, and the intended biological application.
Quantitative Data on Lipophilicity Enhancement
The lipophilicity of a compound is commonly expressed as its partition coefficient (Log P), which measures its distribution in a biphasic system of octanol and water. An increase in the Log P value indicates a greater lipophilicity. The following tables summarize the impact of different lipophilic modifications on the Log P and permeability of selected flavonoids.
Table 1: Experimentally Determined Log P Values of Flavonoids and their Lipophilic Derivatives
| Flavonoid | Modification | Acyl/Alkyl/Prenyl Group | Resulting Derivative | Log P (Parent) | Log P (Derivative) | Fold Increase in Lipophilicity (approx.) | Reference |
| Quercetin | Acylation | Oleic acid | Quercetin 4'-oleate | 1.50 | 3.78 | 152% | |
| Quercetin | Acylation | Various fatty acids (C2-C18) | Quercetin monoesters | 1.50 | 1.8 - 4.5 | Varies with chain length | |
| Naringenin | Prenylation | Prenyl | 8-Prenylnaringenin | 3.54 | 4.61 | 30% | |
| Genistein | Prenylation | Diprenyl | 6,8-Diprenylgenistein | 3.10 | >5.0 | >61% |
Table 2: Apparent Permeability Coefficients (Papp) of Flavonoids and their Derivatives in Caco-2 Cell Monolayers
| Flavonoid | Derivative | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Permeability Classification | Reference |
| Quercetin | - | 1.70 ± 0.11 | - | Low | |
| Kaempferol | - | 1.17 ± 0.128 | - | Low | |
| Isoquercitrin | Quercetin-3-O-glucoside | 36.6 ± 3.2 | - | High | |
| Genistein | - | 16.68 | - | High | |
| Lupiwighteone | Prenylated Genistein | 0.24 | - | Low | |
| Wighteone | Prenylated Genistein | 0.27 | - | Low |
Note: Higher Papp values indicate greater permeability across the Caco-2 cell monolayer, a model for the human intestinal epithelium.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of lipophilic flavonoid derivatives.
Synthesis Protocols
This protocol describes the lipase-catalyzed synthesis of quercetin oleate esters to enhance lipophilicity.
Materials:
-
Quercetin
-
Oleic acid
-
Immobilized Candida antarctica lipase B (CALB)
-
tert-Butanol (anhydrous)
-
Molecular sieves (4 Å)
-
Shaking incubator
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reactant Preparation: Dissolve quercetin (e.g., 10 mM) and oleic acid (e.g., 50 mM, 1:5 molar ratio) in anhydrous tert-butanol in a sealed reaction vessel.
-
Enzyme Addition: Add immobilized CALB (e.g., 10% w/v of substrates) and molecular sieves to the reaction mixture.
-
Incubation: Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 60°C) with constant agitation (e.g., 200 rpm) for a specified duration (e.g., 72 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by TLC or HPLC.
-
Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the resulting quercetin esters using column chromatography or preparative HPLC.
-
Characterization: Confirm the structure of the purified esters using techniques such as NMR and mass spectrometry.
This protocol outlines a method for the chemical synthesis of prenylated naringenin.
Materials:
-
Naringenin
-
3-methyl-2-buten-1-ol (prenyl alcohol)
-
Zinc chloride (ZnCl₂)
-
Ethyl acetate
-
Stirring apparatus
-
Reflux condenser
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve naringenin in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst and Reagent Addition: Add anhydrous ZnCl₂ (as a Lewis acid catalyst) and prenyl alcohol to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for several hours (e.g., 6-8 hours), monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure and purify the crude product by silica gel column chromatography to isolate the prenylated naringenin derivatives.
-
Characterization: Characterize the purified products using spectroscopic methods (NMR, MS).
Analytical Protocols
This protocol describes a common indirect method for estimating the lipophilicity (Log P) of flavonoids and their derivatives using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Flavonoid/derivative sample
-
HPLC system with a C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Methanol
-
A series of reference compounds with known Log P values
Procedure:
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of acetonitrile (or methanol) and water (e.g., 30:70, 40:60, 50:50, 60:40, 70:30 v/v).
-
Sample and Standard Preparation: Dissolve the flavonoid samples and reference compounds in a suitable solvent (e.g., methanol).
-
Chromatographic Analysis: Inject each sample and standard onto the C18 column and elute with each of the prepared mobile phases. Record the retention time (t_R) for each compound under each condition. Determine the dead time (t_0) using an unretained compound.
-
Calculation of Retention Factor (k): Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.
-
Extrapolation to 100% Water: For each compound, plot log k versus the percentage of the organic solvent in the mobile phase. Extrapolate the linear regression to 0% organic solvent (100% water) to obtain the log k_w value.
-
Calibration Curve: Plot the log k_w values of the reference compounds against their known Log P values to generate a calibration curve.
-
Log P Determination: Use the log k_w value of the flavonoid sample and the calibration curve to determine its Log P value.
This assay is used to predict the intestinal absorption of flavonoids by measuring their transport across a monolayer of human intestinal Caco-2 cells.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
Transwell® inserts (e.g., 12-well)
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
Flavonoid/derivative stock solutions
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by testing the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the flavonoid test solution in HBSS to the apical (AP) chamber.
-
Add fresh HBSS to the basolateral (BL) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the BL chamber and replace with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical): Perform the reverse experiment by adding the test solution to the BL chamber and sampling from the AP chamber to assess efflux.
-
Sample Analysis: Quantify the concentration of the flavonoid in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
This is a common and straightforward method to evaluate the antioxidant capacity of flavonoid derivatives.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Flavonoid/derivative samples
-
Positive control (e.g., ascorbic acid or Trolox)
-
96-well microplate reader or spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Sample Preparation: Prepare a series of dilutions of the flavonoid samples and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample or control solution to each well, followed by the DPPH solution. Include a control well with only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm).
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
This assay is used to assess the cytotoxicity of the modified flavonoids on cancer cell lines. It is important to note that some flavonoids can interfere with the MTT assay; therefore, appropriate controls are crucial, and alternative assays like the SRB assay might be considered.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the lipophilic flavonoid derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.
-
Calculation of Cell Viability: Express the cell viability as a percentage of the untreated control.
-
IC50 Determination: Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Experimental Workflows
The enhanced lipophilicity of flavonoids can lead to improved cellular uptake and, consequently, a more potent modulation of intracellular signaling pathways involved in various diseases, including cancer.
Key Signaling Pathways Modulated by Lipophilic Flavonoids
Lipophilic derivatives of flavonoids, such as quercetin, have been shown to exert their anticancer effects by targeting multiple signaling pathways that regulate cell proliferation, survival, and apoptosis.
Caption: Key signaling pathways in cancer cells targeted by lipophilic flavonoid derivatives.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis of lipophilic flavonoid derivatives and the subsequent evaluation of their enhanced lipophilicity and biological activity.
Caption: General experimental workflow for enhancing and evaluating flavonoid lipophilicity.
Conclusion
Enhancing the lipophilicity of flavonoids through chemical and enzymatic modifications is a promising strategy to overcome the limitations of their poor bioavailability and improve their therapeutic potential. The protocols and data presented in this document provide a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development to design and evaluate novel lipophilic flavonoid derivatives with enhanced biological activities. Careful consideration of the structure-activity relationships will be crucial in optimizing these compounds for specific therapeutic applications.
References
- 1. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study [mdpi.com]
- 2. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of quercetin oleate esters using Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7-Trimethoxyflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,6,7-trimethoxyflavone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main synthetic routes for this compound are:
-
Claisen-Schmidt Condensation followed by Oxidative Cyclization: This is a two-step process. First, a substituted 2'-hydroxyacetophenone (e.g., 2'-hydroxy-4',5',6'-trimethoxyacetophenone) is reacted with benzaldehyde in a base-catalyzed Claisen-Schmidt condensation to form the corresponding 2'-hydroxychalcone. This intermediate is then subjected to oxidative cyclization to yield the flavone.
-
Fries Rearrangement followed by Oxidative Cyclization: This route involves the direct acylation of a trimethoxyphenol with cinnamoyl chloride, followed by a Fries rearrangement to form the chalcone intermediate.[1] This is often considered a more efficient route.[1] The subsequent step is the oxidative cyclization of the resulting chalcone to this compound, commonly using iodine in DMSO, which can yield good overall yields of around 70%.[1]
Q2: What is the role of the I₂/DMSO system in the synthesis of this compound?
A2: The iodine (I₂) in dimethyl sulfoxide (DMSO) system is a widely used and effective reagent for the oxidative cyclization of 2'-hydroxychalcones to flavones.[1] In this reaction, iodine acts as the oxidizing agent that facilitates the cyclization of the chalcone intermediate to form the flavone ring. DMSO serves as both the solvent and a co-oxidant that helps to regenerate the iodine, allowing for the use of catalytic amounts of iodine in some cases.
Q3: Can microwave irradiation be used to improve the synthesis of flavones?
A3: Yes, microwave-assisted synthesis is a valuable technique for improving flavone synthesis. It can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods.
Q4: What are some common purification methods for this compound?
A4: Common purification methods for this compound and other flavones include:
-
Recrystallization: This is a standard method for purifying solid compounds. Ethanol is a commonly used solvent for the recrystallization of flavones.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for purifying flavones. A common eluent system is a gradient of hexane and ethyl acetate. For more polar flavones, a dichloromethane/methanol gradient may be used.
-
Flash Chromatography: This is a faster version of column chromatography that uses pressure to speed up the elution process and can be used for rapid purification.
Troubleshooting Guides
Problem 1: Low or No Yield of 2'-Hydroxychalcone in Claisen-Schmidt Condensation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Incorrect Base or Concentration | The choice and concentration of the base are critical. Sodium hydroxide (NaOH) is a commonly used and effective base. A 40% aqueous solution of NaOH has been shown to give good results.[2] Using weaker bases like calcium hydroxide or magnesium hydroxide may be ineffective. |
| Suboptimal Reaction Temperature | Temperature significantly impacts the yield and purity of the chalcone. For the synthesis of 2'-hydroxychalcones, carrying out the reaction at a low temperature, specifically 0°C, has been found to provide the best yield. Higher temperatures can lead to the formation of side products. |
| Inappropriate Solvent | The solvent affects the solubility of reactants and the overall reaction rate. While ethanol is commonly used, isopropyl alcohol (IPA) has been reported to be a better solvent for the synthesis of 2'-hydroxychalcones. |
| Incorrect Reaction Time | The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time. A reaction time of approximately 4 hours is often sufficient. Prolonging the reaction time does not necessarily increase the yield and may lead to the formation of byproducts. |
| Formation of Side Products | Side reactions, such as the Michael addition of the acetophenone enolate to the newly formed chalcone, can reduce the yield. Optimizing the reaction conditions as described above can help minimize these side reactions. |
Problem 2: Low Yield or Failure of Oxidative Cyclization to this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inefficient Oxidizing Agent | The choice of oxidizing agent is crucial. The I₂/DMSO system is a reliable and widely used method for this conversion. Other oxidizing agents that have been used for flavone synthesis include selenium dioxide (SeO₂), and iron(III) chloride (FeCl₃). The effectiveness of each can vary depending on the specific substrate. |
| Suboptimal Reaction Temperature | The oxidative cyclization step often requires elevated temperatures. Refluxing the reaction mixture is a common practice. However, excessively high temperatures can lead to the degradation of the product. |
| Presence of Unprotected Hydroxyl Groups | The classical I₂/DMSO-mediated oxidative cyclization can fail or give low yields if there are free hydroxyl groups on the aromatic rings of the chalcone. Protecting these groups before cyclization may be necessary. |
| Formation of Side Products (e.g., Aurones) | In some oxidative cyclization reactions, particularly the Algar-Flynn-Oyamada (AFO) reaction which uses alkaline hydrogen peroxide, aurones can be formed as byproducts. The choice of the I₂/DMSO system generally favors the formation of flavones. |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the reaction is incomplete, increasing the reaction time or the amount of the oxidizing agent might be necessary. However, be cautious as this may also lead to the formation of degradation products. |
Data Presentation
Table 1: Impact of Reaction Conditions on 2'-Hydroxychalcone Yield (Claisen-Schmidt Condensation)
| Parameter | Condition | Effect on Yield | Reference |
| Base | NaOH (40% aq.) | High Yield | |
| LiOH | Low Yield | ||
| Ca(OH)₂ / Mg(OH)₂ | Ineffective | ||
| Temperature | 0°C | Optimal Yield | |
| Room Temperature | Lower Yield | - | |
| Solvent | Isopropyl Alcohol | High Yield | |
| Ethanol / Methanol | Lower Yield | ||
| Reaction Time | ~4 hours | Sufficient for completion |
Table 2: Comparison of Oxidative Cyclization Methods for Flavone Synthesis
| Method | Oxidizing Agent/Catalyst | Typical Yield | Reaction Time | Notes | Reference |
| Iodine-DMSO | I₂ in DMSO | Good to Excellent | 5 hours | A widely used and reliable method. | |
| Algar-Flynn-Oyamada | H₂O₂ / Base | Moderate | Varies | Can produce aurones as byproducts. | |
| Selenium Dioxide | SeO₂ | Good to Excellent | Varies | - | - |
| Microwave-Assisted | I₂ in DMSO | Excellent (86-98%) | 60 minutes | Significant reduction in reaction time. |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-4',5',6'-trimethoxychalcone via Claisen-Schmidt Condensation
Materials:
-
2'-Hydroxy-4',5',6'-trimethoxyacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Isopropyl Alcohol (IPA)
-
Hydrochloric Acid (HCl)
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2'-hydroxy-4',5',6'-trimethoxyacetophenone (0.05 mol) and benzaldehyde (0.05 mol) in 50 mL of isopropyl alcohol.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add 20 mL of a 40% aqueous solution of NaOH dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at 0°C for approximately 4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl until a precipitate forms.
-
Filter the solid product, wash it with cold water until the filtrate is neutral, and then dry it.
-
The crude chalcone can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound via I₂/DMSO Oxidative Cyclization
Materials:
-
2'-Hydroxy-4',5',6'-trimethoxychalcone
-
Iodine (I₂)
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolve 2'-hydroxy-4',5',6'-trimethoxychalcone (1 mmol) in DMSO (10 mL) in a round-bottom flask.
-
Add a catalytic amount of iodine (e.g., 0.1 mmol) to the solution.
-
Heat the reaction mixture to 120°C and maintain for 5 hours, or until TLC indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and quench it with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude flavone can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in chalcone synthesis.
Caption: Troubleshooting logic for low yield in the oxidative cyclization step.
References
Technical Support Center: Flavonoid Isolation from Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the isolation of flavonoids from plant extracts.
Troubleshooting Guides
This section provides solutions to common problems encountered during flavonoid extraction and purification.
Issue 1: Low Flavonoid Yield
Symptom: The quantity of isolated flavonoids is consistently lower than expected.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate Solvent Choice | The polarity of the solvent may not be optimal for the target flavonoids. Glycosylated flavonoids are more polar and are better extracted with alcohol-water mixtures, while less polar aglycones (e.g., isoflavones, flavanones) are more soluble in solvents like acetone or ethyl acetate. Solution: Perform a solvent screening with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to determine the most effective solvent for your specific plant material and target flavonoids.[1][2][3] |
| Suboptimal Extraction Temperature | High temperatures can enhance solubility and diffusion, but excessive heat can lead to the degradation of thermolabile flavonoids.[4][5] Solution: Conduct small-scale extractions at a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal balance between extraction efficiency and flavonoid stability. For known heat-sensitive flavonoids, consider non-thermal extraction methods like ultrasound-assisted extraction (UAE) at lower temperatures. |
| Incorrect Solid-to-Liquid Ratio | An insufficient solvent volume may lead to incomplete extraction. Conversely, an excessively large volume can dilute the extract and make subsequent concentration steps more difficult and energy-intensive. Solution: Optimize the solid-to-liquid ratio by testing different ratios (e.g., 1:10, 1:20, 1:30 w/v). The optimal ratio depends on the plant material and the extraction method used. |
| Inadequate Particle Size | Large particle sizes reduce the surface area for solvent contact, hindering extraction. Excessively fine particles can lead to clumping and poor solvent penetration. Solution: Grind the plant material to a uniform, fine powder (e.g., 40-60 mesh). |
| Insufficient Extraction Time | The duration of the extraction may not be long enough for the complete diffusion of flavonoids from the plant matrix into the solvent. Solution: Perform a time-course study (e.g., 30, 60, 90, 120 minutes) to determine the optimal extraction time that maximizes yield without causing degradation. |
Issue 2: Flavonoid Degradation
Symptom: The final product shows signs of degradation, such as color change or the presence of unexpected peaks in chromatographic analysis.
| Potential Cause | Troubleshooting Steps & Solutions |
| Thermal Degradation | Many flavonoids are sensitive to high temperatures, which can occur during extraction, solvent evaporation, and drying. Solution: Use lower temperatures for extraction and solvent removal (e.g., rotary evaporation under vacuum at < 50°C). Consider using non-thermal extraction techniques like UAE or maceration at room temperature. |
| Oxidative Degradation | Flavonoids can be oxidized by enzymes (e.g., polyphenol oxidase) present in the plant material or by exposure to air and light. Solution: Blanching the plant material before extraction can deactivate enzymes. Store extracts and isolated compounds in dark, airtight containers, and consider adding antioxidants like ascorbic acid during extraction. |
| pH-Induced Degradation | Extreme pH conditions can alter the chemical structure of flavonoids. For instance, some flavonoids are unstable in alkaline conditions. Solution: Maintain a neutral or slightly acidic pH during extraction unless a specific pH is required for selective extraction. Buffer the extraction solvent if necessary. |
Issue 3: Co-extraction of Impurities
Symptom: The crude extract is difficult to purify, and chromatographic analysis shows many interfering peaks.
| Potential Cause | Troubleshooting Steps & Solutions |
| Non-selective Solvent | The chosen solvent may be extracting a wide range of compounds with similar polarities to the target flavonoids, such as chlorophylls, lipids, and other phenolics. Solution: Employ a multi-step extraction strategy. Start with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls (defatting) before extracting the flavonoids with a more polar solvent. |
| Complex Plant Matrix | The plant material naturally contains a high concentration of interfering substances. Solution: Incorporate a preliminary purification step before column chromatography, such as liquid-liquid partitioning or solid-phase extraction (SPE), to remove major classes of impurities. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for flavonoid extraction?
A1: There is no single "best" solvent, as the optimal choice depends on the specific flavonoids of interest and the plant material. However, aqueous mixtures of ethanol or methanol are commonly used due to their efficiency in extracting a broad range of flavonoids. It is recommended to perform a preliminary screening with different solvents and their aqueous mixtures (e.g., 50%, 70%, 95% ethanol/methanol) to determine the most suitable solvent system for your application.
Q2: What is the difference between maceration, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE)?
A2:
-
Maceration is a simple technique that involves soaking the plant material in a solvent at room temperature for an extended period. It is gentle but can be time-consuming and may result in lower yields compared to modern techniques.
-
UAE uses high-frequency sound waves to create cavitation bubbles in the solvent, which disrupt the plant cell walls and enhance the release of flavonoids. It is generally faster and more efficient than maceration.
-
MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. It is very rapid but requires careful control to avoid thermal degradation of flavonoids.
Q3: My flavonoid yield is still low after optimizing the extraction. What else can I do?
A3: If extraction optimization does not improve the yield, consider the following:
-
Plant Material Quality: The concentration of flavonoids can vary depending on the plant's age, growing conditions, and post-harvest handling. Ensure you are using high-quality, properly dried, and stored plant material.
-
Purification Losses: Significant amounts of flavonoids can be lost during purification steps. Evaluate each step (e.g., filtration, liquid-liquid partitioning, column chromatography) for potential losses.
-
Incomplete Hydrolysis: If you are targeting flavonoid aglycones, ensure that the acid hydrolysis step (if used) is complete to cleave the sugar moieties from the flavonoid glycosides.
Q4: How can I remove chlorophyll from my plant extract?
A4: Chlorophyll can be removed by:
-
Solvent Partitioning: After the initial extraction with a polar solvent (e.g., methanol), evaporate the solvent, and re-dissolve the residue in a water-methanol mixture. Then, partition this aqueous phase against a non-polar solvent like hexane or chloroform. The chlorophyll will move into the non-polar layer, while the more polar flavonoids will remain in the aqueous layer.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Dissolve the crude extract in a suitable solvent and load it onto the conditioned cartridge. Wash with a weak solvent to elute the chlorophyll, then elute the flavonoids with a stronger solvent.
Q5: What are the common challenges in purifying flavonoids by column chromatography?
A5: Common challenges include:
-
Poor Separation: Co-elution of flavonoids with similar polarities. This can be addressed by optimizing the mobile phase composition (solvent gradient), trying a different stationary phase (e.g., Sephadex LH-20 instead of silica gel), or improving the sample loading technique.
-
Low Recovery: The target flavonoids may bind irreversibly to the column material or may not be fully eluted. Ensure the elution solvent is strong enough to desorb your compounds.
-
Tailing Peaks: This can be caused by interactions between the flavonoids and active sites on the silica gel. Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can often improve peak shape.
Quantitative Data Summary
Table 1: Comparison of Flavonoid Yield with Different Extraction Solvents
| Plant Material | Solvent | Total Flavonoid Content (mg Quercetin Equivalents/g Dry Weight) | Reference |
| Datura metel Leaves | Methanol | 16.48 ± 0.22 | |
| Acetone | 8.93 ± 0.21 | ||
| Hexane | 6.04 ± 0.89 | ||
| Chloroform | 6.71 ± 0.44 | ||
| Distilled Water | 3.60 ± 0.20 | ||
| Avicennia officinalis Leaves | Acetone | 95.44 | |
| Methanol | 94.02 | ||
| Ethanol | 78.58 | ||
| Ethyl Acetate | 53.07 |
Table 2: Comparison of Flavonoid Yield between Maceration and Ultrasound-Assisted Extraction (UAE)
| Plant Material | Extraction Method | Solid-to-Liquid Ratio (g/mL) | Total Flavonoid Content (mg Quercetin Equivalents/g Dry Matter) | Reference |
| Bridelia ferruginea Bark | Maceration | 1:60 | 12.8 ± 0.9 | |
| UAE | 1:60 | 17.6 ± 1.1 |
Table 3: Effect of Temperature on Flavonoid Degradation (Model Solutions)
| Flavonoid | Temperature (°C) | Time (min) | Remaining Flavonoid (%) in Water | Reference |
| Naringin | 110 | 120 | > 90 | |
| 130 | 120 | ~80 | ||
| Eriodictyol | 70 | 60 | ~82 | |
| 130 | 80 | 0 |
Experimental Protocols
Protocol 1: Isolation of Flavonoids by Silica Gel Column Chromatography
Objective: To separate and purify flavonoid compounds from a crude plant extract.
Materials:
-
Crude flavonoid extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column with a stopcock
-
Cotton wool or glass wool
-
Sand (acid-washed)
-
Elution solvents (e.g., a gradient of hexane-ethyl acetate or chloroform-methanol)
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexane).
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles. Add another layer of sand on top of the packed silica.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent. Alternatively, for dry loading, adsorb the extract onto a small amount of silica gel, dry it, and carefully add the powder to the top of the column.
-
Elution: Start the elution with the least polar solvent. Gradually increase the polarity of the mobile phase by adding increasing proportions of the more polar solvent (gradient elution). For example, start with 100% hexane, then move to 95:5 hexane:ethyl acetate, 90:10, and so on.
-
Fraction Collection: Collect the eluate in separate fractions of a fixed volume (e.g., 10-20 mL).
-
Monitoring by TLC: Analyze the collected fractions by TLC to identify which fractions contain the desired flavonoid(s). Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.
-
Combining and Concentrating: Combine the fractions that contain the pure compound of interest. Evaporate the solvent using a rotary evaporator to obtain the purified flavonoid.
Protocol 2: HPLC Analysis of Flavonoids
Objective: To separate and quantify flavonoid compounds in a purified extract.
Materials:
-
Purified flavonoid extract
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic or phosphoric acid)
-
Flavonoid standards (e.g., quercetin, rutin, kaempferol)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample and Standard Preparation: Accurately weigh and dissolve the purified extract and flavonoid standards in a suitable solvent (e.g., methanol) to known concentrations. Filter all solutions through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation: Prepare the mobile phases. A common gradient system consists of Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: acetonitrile. Degas the mobile phases before use.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength for the flavonoids of interest (e.g., ~254 nm for flavones, ~370 nm for flavonols).
-
Gradient Elution: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-80% B; 30-35 min, 80-10% B; followed by a re-equilibration period. This gradient should be optimized for the specific sample.
-
-
Analysis: Inject the standard solutions to determine their retention times and create a calibration curve (peak area vs. concentration). Inject the sample solution to identify and quantify the flavonoids based on their retention times and the calibration curves of the standards.
Visualizations
Caption: General workflow for the isolation of flavonoids from plant material.
Caption: Troubleshooting decision tree for low flavonoid yield.
References
Technical Support Center: Optimizing HPLC Separation of Flavoid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of flavonoid isomers.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of flavonoid isomers in a question-and-answer format.
Issue 1: Poor or No Separation of Isomer Peaks (Co-elution)
Q1: My flavonoid isomer peaks are co-eluting or have very poor resolution. What are the primary steps to improve separation?
A1: Poor resolution is a frequent challenge when separating structurally similar isomers.[1] The initial and most impactful parameters to adjust are the mobile phase composition and the gradient profile.[2]
-
Optimize the Mobile Phase:
-
Organic Modifier: Acetonitrile is often preferred over methanol as it can provide sharper peaks and has a lower viscosity.[2][3] Experiment with small, incremental changes (e.g., 2-5%) in the organic solvent percentage.[1] Decreasing the organic solvent concentration in reverse-phase HPLC will increase retention times, which may enhance separation.
-
Aqueous Phase pH: Adding an acidifier like 0.1% formic acid or acetic acid to the aqueous mobile phase is crucial. This suppresses the ionization of phenolic hydroxyl groups on the flavonoids, resulting in sharper peaks and more reproducible retention times. A mobile phase pH between 2.5 and 3.5 is a good starting point.
-
-
Implement or Adjust the Gradient:
-
If you are using an isocratic method, switching to a gradient elution is highly recommended for complex isomer mixtures.
-
For existing gradient methods, a shallower gradient (a slower increase in the organic solvent percentage) across the elution window of the isomers can significantly improve their separation.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q2: My peaks are tailing. What are the likely causes and solutions?
A2: Peak tailing is often caused by unwanted interactions between the analytes and the stationary phase or issues within the HPLC system itself.
-
Check Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic acid) to keep the phenolic hydroxyl groups of the flavonoids in their protonated state, minimizing interaction with residual silanols on the silica-based column.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.
-
Extra-Column Volume: Excessive tubing length between the injector, column, and detector can cause peak broadening and tailing. Ensure connections are made with minimal tubing length. Also, check for void volumes at the column head due to poorly installed fittings.
Q3: My peaks are fronting. What should I investigate?
A3: Peak fronting can be caused by column problems or incompatibility between the sample solvent and the mobile phase.
-
Check Column Health: Inspect the column for any visible issues and ensure it is properly connected. Consider regenerating or replacing the column if problems persist.
-
Sample Solvent Compatibility: The sample should ideally be dissolved in the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak fronting.
-
Column Overload: Similar to peak tailing, overloading the column can also result in fronting peaks.
Issue 3: Fluctuating Retention Times
Q4: I am observing inconsistent retention times between runs. What could be the cause?
A4: Unstable retention times can compromise the validity of your analytical method. The most common causes are related to the mobile phase, the HPLC pump, or inadequate column equilibration.
-
Mobile Phase Preparation: Inconsistent preparation, especially of the pH, can lead to shifts in retention time. Prepare fresh mobile phase for each run, ensure it is thoroughly mixed, and use a calibrated pH meter.
-
Pump Performance: Air bubbles in the pump or malfunctioning check valves can cause an inconsistent flow rate. Ensure the mobile phase is properly degassed.
-
Column Equilibration: Insufficient equilibration time between runs, especially for gradient methods, can lead to drifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Frequently Asked Questions (FAQs)
Q5: What is the most common HPLC method for separating flavonoid isomers?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method. This technique typically uses a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile or methanol.
Q6: How does column temperature affect the separation of flavonoid isomers?
A6: Increasing the column temperature generally decreases the viscosity of the mobile phase, leading to shorter retention times and often sharper peaks. For some flavonoid isomers, an increase in temperature can significantly improve resolution. For example, one study found that increasing the temperature from 20°C to 40°C was optimal for separating luteolin, apigenin, and quercetin derivatives. However, a higher temperature does not always guarantee better separation for all isomers. It is a parameter that should be optimized for each specific separation.
Q7: What type of column is best for flavonoid isomer separation?
A7: C18 columns are the most common and a good starting point for developing a separation method. However, for positional isomers, a Phenyl Hydride column may offer better selectivity due to its interactions with aromatic compounds. For geometric isomers (cis/trans), a column with shape-based selectivity, such as a UDC-Cholesterol column, can be effective.
Q8: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?
A8: Acetonitrile is often the preferred organic modifier as it typically provides better peak shapes (sharper peaks) and has a lower viscosity, which results in lower backpressure compared to methanol. However, the choice can affect selectivity, so it may be worth testing both during method development.
Data Presentation
Table 1: Effect of Column Temperature on the Resolution (Rs) of Flavonoid Isomers
| Isomer Set | Resolution (Rs) at 20°C | Resolution (Rs) at 30°C | Resolution (Rs) at 40°C |
| Luteolin derivatives | 1.05 | - | 1.87 |
| Apigenin derivatives | 10.83 | 9.64 | 10.30 |
| Quercetin derivatives | 0.00 | 1.15 | 1.93 |
| Data sourced from a study on common buckwheat sprout extract. A resolution value (Rs) greater than 1.5 indicates baseline separation. |
Table 2: Comparison of Mobile Phase Compositions for Flavonoid Isomer Separation
| Mobile Phase Composition | Observation |
| Water/Acetonitrile with 0.1% Formic Acid | Good peak shape and resolution. |
| Water/Methanol with 0.1% Formic Acid | Broader peaks, potentially lower resolution. |
| Water/Acetonitrile with 0.1% Acetic Acid | Similar to formic acid, a good alternative. |
Experimental Protocols
Protocol 1: General Method for HPLC Separation of Flavonoid Isomers
This protocol provides a starting point for developing a separation method for flavonoid isomers using RP-HPLC with UV detection.
-
Initial System Setup:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: Set the UV detector to the maximum absorbance wavelength for the flavonoids of interest (e.g., around 280 nm for flavan-3-ols or 360 nm for flavones and flavonols).
-
Injection Volume: 5-10 µL.
-
-
Mobile Phase Preparation:
-
Filter and degas both mobile phases before use to prevent pump issues and baseline noise.
-
-
Scouting Gradient Run:
-
Perform a fast gradient to determine the approximate elution conditions for the isomers.
-
Example Gradient:
-
0-2 min: 10% B
-
2-22 min: 10% to 90% B
-
22-25 min: 90% B
-
25-27 min: 90% to 10% B
-
27-35 min: 10% B (Re-equilibration)
-
-
-
Gradient Optimization:
-
Based on the scouting run, develop a shallower gradient around the time the isomers elute to improve resolution.
-
Visualizations
Caption: A typical workflow for HPLC method development and optimization.
References
overcoming poor solubility of 5,6,7-trimethoxyflavone in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with the poor aqueous solubility of 5,6,7-trimethoxyflavone.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous solutions?
This compound is a polymethoxylated flavonoid.[1] Its chemical structure features multiple non-polar methoxy groups and lacks easily ionizable hydroxyl groups, which makes the molecule highly hydrophobic (lipophilic) and thus poorly soluble in water.[1] Its aqueous solubility is reported to be extremely low, around 0.013 g/L at 25°C.[2] This compound is a derivative of baicalein, where the hydroxyl groups at positions 5, 6, and 7 are replaced by methoxy groups.[2][3]
Q2: What are the experimental consequences of this poor solubility?
The low aqueous solubility of this compound can lead to significant challenges in experimental settings, including:
-
Precipitation: The compound can easily precipitate from aqueous buffers or cell culture media, leading to inaccurate and unreliable results.
-
Low Bioavailability: In both in vitro and in vivo models, poor solubility limits the amount of compound that reaches the target, potentially masking its true biological activity.
-
Formulation Difficulties: Preparing stable, homogenous, and accurately concentrated solutions for experiments is a major challenge.
-
Inconsistent Efficacy: Variable dissolution and absorption can lead to high variability in results from cell-based or animal studies.
Q3: What are the main strategies to improve the solubility of this compound?
Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble drugs like this compound. These techniques can be broadly categorized as:
-
Use of Excipients: Incorporating agents like co-solvents, surfactants, or hydrotropes.
-
Physical Modifications: Reducing particle size through micronization or nanonization to increase the surface area for dissolution.
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins to encapsulate the hydrophobic drug.
-
Advanced Formulations: Creating systems like solid dispersions, nanosuspensions, or lipid-based formulations.
Troubleshooting Guide
Issue 1: My this compound is precipitating out of the aqueous buffer/media.
-
Possible Cause: The concentration of the compound exceeds its maximum solubility in the aqueous medium.
-
Solutions:
-
Utilize a Co-solvent: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol first, then slowly add the aqueous buffer while vortexing to reach the final concentration. Be aware that high concentrations of organic solvents can be toxic to cells.
-
Add a Surfactant: Biocompatible surfactants (e.g., Tween 80, Poloxamer 188) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Lower the Concentration: If possible, reduce the final working concentration of the compound to below its solubility limit.
-
pH Adjustment: Although this compound lacks easily ionizable groups, the solubility of many flavonoids can be pH-dependent. Small adjustments to the buffer pH may have an effect.
-
Issue 2: I am observing low or inconsistent efficacy in my cell-based assays.
-
Possible Cause: Poor solubility is leading to low and inconsistent bioavailability of the compound at the cellular level. The actual concentration reaching the cells is much lower than the nominal concentration.
-
Solutions:
-
Prepare a Nanosuspension: Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate and higher saturation solubility. This can be achieved through techniques like wet media milling or high-pressure homogenization.
-
Formulate a Solid Dispersion: Dispersing the compound in a hydrophilic carrier (like PVP or PEGs) can create an amorphous form, which is more soluble than the crystalline state.
-
Use Cyclodextrin Complexation: Encapsulating the this compound within a cyclodextrin (e.g., HP-β-CD) molecule creates a water-soluble inclusion complex, significantly boosting aqueous solubility.
-
Solubility Enhancement Data
The following table summarizes the potential fold-increase in aqueous solubility that can be achieved for flavonoids using various enhancement techniques, providing a reference for what may be possible for this compound.
| Technique | Example Carrier/Method | Target Flavonoid | Baseline Solubility | Achieved Solubility | Fold Increase | Reference(s) |
| Baseline | Water (25°C) | This compound | 0.013 g/L | - | - | |
| Cyclodextrin Complexation | HP-β-CD | Quercetin | ~1.7 mg/L | 430 mg/L | ~254x | |
| Cyclodextrin Complexation | β-CD Dimer | Myricetin | - | - | ~33.6x | |
| Solid Dispersion | Soluplus® | Piperine | ~40 µg/mL | ~800 µg/mL | ~20x | |
| Nanosuspension | Wet Media Milling | Quercetin | ~2.5 µg/mL | ~17.5 µg/mL (in 1 hr) | ~7x (dissolution) | |
| Natural Eutectic Solvents | Betaine:Glycerol (with 20% water) | Quercetin | ~0.14 mg/L | 3360 mg/L | ~23,850x |
Note: Data for other flavonoids is presented to illustrate the potential efficacy of these methods, as specific comparative data for this compound is limited.
Experimental Protocols
Protocol 1: General Solubility Determination (Shake-Flask Method)
This protocol is used to determine the equilibrium solubility of this compound in a given solvent or buffer.
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous solution (e.g., PBS, cell culture media) in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm chemically inert syringe filter (e.g., PTFE) that does not absorb the compound.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC with a standard calibration curve.
-
Reporting: Report the solubility in mg/mL or µM at the specified temperature.
Protocol 2: Preparation using the Co-solvent Method
This is the most direct method for solubilizing the compound for immediate experimental use.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Dissolve the powder in a minimal volume of a water-miscible co-solvent (e.g., DMSO, Ethanol). Ensure it is fully dissolved.
-
Dilution: While vortexing or stirring vigorously, slowly add the desired aqueous buffer (e.g., PBS, cell culture medium) dropwise to the co-solvent mixture until the final desired concentration is reached.
-
Final Check: Visually inspect the final solution for any signs of cloudiness or precipitation. The final concentration of the co-solvent should be kept as low as possible (typically <1%, ideally <0.1%) to avoid artifacts in biological assays.
References
Technical Support Center: Crystallization of 5,6,7-Trimethoxyflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 5,6,7-trimethoxyflavone.
Frequently Asked Questions (FAQs)
Q1: What are the known properties of this compound relevant to its crystallization?
This compound is a flavonoid compound with a melting point of 165-167°C.[1] Understanding the melting point is crucial as the crystallization temperature should be well below this to ensure the formation of a stable crystalline solid rather than an oil.
Q2: Which solvents are suitable for dissolving this compound?
Based on available data, this compound is soluble in a range of organic solvents.[2] This provides a good starting point for selecting an appropriate crystallization solvent or solvent system.
Solvent Suitability for this compound
| Solvent Class | Specific Solvents | Suitability Notes |
| Chlorinated Solvents | Chloroform, Dichloromethane | Good solubility reported.[2] Useful for initial dissolution. May be too good of a solvent for single-solvent crystallization and might require an anti-solvent. |
| Esters | Ethyl Acetate | Good solubility reported.[2] A moderately polar solvent that is often a good choice for crystallization. |
| Ketones | Acetone | Good solubility reported.[2] Its low boiling point (56°C) can sometimes lead to rapid evaporation and crystal formation. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Good solubility reported. High boiling point makes it less ideal for removal, but can be used to dissolve the compound before adding an anti-solvent. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | A related flavonoid was successfully crystallized from a MeOH/EtOH mixture, suggesting these may be suitable solvents. |
Q3: What are the general principles for selecting a crystallization solvent?
The ideal solvent for crystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. This differential solubility is the driving force for crystal formation upon cooling. The principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound.
Issue 1: No crystals are forming, even after cooling.
-
Possible Cause: The solution may be too dilute (too much solvent was used).
-
Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
-
-
Possible Cause: The cooling process is too rapid.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling is essential for the formation of well-defined crystals.
-
-
Possible Cause: Nucleation has not been initiated.
-
Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that serve as nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small crystal of this compound, add it to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
Issue 2: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is highly supersaturated or when the cooling is too rapid, causing the compound to come out of solution at a temperature above its melting point in the impure solvent mixture.
-
Possible Cause: The solution is too concentrated.
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.
-
-
Possible Cause: The cooling rate is too fast.
-
Solution: Ensure a very slow cooling rate. You can insulate the flask to slow down heat loss.
-
-
Possible Cause: The chosen solvent is not ideal.
-
Solution: Experiment with a different solvent or a solvent/anti-solvent system. For instance, dissolve the compound in a "good" solvent like dichloromethane and then slowly add a miscible "poor" solvent (an anti-solvent) like hexane until the solution becomes slightly cloudy (turbid). Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Issue 3: The crystals are very small or appear as a powder.
-
Possible Cause: The crystallization occurred too quickly.
-
Solution: Rapid crystallization traps impurities and results in small crystals. To slow down the process, re-dissolve the solid in a slightly larger volume of hot solvent and allow it to cool more slowly. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.
-
Issue 4: The recovery yield is low.
-
Possible Cause: Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.
-
Solution: Before filtering, you can test the mother liquor by taking a small sample on a glass rod and allowing the solvent to evaporate. If a significant amount of solid residue forms, you can try to recover more product by evaporating some of the solvent from the mother liquor to obtain a second crop of crystals. Keep in mind that a recovery of 70-80% is often considered good for a single recrystallization.
-
-
Possible Cause: Premature crystallization during a hot filtration step.
-
Solution: If you are performing a hot filtration to remove insoluble impurities, use a slightly larger volume of solvent to prevent the compound from crystallizing on the filter paper. You can then evaporate the excess solvent before the cooling and crystallization step.
-
Experimental Protocols
General Recrystallization Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system based on solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring or swirling to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): To remove insoluble impurities or the activated charcoal, perform a hot filtration using a pre-heated funnel and fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals completely to remove any residual solvent.
Visualizing Crystallization Troubleshooting
The following diagrams illustrate key concepts in troubleshooting crystallization.
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Interrelationship of factors affecting crystallization outcomes.
References
Technical Support Center: Enhancing the Stability of Baicalein Trimethyl Ether in Solution
Disclaimer: Direct stability studies on Baicalein Trimethyl Ether (BTE) are limited in publicly available literature. The following guidance is extrapolated from extensive research on its parent compounds, baicalein and baicalin, as well as other methylated flavonoids like quercetin ethers. These recommendations are intended to serve as a starting point for researchers to develop their own stability protocols for BTE.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Baicalein Trimethyl Ether (BTE) in solution?
A1: Based on the behavior of related flavonoids, the stability of BTE in solution is likely influenced by several factors:
-
pH: Flavonoids are often more stable in acidic conditions and can degrade in neutral to alkaline solutions.[1][2]
-
Oxidation: The flavonoid structure is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen and metal ions.[3]
-
Light: Exposure to UV and visible light can cause photodegradation of flavonoids.[3]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[1]
-
Solvent: The choice of solvent can impact solubility and stability. For instance, while alcoholic solvents are common, they can participate in photodegradation reactions.
Q2: How does the trimethylation of baicalein affect its stability?
A2: Methylation of the hydroxyl groups on the baicalein structure to form BTE is expected to increase its metabolic stability. This modification can also enhance membrane transport, which is beneficial for cell-based assays. However, this increased lipophilicity might lead to poor aqueous solubility, which can present its own set of experimental challenges. While methylation can protect some hydroxyl groups from oxidation, the core flavonoid structure may still be susceptible to other degradation pathways.
Q3: What are the best practices for preparing and storing BTE stock solutions?
A3: To maximize the stability of your BTE stock solutions, consider the following:
-
Solvent Selection: For short-term storage, aprotic solvents like DMSO or DMF are often good choices as they can dissolve flavonoids at high concentrations. If using alcoholic solvents like ethanol or methanol, ensure solutions are protected from light.
-
Inert Atmosphere: To minimize oxidation, purge the solvent with an inert gas like nitrogen or argon before dissolving the BTE.
-
Light Protection: Always store BTE solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation.
-
Fresh Preparation: Whenever possible, prepare fresh solutions for your experiments to avoid issues with long-term stability.
Q4: Can I use antioxidants to improve the stability of my BTE solution?
A4: Yes, the use of antioxidants has been shown to be effective in stabilizing solutions of baicalein and baicalin, and this principle can be applied to BTE. Ascorbic acid (Vitamin C) and sodium sulfite have been used to prevent the oxidative degradation of baicalin in solution. It is advisable to test the compatibility and effectiveness of any antioxidant in your specific experimental setup.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitation of BTE in aqueous buffer. | Poor aqueous solubility due to high lipophilicity. | - Increase the concentration of a co-solvent (e.g., DMSO, ethanol) in your final solution, ensuring it remains within a biocompatible range (typically <0.5% for cell-based assays).- Consider using formulation aids like cyclodextrins to enhance solubility. |
| Color change of the BTE solution (e.g., yellowing or browning). | Oxidative degradation. | - Prepare fresh solutions using de-gassed buffers.- Add an antioxidant like ascorbic acid to the solution.- Store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Loss of BTE concentration over a short period in neutral or alkaline buffer. | pH-dependent hydrolysis or degradation. | - If your experiment allows, adjust the buffer to a more acidic pH (e.g., pH 4-6) where flavonoids are generally more stable.- Prepare the BTE solution immediately before use. |
| Inconsistent results in light-sensitive assays (e.g., fluorescence-based assays). | Photodegradation. | - Minimize the exposure of your BTE solution to ambient and excitation light sources.- Use amber-colored labware or cover plates and tubes with aluminum foil. |
Data Presentation: Stability of Baicalein and Baicalin
The following tables summarize the stability data for baicalein and baicalin, which can serve as a proxy for understanding the potential stability profile of BTE.
Table 1: Effect of pH on the Half-life (t1/2) of Baicalein and Baicalin at 25°C
| pH | Baicalein t1/2 (hours) | Baicalin t1/2 (hours) |
| 2.0 | 130.8 | - |
| 3.0 | 88.5 | - |
| 4.5 | 68.4 | - |
| 6.8 | 2.63 | 2.89 |
| 7.4 | 0.92 | - |
| 9.0 | 0.31 | - |
| Data extracted from a comparative stability study of baicalein and baicalin. |
Table 2: Effect of Temperature on the Stability of Baicalein and Baicalin in Aqueous Buffer (pH 7.4)
| Temperature (°C) | Stability of Baicalein | Stability of Baicalin |
| 4 | More Stable | More Stable |
| 25 | Less Stable | Less Stable |
| 40 | Least Stable | Least Stable |
| Qualitative summary based on degradation curves. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Baicalein Trimethyl Ether
This protocol outlines a forced degradation study to determine the intrinsic stability of BTE under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of BTE (e.g., 1 mg/mL) in a suitable stable solvent (e.g., DMSO or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid (HCl). Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH). Incubate at room temperature. Note: Degradation is often rapid under basic conditions.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide (H₂O₂) solution (e.g., 3-30%). Incubate at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photodegradation: Expose a solution of BTE to a light source that provides both UV and visible light, as per ICH Q1B guidelines. Keep a control sample in the dark at the same temperature.
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the remaining BTE and detect any degradation products.
Visualizations
Caption: Extrapolated degradation pathways for Baicalein Trimethyl Ether.
Caption: General workflow for BTE stability testing.
Caption: Troubleshooting logic for BTE stability issues.
References
- 1. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical Profiling of Baicalin Along with the Development and Characterization of Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Methoxyflavone Demethylation
<content_type_ALWAYS_REPLY_IN_THE_SAME_LANGUAGE_AS_THE_USER_EN>
This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for refining methoxyflavone demethylation processes.
Frequently Asked Questions (FAQs)
Q1: Why is my demethylation reaction yield consistently low?
A1: Low yields can stem from several factors:
-
Reagent Quality and Stoichiometry: Demethylating agents like Boron Tribromide (BBr₃) are highly reactive and sensitive to moisture.[1][2] Ensure you are using a fresh or properly stored reagent and consider increasing the molar equivalents (typically 2-4 equivalents per methoxy group) to drive the reaction to completion.[3]
-
Reaction Temperature: Many demethylation reactions, especially with BBr₃, have a sensitive temperature profile. Reactions are often initiated at very low temperatures (-78°C or 0°C) and slowly warmed to room temperature.[1][4] Sub-optimal temperatures can lead to incomplete reactions or side-product formation.
-
Steric Hindrance: Methoxy groups at sterically hindered positions (like the C5 position, which can be chelated to the C4 carbonyl) are often harder to remove. This may require harsher conditions, such as higher temperatures or longer reaction times.
-
Workup and Purification: The product hydroxyflavone may be lost during the workup or purification steps. Ensure proper pH adjustment during quenching and extraction, and optimize your chromatography methods to prevent product loss.
Q2: How can I improve the regioselectivity of demethylation in a polymethoxyflavone?
A2: Achieving regioselectivity is a common challenge. The reactivity of methoxy groups often follows a general order, which can be influenced by the chosen reagent and conditions.
-
Reagent Choice: Lewis acids like AlCl₃ can show different selectivity compared to BBr₃. For instance, AlCl₃ in acetonitrile has been used for selective cleavage of the 5-methoxyl group.
-
Protecting Groups: If a specific hydroxyl group needs to be preserved, consider using a protecting group strategy prior to demethylation.
-
Enzymatic/Microbial Methods: Biological methods can offer high regioselectivity. For example, the gut bacterium Blautia sp. MRG-PMF1 has been shown to demethylate polymethoxyflavones with a general selectivity order of C-7 > C-4' ≈ C-3' > C-5 > C-3. Similarly, human cytochrome P450 enzymes can preferentially demethylate certain positions.
Q3: My reaction turns black, and I see many spots on my TLC plate. What is happening?
A3: A dark reaction color and multiple TLC spots typically indicate decomposition or significant side-product formation.
-
Harsh Conditions: Overly harsh conditions (e.g., high temperatures with strong acids like 48% HBr or excess BBr₃) can cause the flavonoid core to decompose.
-
Air/Moisture Contamination: BBr₃ reacts violently with water, and moisture can complicate the reaction. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity: Impure reagents can introduce contaminants that lead to side reactions. Use high-purity reagents and solvents.
Q4: What are the best practices for quenching a BBr₃ reaction safely?
A4: Quenching BBr₃ reactions must be done with extreme caution as the reagent reacts violently with protic solvents like water.
-
Cool the reaction mixture to 0°C or below in an ice bath.
-
Very slowly and carefully add water, methanol, or a saturated aqueous NaHCO₃ solution dropwise with vigorous stirring.
-
Be prepared for the evolution of HBr gas, which is corrosive. Perform this step in a well-ventilated fume hood.
-
Once the initial vigorous reaction subsides, you can add the quenching agent more rapidly.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reagent. 2. Reagent degraded by moisture. 3. Reaction time too short or temperature too low. | 1. Increase molar equivalents of the demethylating agent. 2. Use a fresh bottle or a newly prepared solution of the reagent. Ensure an inert atmosphere. 3. Allow the reaction to stir longer (e.g., overnight) or warm slowly to room temperature. Monitor progress by TLC/HPLC. |
| No Desired Product (Only starting material or baseline smudge on TLC) | 1. Reagent is completely inactive. 2. Incorrect reaction setup (e.g., wrong solvent). 3. Substrate is unstable under the reaction conditions. | 1. Test the reagent on a simpler, known substrate to verify its activity. 2. Double-check the protocol. Methylene chloride (DCM) is a common and preferred solvent for BBr₃ reactions. 3. Consider a milder demethylating agent or enzymatic methods. |
| Formation of Multiple Products (Low selectivity) | 1. Reaction conditions are too harsh, causing over-demethylation. 2. Methoxy groups have similar reactivity. | 1. Reduce the reaction temperature, time, or equivalents of the reagent. 2. Investigate alternative reagents known for higher selectivity (e.g., AlCl₃, L-Selectride) or explore enzymatic/microbial routes. |
| Difficult Purification (Product streaks on silica gel column) | 1. Free hydroxyl groups on the product are interacting strongly with silica. 2. Residual boron salts from BBr₃ workup. | 1. Add a small amount of acetic acid (~0.5-1%) to your chromatography eluent. 2. Ensure the aqueous workup is thorough. Wash the organic layer multiple times with water or brine to remove inorganic impurities. |
Quantitative Data Summary
The effectiveness of demethylation is highly dependent on the substrate, reagent, and specific reaction conditions. The table below provides a comparative overview based on common laboratory practices.
| Reagent | Molar Equivalents (per -OCH₃) | Typical Solvent | Temperature | Typical Reaction Time | Key Considerations |
| Boron Tribromide (BBr₃) | 2 - 4 | Dichloromethane (DCM) | -78°C or 0°C to RT | 4 - 24 hours | Very powerful but highly corrosive and moisture-sensitive. Good for cleaving stubborn methyl ethers. |
| Aluminum Chloride (AlCl₃) | 3 - 5 | Acetonitrile or DCM | Reflux | 12 - 48 hours | Milder than BBr₃. Can offer better regioselectivity for certain substrates. Often requires grinding to activate. |
| Hydrobromic Acid (HBr) | Large Excess | 48% Aqueous HBr, Acetic Acid | Reflux (~130°C) | 2 - 12 hours | A strong Brønsted acid method. Conditions are harsh and may not be suitable for sensitive substrates. |
| Enzymatic (e.g., CYP450) | Catalytic | Buffer Solution | 37°C | 1 - 12 hours | High selectivity but requires specific enzyme systems. Substrate scope may be limited. |
Experimental Protocols
Protocol 1: General Procedure for Demethylation using Boron Tribromide (BBr₃)
This protocol describes a standard method for demethylating a methoxyflavone using BBr₃ in an anhydrous solvent.
Materials:
-
Methoxyflavone (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Boron Tribromide (BBr₃), 1M solution in DCM (2.0-3.0 eq per methoxy group)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) or water for quenching
-
Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and a system for maintaining an inert atmosphere (Nitrogen or Argon).
Procedure:
-
Setup: Oven-dry all glassware and allow it to cool under an inert atmosphere.
-
Dissolution: Dissolve the methoxyflavone (1.0 eq) in anhydrous DCM in the round-bottom flask.
-
Cooling: Cool the solution to the desired starting temperature, typically -78°C (dry ice/acetone bath) or 0°C (ice bath).
-
Reagent Addition: While stirring, add the BBr₃ solution (1M in DCM) dropwise via syringe. A white precipitate may form during addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Quenching: Once complete, cool the mixture back to 0°C in an ice bath. CAUTION: Carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution or water dropwise.
-
Extraction: Transfer the mixture to a separatory funnel. If a precipitate is present, add more water and EtOAc to dissolve it. Separate the layers and extract the aqueous layer two more times with EtOAc.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent using a rotary evaporator. Purify the crude hydroxyflavone product using silica gel column chromatography or recrystallization.
Visualizations
Workflow for Chemical Demethylation
Caption: A typical experimental workflow for the chemical demethylation of methoxyflavones.
Troubleshooting Logic for Low Yield
Caption: A decision-making flowchart for troubleshooting low-yield demethylation reactions.
References
minimizing side reactions in the synthesis of benzopyran derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of benzopyran derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common general causes of side reactions in benzopyran synthesis?
A1: Several factors can contribute to the formation of unwanted byproducts. These include:
-
Purity of Starting Materials: Impurities in reactants and solvents can lead to unexpected side reactions.
-
Reaction Temperature: Many reactions for benzopyran synthesis are temperature-sensitive. Higher temperatures can often lead to decomposition of reactants and products or the formation of undesired side products.
-
Reaction Time: Prolonged reaction times can sometimes result in the degradation of the desired product or the formation of more thermodynamically stable, but unwanted, byproducts.
-
Catalyst Choice and Concentration: The type and amount of catalyst used can significantly influence the reaction pathway. An inappropriate catalyst may promote side reactions, while an incorrect concentration can lead to incomplete reactions or byproduct formation.
-
Atmosphere: Some reactions are sensitive to air or moisture, and performing them under an inert atmosphere (like nitrogen or argon) can prevent oxidation or other unwanted reactions.
Q2: How can I monitor the progress of my reaction to minimize side product formation?
A2: Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of your reaction. By taking small aliquots from the reaction mixture at regular intervals and running a TLC, you can visualize the consumption of starting materials and the formation of the desired product and any byproducts. This allows you to stop the reaction at the optimal time, before significant amounts of side products are formed.
Q3: What are the best general purification techniques to remove side products from my benzopyran derivative?
A3: The choice of purification technique depends on the physical properties of your product and the impurities. Common methods include:
-
Recrystallization: This is an effective method for purifying solid compounds.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. Silica gel is a common stationary phase for the purification of benzopyran derivatives.
-
Preparative TLC: For small-scale purifications, preparative TLC can be a useful tool.
Troubleshooting Guides for Specific Synthesis Routes
Below are troubleshooting guides for common synthetic routes to benzopyran derivatives, focusing on specific side reactions and how to minimize them.
Pechmann Condensation
The Pechmann condensation is a widely used method for synthesizing coumarins (a class of benzopyrans) from a phenol and a β-ketoester in the presence of an acid catalyst.
Common Side Reactions and Byproducts:
-
Chromone Formation: The Simonis chromone cyclization is a competing reaction that can occur, leading to the formation of chromone isomers as byproducts.[1]
-
Diarylglutamic Acids and Anhydrides: These can form as byproducts under certain conditions.[2]
-
Dilactones: The formation of dilactones is another possible side reaction.[2]
-
Incomplete Cyclization: The reaction may stop at the intermediate stage of the phenol ester, especially with less reactive phenols.
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Coumarin | Incomplete reaction. | Increase reaction time or temperature cautiously, while monitoring with TLC. Use a more activated phenol if possible. |
| Catalyst deactivation. | Use a fresh or different acid catalyst. A variety of catalysts have been shown to be effective.[3][4] | |
| Formation of Chromone Byproduct | Reaction conditions favoring Simonis cyclization. | Use a milder acid catalyst or lower the reaction temperature. Phosphorus pentoxide (P₂O₅) is known to favor chromone formation. |
| Presence of Multiple Unidentified Side Products | High reaction temperature. | Optimize the temperature. For highly activated phenols, the reaction can often be performed at room temperature. |
| Impure starting materials. | Ensure the purity of the phenol and β-ketoester using appropriate purification techniques before starting the reaction. |
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is used to introduce a formyl group onto an activated aromatic ring, which can then be used to construct the pyran ring of a benzopyran.
Common Side Reactions and Byproducts:
-
Diformylation: Highly activated aromatic rings can undergo formylation at multiple positions.
-
Formation of Amides instead of Aldehydes: When using certain substrates like aldoximes, amides can be the major product.
-
Transformation of the Iminium Salt: The intermediate iminium salt can sometimes be transformed into products other than the desired aldehyde.
-
Polymerization/Decomposition: Electron-rich substrates can be prone to polymerization or decomposition under the acidic reaction conditions.
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Formylated Product | Incomplete reaction. | Ensure an adequate amount of the Vilsmeier reagent is used. Monitor the reaction by TLC to determine the optimal reaction time. |
| Deactivation of the substrate. | The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds. | |
| Formation of Diformylated Products | Highly activated substrate. | Use milder reaction conditions, such as a lower temperature or a shorter reaction time. |
| Formation of Amide Byproduct (from aldoximes) | Reaction pathway favors amide formation. | Modify the workup procedure. In some cases, careful control of pH during workup can influence the product distribution. |
| Complex Mixture of Products | High reaction temperature. | Carry out the reaction at a lower temperature (e.g., 0 °C to room temperature). |
Electrophilic Cyclization
Electrophilic cyclization is a powerful method for constructing the benzopyran ring, often using electrophiles like iodine or gold catalysts to induce the cyclization of an appropriate precursor, such as an aryl propargyl ether.
Common Side Reactions and Byproducts:
-
Haloboration Products: In reactions using boron-based Lewis acids, haloboration of the alkyne can be a competing kinetic product.
-
Formation of Inseparable Mixtures: In some cases, the desired product may be formed along with unidentified byproducts that are difficult to separate by chromatography.
-
Decomposition of Starting Material: The starting material may decompose under the reaction conditions, especially in the absence of a suitable base or at elevated temperatures.
-
Competing Addition Reactions: For certain substrates, competing addition reactions can be favored over the desired cyclization.
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Cyclized Product | Suboptimal reaction conditions. | Screen different solvents, temperatures, and electrophiles. For example, in some iodocyclizations, nitromethane has been found to be a superior solvent. |
| Reversibility of the reaction. | In some cases, the initial kinetic product can revert to the starting material. Allowing the reaction to proceed for a longer time may favor the formation of the thermodynamic product. | |
| Formation of a Complex Mixture of Products | High reaction temperature. | Perform the reaction at a lower temperature. Some electrophilic cyclizations proceed cleanly at temperatures as low as -25 °C. |
| Incorrect stoichiometry. | Optimize the equivalents of the electrophile and any additives like a base. | |
| Incomplete Reaction | Insufficient activation of the alkyne. | Use a more powerful electrophile or a suitable catalyst. Gold catalysts are known to be very effective in activating alkynes. |
Experimental Protocols
General Protocol for Pechmann Condensation
-
To a stirred solution of the phenol (1 equivalent) in a suitable solvent (e.g., toluene or solvent-free), add the β-ketoester (1.1 equivalents).
-
Add the acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15, or a Lewis acid) in a catalytic amount.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to 120 °C depending on the reactivity of the phenol) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
General Protocol for Vilsmeier-Haack Formylation
-
In a flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1 equivalent) to the cooled DMF with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the activated aromatic substrate (1 equivalent) in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature or heat as required, monitoring the progress by TLC.
-
After the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Experimental Workflow for Benzopyran Synthesis
Caption: A general experimental workflow for the synthesis of benzopyran derivatives.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting workflow for addressing low yields in benzopyran synthesis.
Signaling Pathway of Genistein in Cancer Cells
Caption: Simplified signaling pathway of Genistein in cancer cells, leading to apoptosis and inhibition of proliferation.
References
- 1. A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Metabolic Instability of Flavonoid Compounds In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the metabolic instability of flavonoid compounds in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my flavonoid compound showing rapid degradation in the cell culture medium?
A1: Flavonoid instability in cell culture media is a common issue and can be attributed to several factors:
-
Oxidative Degradation: Many flavonoids are susceptible to oxidation, which can be accelerated by the composition of the culture medium, including the presence of metal ions and high oxygen levels. For instance, quercetin has been observed to degrade rapidly in cell culture, a process that can be partially inhibited by the addition of chelating agents like EDTA.[1]
-
pH of the Medium: The pH of the culture medium can significantly impact flavonoid stability. Alkaline conditions (higher pH) can promote the degradation of certain flavonoids.[2][3] It's crucial to maintain a physiological pH (around 7.4) and to be aware that the pH can shift during cell culture.
-
Light and Temperature: Exposure to light and elevated temperatures can also contribute to the degradation of light-sensitive and heat-labile flavonoids.[4] Incubators should be dark, and exposure of media containing flavonoids to ambient light should be minimized.
Q2: I'm observing very low permeability of my flavonoid in a Caco-2 assay, even though it's predicted to be lipophilic. What could be the reason?
A2: Low apparent permeability (Papp) in Caco-2 assays despite high lipophilicity can be due to several factors:
-
Poor Aqueous Solubility: Highly lipophilic flavonoids often have poor solubility in aqueous assay buffers, leading to precipitation. This reduces the effective concentration of the flavonoid available for transport across the cell monolayer.
-
Efflux Transporter Activity: Flavonoids can be substrates for efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which are expressed in Caco-2 cells. These transporters actively pump the compound out of the cells, resulting in low net transport from the apical to the basolateral side.[5]
-
Non-specific Binding: Lipophilic compounds can bind non-specifically to plastic surfaces of the assay plates and inserts, reducing the amount of compound available for absorption.
-
Cellular Metabolism: Caco-2 cells express some metabolic enzymes that can metabolize the flavonoid during the assay, leading to a lower concentration of the parent compound in the basolateral chamber.
Q3: How can I improve the recovery of my flavonoid compound in an in vitro assay?
A3: Improving compound recovery is crucial for obtaining accurate data. Here are some strategies:
-
Use of Serum Albumin: Bovine serum albumin (BSA) or human serum albumin (HSA) can be added to the basolateral chamber to act as a "sink" and reduce non-specific binding of lipophilic flavonoids to the plate. Albumin can also help to stabilize the flavonoid in the solution.
-
Pre-treatment of Plates: Pre-treating assay plates with a blocking agent like BSA can help to saturate non-specific binding sites.
-
Solvent Optimization: For compounds with poor aqueous solubility, using a small percentage of a biocompatible co-solvent like DMSO in the initial stock solution can be helpful. However, the final concentration of the co-solvent in the assay medium should be kept low (typically <0.5%) to avoid cytotoxicity.
-
Plate Material: Consider using low-binding plates made from materials designed to minimize non-specific adsorption.
Q4: I am seeing unexpected peaks in my chromatogram when analyzing samples from my flavonoid metabolism study. What could be their origin?
A4: Unexpected peaks can arise from several sources:
-
Metabolites: The new peaks could be metabolites of your parent flavonoid formed by Phase I (e.g., hydroxylation, demethylation) or Phase II (e.g., glucuronidation, sulfation) enzymes present in your in vitro system (e.g., liver microsomes, S9 fractions, or intact cells).
-
Degradation Products: As discussed in Q1, flavonoids can degrade in aqueous solutions. The unexpected peaks could be degradation products.
-
Contaminants: The peaks could be contaminants from your sample, solvents, or the analytical system itself. Running appropriate controls (e.g., vehicle controls, flavonoid in buffer without the biological system) can help to identify the source of these peaks.
-
Matrix Effects: Components of the biological matrix (e.g., proteins, lipids) can interfere with the ionization of your analyte in the mass spectrometer, leading to ion suppression or enhancement, which might be misinterpreted as new peaks.
Troubleshooting Guides
Issue 1: Rapid Loss of Parent Flavonoid in Cell Culture
| Possible Cause | Recommended Solution(s) |
| Oxidative Degradation | - Add a non-toxic concentration of a chelating agent like EDTA to the medium to sequester metal ions that can catalyze oxidation.- Work under reduced oxygen conditions if experimentally feasible.- Include an antioxidant, such as ascorbic acid, in the medium, but be mindful of its potential to interfere with your experimental endpoints. |
| pH-dependent Degradation | - Ensure the cell culture medium is buffered to a stable, physiological pH (typically 7.2-7.4). Use of a HEPES buffer can provide additional buffering capacity.- Monitor the pH of the medium throughout the experiment, as cellular metabolism can cause it to change. |
| Photodegradation | - Protect flavonoid-containing solutions from light by using amber-colored tubes and wrapping plates in foil.- Minimize the exposure of your experimental setup to ambient light. |
| Thermal Degradation | - Prepare fresh solutions of the flavonoid before each experiment.- Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
Issue 2: Low Apparent Permeability (Papp) in Caco-2 Assays
| Possible Cause | Recommended Solution(s) |
| Poor Aqueous Solubility | - Increase the solubility by using a small amount of a co-solvent (e.g., DMSO <0.5%) in the dosing solution.- Formulate the flavonoid with solubilizing agents like cyclodextrins. |
| Efflux by Transporters | - Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). A significantly higher basolateral-to-apical Papp value suggests the involvement of efflux transporters.- Co-incubate the flavonoid with known inhibitors of efflux pumps (e.g., verapamil for P-gp) to see if the apical-to-basolateral transport increases. |
| Non-specific Binding | - Add 1-4% BSA to the basolateral receiver compartment to create a "sink" and reduce binding to the plate.- Use low-binding assay plates.- Quantify the amount of compound remaining in the donor and receiver chambers, as well as bound to the cells and plastic, at the end of the experiment to calculate mass balance and assess recovery. |
| Cell Monolayer Integrity Issues | - Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. TEER values should be above a certain threshold (e.g., >300 Ω·cm²). |
Quantitative Data Summary
Table 1: Stability of Selected Flavonoids in Boiling Water (100°C)
| Flavonoid | Structural Feature (B-ring hydroxylation) | Time for 10% Degradation (T₁₀) (minutes) |
| Galangin | None | > 180 |
| Rutin | 3',4'-OH (glycoside) | 135.64 |
| Fisetin | 3',4'-OH | 131.24 |
| Quercitrin | 3',4'-OH (glycoside) | 74.08 |
| Myricitrin | 3',4',5'-OH (glycoside) | 34.43 |
| Quercetin | 3',4'-OH | 17.57 |
| Myricetin | 3',4',5'-OH | 7.75 |
| Data synthesized from. This table illustrates that glycosylation and fewer hydroxyl groups on the B-ring generally increase the thermal stability of flavonols. |
Table 2: Binding Affinities of Selected Flavonoids to Bovine Serum Albumin (BSA)
| Flavonoid | Binding Affinity Constant (K_A) (M⁻¹) |
| Hesperetin | 5.59 x 10⁵ |
| Quercetin | 4.94 x 10⁵ |
| Naringenin | 3.04 x 10⁵ |
| Isoquercitrin | 4.66 x 10⁴ |
| Icariin | 3.60 x 10⁴ |
| Rutin | 1.65 x 10⁴ |
| Hesperidin | 2.50 x 10³ |
| Naringin | 8.70 x 10² |
| Data from. This table shows that aglycones generally have a higher binding affinity to BSA than their corresponding glycosides. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a flavonoid compound using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Hank's Balanced Salt Solution (HBSS) buffered with HEPES
-
Test flavonoid compound
-
High and low permeability control compounds (e.g., propranolol and fluorescein)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 2 x 10⁵ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days. The cells will differentiate into a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values above 300 Ω·cm².
-
-
Permeability Assay:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add HBSS to the basolateral (receiver) chamber. To improve recovery of lipophilic compounds, this buffer can be supplemented with 1-4% BSA.
-
Add the dosing solution of the test flavonoid (and controls) in HBSS to the apical (donor) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the incubation, take a sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the flavonoid in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a flavonoid compound in the presence of liver microsomes.
Materials:
-
Pooled human or animal liver microsomes
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test flavonoid compound
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., midazolam, dextromethorphan)
-
Acetonitrile (for reaction termination)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Preparation:
-
Prepare a working solution of the test flavonoid in phosphate buffer.
-
Thaw the liver microsomes on ice and prepare a microsomal suspension in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the test flavonoid and the microsomal suspension at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Sample Analysis:
-
Quantify the remaining concentration of the parent flavonoid in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) as: Cl_int (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Visualizations
Caption: Overview of Phase I and Phase II metabolism of flavonoids.
References
Technical Support Center: Troubleshooting Contamination and Artifacts in Flavonoid-Based Cellular Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to potential contamination and artifacts when working with flavonoids in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium turned cloudy after adding a flavonoid. Is this microbial contamination?
A1: Not necessarily. While turbidity can be a sign of bacterial or yeast contamination, flavonoids, particularly at higher concentrations, can precipitate out of aqueous solutions like cell culture media.[1][2] This is especially common for hydrophobic flavonoids. It is crucial to differentiate between precipitation and microbial growth.
Q2: How can I distinguish between flavonoid precipitation and microbial contamination?
A2: A simple microscopic examination can often provide a clear answer.
-
Microbial Contamination: Bacteria will appear as small, distinct, often motile particles between cells. Yeast will appear as individual oval-shaped budding particles. Fungi will form filamentous networks (mycelia).[3]
-
Flavonoid Precipitation: Precipitates often appear as amorphous, crystalline, or needle-like structures that are non-motile.
To confirm, you can perform a simple control experiment by adding the flavonoid to cell-free media and incubating it under the same conditions. If turbidity or precipitates form, it is likely due to the flavonoid's solubility limits.
Q3: I'm observing unexpected fluorescence in my flavonoid-treated cells, even in my unstained controls. What is the cause?
A3: Many flavonoids are naturally fluorescent (autofluorescent), typically emitting light in the green spectrum.[4] This intrinsic fluorescence can be mistaken for a positive signal from a fluorescent reporter or dye. Common autofluorescent flavonoids include quercetin, kaempferol, and morin.[4] To ascertain the contribution of flavonoid autofluorescence, it is essential to include an "unstained" control group of cells treated with the flavonoid but without any fluorescent labels.
Q4: My cell viability assay (e.g., MTT, XTT) shows an unexpected increase in viability after flavonoid treatment, which contradicts my microscopy observations. What could be happening?
A4: This is a common artifact. Flavonoids, due to their antioxidant properties, can directly reduce tetrazolium salts like MTT and XTT to formazan in a cell-free system. This leads to a false-positive signal, suggesting higher cell viability than is actually present. It is recommended to use alternative viability assays that are not based on metabolic reduction when working with flavonoids.
Q5: What are reliable alternative cell viability assays to use with flavonoids?
A5: Several alternative assays are less prone to interference from flavonoids:
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content and is not dependent on cellular metabolism.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, a marker of metabolically active cells, and has been shown to be a reliable alternative.
-
Trypan Blue Exclusion Assay: This is a direct cell counting method that assesses cell membrane integrity.
Troubleshooting Guides
Issue 1: Suspected Microbial Contamination vs. Flavonoid Precipitation
Symptoms:
-
Cloudy or turbid cell culture medium.
-
Visible particles in the culture vessel.
-
Unexpected changes in pH of the medium.
Troubleshooting Workflow:
References
Validation & Comparative
In Vivo Anticancer Efficacy of 5,6,7-Trimethoxyflavone and Comparators: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of the in vivo anticancer activity of 5,6,7,4'-tetramethoxyflavone (TMF), a close structural analog of 5,6,7-trimethoxyflavone, against the standard chemotherapeutic agent, cisplatin. Due to the limited availability of direct in vivo studies on this compound, this guide utilizes data from its extensively studied tetramethoxy counterpart to offer valuable insights into the potential therapeutic efficacy of this class of polymethoxyflavones (PMFs).
Polymethoxyflavones have garnered significant interest in oncology for their potential to inhibit cancer cell proliferation and induce apoptosis.[1][2] In vivo studies are critical for validating the therapeutic potential of these compounds. This guide summarizes key experimental data and protocols to facilitate a comparative understanding of TMF's performance against a widely used clinical agent.
Comparative Efficacy in a HeLa Xenograft Model
The following table summarizes the in vivo anticancer activity of 5,6,7,4'-tetramethoxyflavone (TMF) and cisplatin (DDP) in a HeLa human cervical cancer xenograft mouse model.[3][4][5]
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Key Findings |
| 5,6,7,4'-Tetramethoxyflavone (TMF) | 100 mg/kg | Intraperitoneal | Significant reduction in tumor growth (p = 0.03) compared to vehicle control. | Demonstrated notable antitumor efficacy with a favorable safety profile, showing less toxicity than cisplatin. |
| Cisplatin (DDP) | 2 mg/kg | Intraperitoneal | Significant tumor growth inhibition. | Effective in reducing tumor volume but associated with higher toxicity, including liver dysfunction. |
| Vehicle Control | - | Intraperitoneal | - | No significant effect on tumor growth. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following section outlines the key experimental protocols used in the cited in vivo studies.
Animal Model and Tumor Implantation
-
Animal Model: Nude mice are commonly used for establishing xenograft models due to their compromised immune system, which allows for the growth of human tumors.
-
Cell Line: HeLa, a human cervical cancer cell line, is frequently used to establish subcutaneous xenografts.
-
Implantation: HeLa cells (typically 5 x 10⁶ cells in 0.2 mL) are injected subcutaneously into the right armpit of the mice. Tumors are allowed to grow to a specific volume (e.g., 40–70 mm³) before the commencement of treatment.
Drug Administration and Monitoring
-
5,6,7,4'-Tetramethoxyflavone (TMF): Administered intraperitoneally at doses of 25, 50, and 100 mg/kg for a specified period (e.g., 15 days).
-
Cisplatin (DDP): Administered intraperitoneally, often at a dose of 2 mg/kg, for a similar duration as the compound under study.
-
Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers. Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed.
Experimental workflow for in vivo anticancer activity assessment.
Signaling Pathways
In vitro and in vivo studies suggest that 5,6,7,4'-tetramethoxyflavone exerts its anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Signaling pathways modulated by 5,6,7,4'-tetramethoxyflavone.
Conclusion
The available in vivo data for 5,6,7,4'-tetramethoxyflavone demonstrates its potential as an anticancer agent, exhibiting significant tumor growth inhibition in a HeLa xenograft model with a more favorable safety profile compared to cisplatin. These findings underscore the therapeutic promise of polymethoxyflavones and provide a strong rationale for further in vivo investigation of this compound and other structurally related compounds. Future studies should focus on direct comparative efficacy studies, elucidation of precise molecular mechanisms, and evaluation in a broader range of cancer models.
References
- 1. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Baicalein and Baicalein Trimethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baicalein, a flavonoid originally isolated from the root of Scutellaria baicalensis, has garnered significant attention in the scientific community for its diverse pharmacological activities. Its therapeutic potential is attributed to its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] Baicalein's aglycone structure is a key determinant of its biological effects.[3] A methylated derivative, baicalein trimethyl ether (also known as 5,6,7-trimethoxyflavone), presents a modified chemical structure that may alter its biological profile. This guide provides a comparative overview of the reported biological activities of baicalein and baicalein trimethyl ether, supported by experimental data, to aid researchers in their exploration of these compounds for therapeutic development.
Anticancer Activity: A Comparative Analysis
Baicalein has been extensively studied for its anticancer effects across various cancer cell lines. It has been shown to inhibit cancer cell viability, induce apoptosis, and suppress the expression of genes involved in cancer progression.[4][5] In contrast, data on the anticancer activity of baicalein trimethyl ether is more limited, with some studies indicating that its derivatives may possess potent antiproliferative effects.
Quantitative Data on Anticancer Activity
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Baicalein | OVCAR-3 (Ovarian Cancer) | Viability Assay | LD50 | 45-55 µM | |
| Baicalein | CP-70 (Ovarian Cancer) | Viability Assay | LD50 | 25-40 µM | |
| Baicalein | IOSE-364 (Normal Ovarian) | Viability Assay | LD50 | 68 µM | |
| Baicalein | MCF-7 (Breast Cancer) | MTT Assay | IC50 | 85.07 ± 1.26 µmol/L | |
| Baicalein | CCRF-CEM (Leukemia) | MTT Assay | IC50 (24h) | 48.63 ± 0.78 µM | |
| Baicalein | CCRF-CEM (Leukemia) | MTT Assay | IC50 (48h) | 33.43 ± 1.948 µM | |
| Baicalein Trimethyl Ether Derivative (Compound 9b) | HepG2 (Liver Cancer) | Antiproliferative Assay | IC50 | 2.0 µM | |
| Baicalein Trimethyl Ether Derivative (Compound 9b) | A549 (Lung Cancer) | Antiproliferative Assay | IC50 | 0.8 µM | |
| Baicalein Trimethyl Ether Derivative (Compound 9b) | BCG-823 (Gastric Cancer) | Antiproliferative Assay | IC50 | 3.2 µM | |
| This compound Derivative (Compound 3c) | Aspc-1 (Pancreatic Cancer) | CTG Assay | IC50 | 5.30 µM | |
| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | MTT Assay | IC50 | 25 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (baicalein or baicalein trimethyl ether) for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Apoptosis Assays (Annexin V/PI Staining and DAPI Staining):
-
Cells are treated with the test compound for a designated time.
-
For Annexin V/PI staining, cells are harvested, washed, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
For DAPI staining, treated cells are fixed, permeabilized, and stained with 4′,6-diamidino-2-phenylindole (DAPI).
-
The nuclear morphology of the cells is then observed under a fluorescence microscope to identify apoptotic bodies and chromatin condensation.
Signaling Pathways in Anticancer Activity
Anti-inflammatory Activity: A Head-to-Head Comparison
Both baicalein and its trimethyl ether derivative have demonstrated anti-inflammatory properties. Baicalein is known to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This compound has also been shown to suppress the production of these inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Data on Anti-inflammatory Activity
| Compound | Cell Line | Stimulant | Assay | Endpoint | Result | Reference |
| Baicalein | RAW 264.7 Macrophages | LPS | NO Production | IC50 | ~20-50 µM (estimated) | |
| This compound | RAW 264.7 Macrophages | LPS | NO Production | Inhibition | Dose-dependent | |
| This compound | RAW 264.7 Macrophages | LPS | PGE2 Production | Inhibition | Dose-dependent | |
| 2',3',5,7-Tetrahydroxyflavone | RAW 264.7 Macrophages | LPS | NO Production | IC50 | 19.7 µM | |
| Luteolin (3',4',5,7-Tetrahydroxyflavone) | RAW 264.7 Macrophages | LPS | NO Production | IC50 | 17.1 µM |
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay):
-
RAW 264.7 macrophage cells are seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Lipopolysaccharide (LPS) is then added to the wells to induce an inflammatory response and NO production.
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
The absorbance is measured at approximately 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Prostaglandin E2 (PGE2) Measurement (ELISA):
-
Similar to the NO assay, RAW 264.7 cells are pre-treated with the test compound and then stimulated with LPS.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Signaling Pathways in Anti-inflammatory Activity
Neuroprotective Effects: An Emerging Area of Study
Baicalein has demonstrated significant neuroprotective effects in various models of neurodegeneration. It is known to protect neurons from oxidative stress-induced damage and apoptosis. The neuroprotective potential of methoxyflavones, including derivatives of baicalein, is an active area of research, with some studies suggesting that methoxylation can enhance neuroprotective activity. However, direct comparative data between baicalein and its trimethyl ether in neuroprotection is currently limited.
Quantitative Data on Neuroprotective Activity
| Compound | Model | Assay | Endpoint | Result | Reference |
| Baicalein | H₂O₂-induced neuronal injury | LDH Assay | LDH leakage reduction | >50% at 200 µM | |
| 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | Glutamate-induced neurotoxicity in rat cortical cells | Cell Viability | Protection | 60-70% viability at 0.1-10 µM | |
| 5,7-Dimethoxyflavone | LPS-induced memory impairment in mice | Behavioral Tests & Biomarker Analysis | Neuroprotection | Significant reduction in Aβ, IL-1β, IL-6, and TNF-α levels | |
| 5,7,4'-Trimethoxyflavone | LPS-induced memory impairment in mice | Behavioral Tests & Biomarker Analysis | Neuroprotection | Significant reduction in Aβ, IL-1β, IL-6, and TNF-α levels | |
| 4'-Methoxyflavone | NMDA-induced neuronal death in cortical neurons | Cell Viability | Neuroprotection | Significant protection | |
| 3',4'-Dimethoxyflavone | NMDA-induced neuronal death in cortical neurons | Cell Viability | Neuroprotection | Significant protection |
Experimental Protocols
Glutamate-Induced Neurotoxicity Assay:
-
Primary cortical neurons are cultured in appropriate media.
-
The neurons are pre-treated with the test compound for a specified duration.
-
Glutamate is then added to the culture medium to induce excitotoxicity.
-
After an incubation period, cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium, which is an indicator of cell death.
In Vivo Model of Neuroinflammation and Memory Impairment:
-
Animal models (e.g., mice) are administered lipopolysaccharide (LPS) to induce neuroinflammation and cognitive deficits.
-
The animals are treated with the test compound (e.g., via oral administration) for a defined period.
-
Behavioral tests, such as the Morris Water Maze or Open Field Test, are conducted to assess cognitive functions like learning and memory.
-
Following the behavioral tests, brain tissues (e.g., hippocampus) are collected for biochemical analysis.
-
Levels of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) and markers of neurodegeneration (e.g., amyloid-beta) are measured using techniques like ELISA or RT-PCR.
Signaling Pathways in Neuroprotection
Conclusion
This guide provides a comparative overview of the biological activities of baicalein and baicalein trimethyl ether. The available data suggests that both compounds possess significant anticancer and anti-inflammatory properties. Baicalein is extensively documented to have potent effects across a range of biological assays. While direct comparative data is limited, studies on baicalein trimethyl ether and other methoxyflavones indicate that methylation can influence biological activity, in some cases leading to enhanced potency. The neuroprotective effects of methoxyflavones are a promising area of research that warrants further investigation. Researchers are encouraged to utilize the provided experimental protocols and quantitative data as a foundation for their own studies to further elucidate the therapeutic potential of these fascinating flavonoid compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
A Comparative Look at Substituted Benzopyran Derivatives as Potent Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted benzopyran derivatives as kinase inhibitors. By presenting key experimental data, detailed protocols, and visual representations of affected signaling pathways, this document aims to be a valuable resource for advancing drug discovery efforts.
The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. Its derivatives have garnered significant attention for their potential to inhibit protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. This guide delves into a comparative analysis of various substituted benzopyran derivatives, summarizing their inhibitory activities against different kinases and elucidating the structure-activity relationships that govern their potency.
Quantitative Comparison of Kinase Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values of various substituted benzopyran derivatives against a panel of kinases, compiled from multiple studies.
| Compound ID | Derivative Class | Kinase Target | IC50 (µM) | Reference |
| 1a | 4-Oxo-4H-1-benzopyran | Src | 52 | [1] |
| 1b | 4-Oxo-4H-1-benzopyran | Src | 57 | [1] |
| 2a | Benzopyran-4-one-isoxazole hybrid | ABL1 | >20 | [2] |
| 2a | Benzopyran-4-one-isoxazole hybrid | c-Kit | >20 | [2] |
| 2a | Benzopyran-4-one-isoxazole hybrid | c-Src | >20 | [2] |
| 2a | Benzopyran-4-one-isoxazole hybrid | CDK2/cyclin A1 | >20 | |
| 2a | Benzopyran-4-one-isoxazole hybrid | CSK | >20 | |
| 2a | Benzopyran-4-one-isoxazole hybrid | EGFR | >20 | |
| 2a | Benzopyran-4-one-isoxazole hybrid | mTOR/FRAP1 | >20 | |
| 2a | Benzopyran-4-one-isoxazole hybrid | p38a/MAPK14 | >20 | |
| 2a | Benzopyran-4-one-isoxazole hybrid | PKCa | >20 | |
| 2a | Benzopyran-4-one-isoxazole hybrid | PI3K | >20 |
Table 1: Kinase Inhibitory Activity of Selected Benzopyran Derivatives. This table presents the IC50 values of various benzopyran derivatives against a panel of kinases. The data highlights the importance of the substitution pattern on the benzopyran core for kinase inhibitory activity.
Structure-Activity Relationship (SAR) Insights
The data presented above reveals key structure-activity relationships for benzopyran derivatives as kinase inhibitors. For instance, the modest activity of 4-oxo-4H-1-benzopyran derivatives against Src kinase suggests that this scaffold can serve as a starting point for optimization. In contrast, the benzopyran-4-one-isoxazole hybrid 2a was found to be inactive against a panel of nine kinases, indicating that the specific substitutions on this derivative are not favorable for kinase binding.
Further studies on other heterocyclic scaffolds, such as benzofurans, which are structurally related to benzopyrans, have shown potent inhibition of kinases like CDK2. For example, certain benzofuran derivatives have demonstrated CDK2 inhibitory activity with IC50 values in the nanomolar range. This suggests that exploring different substitution patterns and hybrid structures based on the benzopyran core could lead to the discovery of potent and selective kinase inhibitors.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to drug discovery. The following section provides a detailed methodology for a common in vitro kinase inhibition assay used to determine the IC50 values of test compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase using a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., benzopyran derivative) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration range is 10 mM to 0.1 µM.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or control (DMSO for 100% activity, a known inhibitor for 0% activity) to the wells of a 384-well plate.
-
Add 2 µL of the kinase enzyme solution to each well.
-
Add 2 µL of the substrate/ATP mixture to each well to initiate the kinase reaction. The final reaction volume is 5 µL.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" control wells) from all other measurements.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Visualization
Benzopyran derivatives can exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams, generated using Graphviz, illustrate some of these critical pathways.
Figure 1: PI3K/Akt Signaling Pathway Inhibition. Benzopyran derivatives can inhibit the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.
Figure 2: Ras/ERK Signaling Pathway Inhibition. Benzopyran derivatives can interfere with the Ras/ERK pathway, which is crucial for cell proliferation and differentiation.
Figure 3: CDK2/Cyclin A Pathway Inhibition. Benzopyran derivatives can potentially inhibit the CDK2/Cyclin A complex, a key regulator of the cell cycle, leading to cell cycle arrest.
References
Validating the Antioxidant Capacity of 5,6,7-trimethoxyflavone: A Comparative Guide Using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Comparative Antioxidant Capacity: An Overview
The antioxidant activity of flavonoids is intrinsically linked to their chemical structure, particularly the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups.[1] Generally, the direct radical scavenging activity, as measured by the DPPH assay, is more pronounced in flavonoids with multiple hydroxyl groups.[1][2] Methoxy groups, as are present in 5,6,7-trimethoxyflavone, can influence other biological activities but may result in a lower direct antioxidant capacity compared to their hydroxylated counterparts.[2]
The following table summarizes the DPPH radical scavenging activity (expressed as IC50 values) of various flavonoids and standard antioxidants. A lower IC50 value indicates a higher antioxidant potency. This data provides a valuable reference for contextualizing the potential antioxidant capacity of this compound.
| Compound | Type | DPPH IC50 (µM) |
| Reference Standards | ||
| Ascorbic Acid (Vitamin C) | Standard Antioxidant | 2.3 - 30.12 |
| Trolox | Standard Antioxidant | 3.77 - 11.4 |
| BHT (Butylated hydroxytoluene) | Standard Antioxidant | 16.8 - 80.0 |
| Hydroxylated Flavonoids | ||
| Quercetin | Flavonol | 1.3 - 5.50 |
| Luteolin | Flavone | > EGCg (less active) |
| Kaempferol | Flavonol | 5.50 |
| Epigallocatechin gallate (EGCg) | Flavan-3-ol | Most effective scavenger in one study |
| Polymethoxyflavonoids (for structural comparison) | ||
| 5,7,3'-trihydroxy-3,6,4'-trimethoxyflavone (Centaureidin) | Flavone | Moderate antiradical effect (47.6% inhibition at a specific concentration, not IC50)[3] |
| 4'-Hydroxy-5,6,7-trimethoxyflavone | Flavone | Data not available in searched literature |
| 5,4'-Dihydroxy-6,7,8-trimethoxyflavone (Xanthomicrol) | Flavone | Data not available in searched literature |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a range compiled from multiple sources for comparative purposes.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the methodology for determining the antioxidant capacity of a test compound, such as this compound, using the DPPH assay.
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol), HPLC grade
-
Test compound (this compound)
-
Positive controls (e.g., Ascorbic Acid, Trolox, Quercetin)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Precision pipettes
2. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol in a volumetric flask. This solution should be freshly prepared and protected from light.
-
DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, create a series of dilutions to determine the IC50 value.
-
Positive Control Solutions: Prepare stock solutions and serial dilutions of the positive controls in the same manner as the test compound.
3. Assay Procedure (Microplate Method):
-
Add 100 µL of the test compound or standard solutions at various concentrations into the wells of a 96-well plate.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control well, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and standards using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot a graph of the percentage of inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to inhibit 50% of the DPPH radical, from the graph.
Visualizing the Workflow and Underlying Principle
To further clarify the experimental process and the chemical principle of the DPPH assay, the following diagrams are provided.
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Principle of the DPPH radical scavenging assay.
References
A Guide to Cross-Validation of Analytical Methods for Flavonoid Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of flavonoids is crucial for ensuring the quality, efficacy, and safety of a final product or in understanding their role in biological systems. The selection of an appropriate analytical method is a critical decision that requires a thorough understanding of the available techniques and their performance characteristics. This guide provides an objective comparison of common analytical methods for flavonoid quantification, supported by experimental data and detailed protocols to aid in the selection and cross-validation process.
The cross-validation of analytical methods is essential to verify that a chosen method is fit for its intended purpose and to ensure the reliability and consistency of results.[1] This process involves evaluating various performance parameters as defined by the International Council for Harmonisation (ICH) guidelines, including accuracy, precision, specificity, linearity, range, and robustness.[1][2][3][4]
Comparison of Analytical Methods for Flavonoid Quantification
The choice of an analytical method for flavonoid quantification depends on several factors, including the complexity of the sample matrix, the specific flavonoids of interest, and the required sensitivity and selectivity. The following tables summarize the key performance characteristics of commonly employed techniques: UV-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Performance Comparison of Analytical Methods for Flavonoid Quantification
| Feature | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures the absorbance of light by flavonoid-complexes. | Separates individual flavonoids based on their interaction with a stationary phase. | Separates flavonoids and identifies them based on their mass-to-charge ratio. |
| Specificity | Low (quantifies total flavonoids) | High (separates and quantifies individual flavonoids) | Very High (provides structural information for identification) |
| Sensitivity | Moderate | High | Very High |
| Application | Rapid screening, total flavonoid content determination. | Quantification of specific flavonoids in complex mixtures. | Comprehensive qualitative and quantitative analysis, metabolite identification. |
| Cost | Low | Moderate | High |
Table 2: Quantitative Validation Parameters for Flavonoid Quantification Methods
This table summarizes validation data from studies on the quantification of flavonoids in various plant extracts.
| Parameter | UV-Vis Spectrophotometry (Total Flavonoids in Bauhinia forficata) | HPLC-UV (Kaempferitrin in Bauhinia forficata) | UPLC-DAD (Quercetin & Kaempferol in Broccoli) | UHPLC-MS/MS (Polyphenols in Apple Juice) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 | > 0.989 |
| Accuracy (Recovery %) | Not Reported | 98.0 - 102.0% | 98.07 - 102.15% (Quercetin), 97.92 - 101.83% (Kaempferol) | 95 - 113% (various compounds) |
| Precision (RSD%) | Not Reported | < 2.0% | < 2% | Intra-day: < 5.8%, Inter-day: 3.0 - 10.0% |
| LOD (µg/mL) | Not Reported | Not Reported | 0.075 (Quercetin), 0.10 (Kaempferol) | 0.0001 - 0.05 (various compounds) |
| LOQ (µg/mL) | Not Reported | Not Reported | Not Reported | 0.0003 - 0.15 (various compounds) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the quantification of flavonoids using UV-Vis Spectrophotometry, HPLC, and LC-MS.
UV-Vis Spectrophotometric Method for Total Flavonoid Content
This method is based on the formation of a colored complex between flavonoids and aluminum chloride.
-
Sample Preparation: Extract a known weight of the dried plant material with a suitable solvent (e.g., 80% ethanol) using techniques like sonication or reflux extraction.
-
Reagent Preparation: Prepare a 2% aluminum chloride (AlCl₃) solution in methanol. Prepare a standard solution of a known flavonoid, such as quercetin, in methanol.
-
Procedure:
-
Mix a specific volume of the sample extract with the AlCl₃ solution.
-
After an incubation period (e.g., 10 minutes), measure the absorbance of the solution at a specific wavelength (e.g., 415 nm) using a UV-Vis spectrophotometer.
-
-
Quantification: Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Express the total flavonoid content as equivalents of the standard (e.g., mg of quercetin equivalents per gram of extract).
High-Performance Liquid Chromatography (HPLC) Method
This method allows for the separation and quantification of individual flavonoid compounds.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient of two or more solvents is commonly used, such as a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Sample and Standard Preparation: Prepare sample extracts by dissolving them in a suitable solvent and filtering them through a 0.45 µm filter. Prepare standard solutions of known flavonoid compounds.
-
Procedure:
-
Inject the prepared sample extract and standard solutions into the HPLC system.
-
Identify flavonoids in the sample by comparing their retention times with those of the standards.
-
Quantify the flavonoids by constructing a calibration curve for each standard based on its peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.
-
Instrumentation: A Liquid Chromatography (LC) system is coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions: Similar to HPLC, a reversed-phase C18 column and a gradient mobile phase are commonly used.
-
MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for flavonoids.
-
Analysis Mode: For quantification, selected reaction monitoring (SRM) is often employed for its high selectivity and sensitivity.
-
-
Procedure:
-
Inject the sample extract into the LC-MS/MS system.
-
Identify flavonoids based on their retention time, accurate mass measurement of the molecular ion, and characteristic fragmentation patterns (MS/MS spectra).
-
Quantification can be performed using an external standard or a stable isotope-labeled internal standard.
-
Visualizing Workflows and Pathways
To better understand the logical flow of flavonoid analysis and the biological context, the following diagrams illustrate a general experimental workflow and a simplified signaling pathway.
References
Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of 5,6,7-Trimethoxyflavone Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 5,6,7-trimethoxyflavone analogs, focusing on their anti-proliferative and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document serves as a valuable resource for advancing research and development in this promising class of compounds.
Anti-Proliferative Activity: A Tale of Substitution and Cellular Targets
The anti-cancer potential of this compound and its derivatives has been a key area of investigation. The substitution pattern on both the A and B rings of the flavone scaffold plays a critical role in determining their cytotoxic efficacy against various human cancer cell lines.
A study by Su et al. (2022) synthesized a series of 5,6,7-trimethoxyflavones and evaluated their anti-proliferative activity. The results, summarized in the table below, highlight the importance of specific structural modifications. For instance, the introduction of hydroxyl and other functional groups can significantly impact the inhibitory concentration (IC50) values.
Table 1: Anti-Proliferative Activity of this compound Analogs
| Compound | Substitution | Cancer Cell Line | IC50 (µM) |
| 5,6,7-trimethoxy-4'-hydroxyflavone | 4'-OH | Aspc-1 | >50 |
| Sinensetin (5,6,7,3',4'-pentamethoxyflavone) | 3',4'-(OCH3)2 | Aspc-1 | >50 |
| Compound 3c | Structure not specified in abstract | Aspc-1 | 5.30 [1] |
| Cirsimaritin (5,4'-dihydroxy-6,7-dimethoxyflavone) | 5,4'-(OH)2, 6,7-(OCH3)2 | - | - |
| 5-Demethylsinensetin (5-hydroxy-6,7,3',4'-tetramethoxyflavone) | 5-OH, 6,7,3',4'-(OCH3)4 | - | - |
Data extracted from Su et al. (2022). Note: A lower IC50 value indicates greater potency.[1]
A comprehensive review on the anticancer potential of methoxyflavone analogs further underscores the intricate structure-activity relationships. The presence of hydroxyl groups, particularly at the C5 position, often enhances activity due to potential hydrogen bonding interactions with target proteins. Conversely, an increased number of methoxy groups can sometimes lead to decreased activity, possibly due to steric hindrance or altered solubility. The specific cancer cell line and its unique molecular characteristics also significantly influence the observed cytotoxicity.
Anti-Inflammatory Effects: Modulating Key Signaling Cascades
Inflammation is a critical factor in the progression of numerous diseases, and flavonoids are well-recognized for their anti-inflammatory properties. This compound has been shown to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2] This inhibition is often achieved through the modulation of critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3]
A study on hybrid molecules of this compound and resveratrol analogs revealed potent anti-inflammatory activity. One particular compound, 5z , demonstrated significant inhibition of both NO and PGE2 production with IC50 values of 2.11 µM and 0.98 µM , respectively, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Further investigation identified p38-α MAPK as a molecular target for these compounds.
Table 2: Anti-Inflammatory Activity of this compound-Resveratrol Hybrids
| Compound | Activity | IC50 (µM) |
| 5z | NO Production Inhibition | 2.11 |
| PGE2 Production Inhibition | 0.98 | |
| 5q | PGE2 Production Inhibition | 0.31 |
| 5g | PGE2 Production Inhibition | 0.59 |
Data extracted from a study on mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrids.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Determination of Nitric Oxide (NO) Production
Nitric oxide production is a hallmark of inflammation and is often measured in macrophage cell lines like RAW 246.7 stimulated with lipopolysaccharide (LPS).
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with the test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Assay Procedure: Mix 50 µL of the cell culture supernatant with 50 µL of Solution A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve prepared with sodium nitrite.
Quantification of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) and PGE2 by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins like cytokines and prostaglandins in biological samples.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). The enzyme will catalyze a color change.
-
Stopping the Reaction and Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm. The concentration of the cytokine in the samples is determined by interpolating from the standard curve. A similar principle applies to the quantification of PGE2 using a competitive ELISA format.
Visualizing the Molecular Mechanisms
To better understand the structure-activity relationship of this compound analogs, it is crucial to visualize the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate the simplified NF-κB and MAPK signaling cascades, which are key targets for the anti-inflammatory and anti-cancer effects of these compounds.
Figure 1: Simplified NF-κB signaling pathway and points of inhibition by this compound analogs.
Figure 2: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound analogs.
Figure 3: General experimental workflow for evaluating the bioactivity of this compound analogs.
References
- 1. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrids: Discovery of novel p38-α MAPK inhibitors as potent interceptors of macrophage-dependent production of proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Synthetic vs. Natural 5,6,7-Trimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 5,6,7-trimethoxyflavone from both synthetic and natural origins, based on available experimental data. While direct, side-by-side comparative studies are limited in publicly available literature, this document collates and presents data from separate studies to offer an objective comparison for research and drug development purposes.
Introduction
This compound is a flavonoid that has garnered significant interest for its potential therapeutic applications, including antiviral, anti-inflammatory, and anti-cancer properties.[1][2] It can be isolated from natural sources, such as the plant Callicarpa japonica, or produced through chemical synthesis.[1][3] The biological efficacy of flavonoids can be influenced by their purity and the presence of other interacting compounds, making a comparison between synthetic and natural sources crucial for research and clinical applications.[4]
Natural this compound: In its natural state, this compound co-exists with a complex mixture of other phytochemicals, which may lead to synergistic or antagonistic effects.
Synthetic this compound: Chemical synthesis offers a method to obtain this compound in high purity, free from the contaminants present in natural extracts. This allows for a more precise evaluation of the intrinsic biological activity of the compound.
Data Presentation: A Comparative Overview
The following tables summarize the reported biological activities of natural and synthetic this compound from various studies. It is important to note that the experimental conditions may vary between studies, and therefore, a direct comparison of absolute values should be made with caution.
Table 1: Bioactivity of Natural this compound (from Callicarpa japonica)
| Bioassay | Target/Cell Line | Results | Reference |
| Antiviral Activity | Herpes Simplex Virus Type 1 (HSV-1) | IC₅₀: 3.2 - 9.4 mg/L | |
| Human Cytomegalovirus (hCMV) | IC₅₀: 8 mg/L | ||
| Poliovirus | IC₅₀: 32 mg/L | ||
| Cytotoxicity | Vero cells | CC₅₀: 263.13 mg/L | |
| MRC-5 cells | CC₅₀: 37.42 mg/L |
Table 2: Bioactivity of Synthetic this compound and its Derivatives
| Bioassay | Target/Cell Line | Compound | Results (IC₅₀) | Reference |
| Anti-proliferative Activity | Aspc-1 (pancreatic cancer) | Derivative 3c | 5.30 µM | |
| HCT-116 (colon cancer) | Various derivatives | Moderate to high activity | ||
| HepG-2 (liver cancer) | Various derivatives | Moderate to high activity | ||
| SUN-5 (gastric cancer) | Various derivatives | Moderate to high activity | ||
| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 macrophages | This compound | Inhibition of NO, PGE2, iNOS, COX-2, TNF-α, IL-1β, IL-6 |
Key Bioassay Experimental Protocols
Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages
This protocol is based on studies investigating the anti-inflammatory effects of this compound.
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound (synthetic or natural) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2) Production: Measured in the culture supernatant using an ELISA kit.
-
iNOS and COX-2 Expression: Measured by Western blotting or RT-PCR.
-
Cytokine (TNF-α, IL-1β, IL-6) Production: Measured in the culture supernatant using ELISA kits or at the mRNA level by RT-PCR.
-
Anti-proliferative Activity (CTG Assay)
This protocol is based on the evaluation of synthetic this compound derivatives against human cancer cell lines.
-
Cell Seeding: Human cancer cell lines (e.g., Aspc-1, HCT-116, HepG-2, SUN-5) are seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay is used to determine the number of viable cells by quantifying the amount of ATP present, which indicates the presence of metabolically active cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
NF-κB/AP-1/STAT Signaling Pathway in Inflammation
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB, AP-1, and STAT signaling pathways.
Caption: Inhibition of pro-inflammatory signaling pathways by this compound.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for evaluating the biological activity of a test compound.
Caption: General workflow for in vitro bioactivity screening of test compounds.
Conclusion
The available data suggests that both natural and synthetic this compound possess significant biological activities. Synthetic this compound and its derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines. Natural this compound has shown notable antiviral and anti-inflammatory properties.
The choice between synthetic and natural this compound will depend on the specific research goals. For studies requiring high purity and a precise understanding of the compound's intrinsic activity, synthetic this compound is advantageous. For investigations into potential synergistic effects or for applications where a complex mixture is desirable, natural extracts may be more suitable.
Further research involving direct, side-by-side comparisons of highly purified natural this compound and its synthetic counterpart in a standardized panel of bioassays is warranted to definitively elucidate any differences in their biological efficacy.
References
comparative study of the metabolic pathways of different trimethoxyflavones
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the metabolic pathways of various trimethoxyflavones (TMFs), a subclass of methoxylated flavonoids recognized for their enhanced metabolic stability and therapeutic potential. Understanding the biotransformation of these compounds is critical for evaluating their bioavailability, efficacy, and safety profiles. This document synthesizes available experimental data on the metabolism of representative TMFs, focusing on Phase I and Phase II reactions, and provides detailed experimental protocols for their assessment.
Introduction to Trimethoxyflavone Metabolism
Trimethoxyflavones are characterized by a flavone backbone with three methoxy groups. The position of these groups significantly influences their interaction with metabolic enzymes and, consequently, their pharmacokinetic profiles. Generally, methoxylation of flavonoids enhances their lipophilicity and protects them from the extensive first-pass metabolism that hydroxylated flavonoids undergo, leading to improved oral bioavailability.[1] The primary metabolic routes for TMFs are Phase I oxidation (primarily O-demethylation) mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation (glucuronidation and sulfation) of the resulting hydroxyl groups.
Comparative Metabolic Pathways
The metabolic fate of a trimethoxyflavone is largely determined by the specific CYP, UDP-glucuronosyltransferase (UGT), and sulfotransferase (SULT) enzymes that recognize it as a substrate. While direct comparative studies on multiple TMF isomers are limited, we can infer and compare their metabolic pathways based on available data for individual TMFs and related polymethoxyflavones (PMFs).
Phase I Metabolism: O-Demethylation
The initial and rate-limiting step in the metabolism of many fully methylated flavones is O-demethylation, catalyzed by CYP enzymes, which converts a methoxy group into a hydroxyl group. This reaction increases the compound's polarity and provides a site for subsequent Phase II conjugation.
For many methoxyflavones, the CYP1A and CYP3A subfamilies are the primary drivers of this oxidative demethylation. For instance, in the case of 5,7,4'-trimethoxyflavone (TMF), it is anticipated that demethylation can occur at the 5, 7, or 4' positions, leading to different monohydroxylated metabolites. Studies on other methoxyflavones have shown that CYP1A1 and CYP1A2 are often involved in the demethylation of the B-ring, while CYP3A4 can act on the A-ring.[2]
Phase II Metabolism: Glucuronidation and Sulfation
Following Phase I demethylation, the newly formed hydroxyl groups, as well as any pre-existing ones, are readily conjugated with glucuronic acid (by UGTs) or sulfate groups (by SULTs). These conjugation reactions significantly increase the water solubility of the metabolites, facilitating their excretion from the body, primarily through urine and feces.[2][3]
Glucuronidation is often the more dominant conjugation pathway for flavonoids over sulfation.[4] The position of the hydroxyl group is a key determinant for which conjugation reaction is preferred. For example, studies on other flavonoids have shown a preference for glucuronidation at the 7-OH and 3-OH positions, while sulfation often favors the 7-OH and 4'-OH positions.
The general metabolic cascade for a trimethoxyflavone is illustrated in the following diagram:
Quantitative Data Comparison
This section presents available pharmacokinetic data for select methoxyflavones to facilitate a comparison of their metabolic stability and bioavailability. Data for 5,7,4'-trimethoxyflavone (TMF) is presented alongside data for a related, more extensively methoxylated flavone, 5,7,3',4'-tetramethoxyflavone, to highlight the impact of the degree of methoxylation.
Table 1: Comparative Pharmacokinetic Parameters of Methoxyflavones in Rats
| Parameter | 5,7,4'-Trimethoxyflavone (TMF) | 5,7,3',4'-Tetramethoxyflavone |
| Dose | 250 mg/kg (oral, in extract) | 50 mg/kg (oral) |
| Cmax (µg/mL) | ~0.60 | 0.79 ± 0.30 |
| Tmax (h) | ~1.0 | 3.17 ± 0.41 |
| T½ (h) | ~4.0 | 4.56 ± 1.50 |
| Bioavailability (%) | Low (~1-4%) | 14.3% |
| Primary Metabolites | Demethylated, sulfated, and glucuronidated products | Excreted mainly as metabolites |
| Reference |
Note: Data for TMF is derived from studies on Kaempferia parviflora extract.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of metabolic pathways. Below are standard protocols for in vitro metabolism studies and metabolite identification.
1. In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, present in HLMs.
-
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test trimethoxyflavone (10 mM stock in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard (for reaction termination)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
-
-
Procedure:
-
Preparation: Prepare a reaction mixture containing phosphate buffer and the test trimethoxyflavone (final concentration, e.g., 1 µM). Pre-warm the mixture at 37°C.
-
Initiation: Add the NADPH regenerating system to initiate the metabolic reaction. Simultaneously, run a negative control without the NADPH system.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
2. Metabolite Identification Using LC-MS/MS
This protocol outlines the process of identifying potential metabolites from in vitro or in vivo samples.
-
Sample Preparation (from plasma):
-
Protein Precipitation: Add 4 parts of ice-cold acetonitrile (with internal standard) to 1 part plasma sample.
-
Vortexing and Centrifugation: Vortex vigorously and then centrifuge to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Transfer the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.
-
Final Centrifugation: Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution, typically with water and acetonitrile containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes. Perform a full scan to detect the parent compound and potential metabolites. Then, use tandem MS (MS/MS) to fragment the ions of interest to elucidate their structures.
-
Metabolite Identification: Compare the chromatograms of the test samples with control (blank) samples. Look for new peaks in the test samples. The identification of metabolites is based on the characteristic mass shifts from the parent compound (e.g., +176 Da for glucuronidation, +80 Da for sulfation, -14 Da for demethylation) and their fragmentation patterns.
-
The following diagram illustrates the workflow for these experimental protocols.
Conclusion
The metabolic pathways of trimethoxyflavones are primarily characterized by an initial CYP-mediated O-demethylation, followed by extensive Phase II conjugation. The position and number of methoxy groups are critical determinants of metabolic stability and bioavailability, with increased methoxylation generally leading to slower clearance. The provided protocols offer a robust framework for the preclinical assessment of novel trimethoxyflavone candidates. Further direct comparative studies of different TMF isomers are warranted to build a more detailed structure-metabolism relationship, which will be invaluable for the rational design of flavonoid-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacokinetics, Bioavailability, Tissue Distribution, Excretion, and Metabolite Identification of Methoxyflavones in Kaempferia parviflora Extract in Rats | Semantic Scholar [semanticscholar.org]
- 4. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 5,6,7-Trimethoxyflavone: A Comparative Guide for Cancer vs. Normal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of 5,6,7-trimethoxyflavone on various cancer cell lines versus normal, non-cancerous cell lines. The data presented herein is intended to aid in the assessment of this compound's selectivity and potential as a targeted anticancer agent.
Comparative Cytotoxicity Data
The selective cytotoxicity of a compound is a critical parameter in drug development, indicating its ability to preferentially target cancer cells while minimizing harm to healthy tissues. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this effect, with lower values indicating higher potency.
The following table summarizes the available IC50 values for this compound and its derivatives against a panel of human cancer and normal cell lines. It is important to note that direct comparative studies of this compound on a wide array of both cancer and normal cell lines are limited in the current literature. The data presented includes findings on closely related methoxyflavones to provide a broader perspective on the potential selectivity of this class of compounds.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 5,6,7-Trimethoxy-4'-hydroxyflavone | Aspc-1 | Pancreatic Cancer | > 50 | [1] |
| HCT-116 | Colon Carcinoma | > 50 | [1] | |
| HepG-2 | Liver Carcinoma | > 50 | [1] | |
| SUN-5 | Gastric Cancer | > 50 | [1] | |
| 5,6,7,3',4'-Pentamethoxyflavone (Sinensetin) | Aspc-1 | Pancreatic Cancer | 28.46 | [1] |
| HCT-116 | Colon Carcinoma | 35.28 | ||
| HepG-2 | Liver Carcinoma | 42.15 | ||
| SUN-5 | Gastric Cancer | 31.67 | ||
| 5-Hydroxy-6,7,3',4'-tetramethoxyflavone | Aspc-1 | Pancreatic Cancer | 15.32 | |
| HCT-116 | Colon Carcinoma | 21.58 | ||
| HepG-2 | Liver Carcinoma | 18.93 | ||
| SUN-5 | Gastric Cancer | 25.41 | ||
| 5,7-Dimethoxyflavone | PBMCs | Peripheral Blood Mononuclear Cells (Normal) | Not Cytotoxic | |
| 5,7,4'-Trimethoxyflavone | PBMCs | Peripheral Blood Mononuclear Cells (Normal) | Not Cytotoxic | |
| HDFs | Human Dermal Fibroblasts (Normal) | > 100 |
Experimental Protocols
The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability and cytotoxicity.
Objective: To determine the concentration-dependent cytotoxic effects of this compound on cancer and normal cell lines.
Materials:
-
Human cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (or its derivatives)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
After 24 hours of cell seeding, carefully remove the medium and replace it with 100 µL of medium containing the different concentrations of the test compound.
-
Include control wells: untreated cells (medium only) and vehicle control (medium with the highest concentration of DMSO used).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
-
MTT Assay:
-
Following the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells using a multichannel pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and use a suitable software to calculate the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Proposed signaling pathways affected by this compound in cancer cells.
References
Safety Operating Guide
Proper Disposal of 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
I. Immediate Safety and Handling Precautions
Before handling 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one, it is crucial to consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information. Based on available data for similar compounds, this substance should be handled with care.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
II. Step-by-Step Disposal Procedure
The disposal of 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one must be managed through an approved hazardous waste program. Do not dispose of this chemical in the regular trash or down the drain.
Step 1: Waste Identification and Segregation
-
Solid Waste:
-
Unused or expired 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one in its solid form.
-
Contaminated materials such as gloves, weighing paper, and paper towels.
-
-
Liquid Waste:
-
Solutions containing dissolved 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one.
-
-
Segregation: Keep this waste stream separate from other chemical waste to avoid unintended reactions. Specifically, segregate it from incompatible materials as indicated in the SDS.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect in a designated, leak-proof, and clearly labeled container. The original container is often the best option for unused product.
-
For contaminated lab materials, use a durable, sealable plastic bag or a designated solid waste container.
-
-
Liquid Waste:
-
Use a compatible, screw-cap container. Do not fill the container to more than 80-90% capacity to allow for expansion.
-
Ensure the container is made of a material that will not react with the solvent used.
-
Step 3: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one" (avoiding abbreviations or chemical formulas).
-
For mixtures, list all constituents and their approximate concentrations.
-
The date when the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Storage
-
Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be secure, away from general traffic, and have secondary containment to catch any potential leaks.
-
Ensure that incompatible waste types are not stored together.
Step 5: Disposal Request and Pickup
-
Once the waste container is full or has been in storage for the maximum allowed time (typically 90 days, but this can vary by institution and location), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.
-
Do not attempt to transport the hazardous waste yourself.
III. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, and if it is safe to do so, use an absorbent material (such as vermiculite or sand) to contain the spill.
-
Clean: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
IV. Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₆O₅ |
| Molecular Weight | 312.32 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Data not readily available; likely soluble in organic solvents. |
Note: This data is based on available information for 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one and may not be exhaustive.
V. Disposal Workflow Diagram
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
